molecular formula C18H21N3O3S B1679670 PF-02413873 CAS No. 936345-35-6

PF-02413873

カタログ番号: B1679670
CAS番号: 936345-35-6
分子量: 359.4 g/mol
InChIキー: QSFGZNVRVZHUGV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PF-02413873 is a nonsteroidal progesterone receptor antagonist. It is used for the treatment of gynecological conditions such as endometriosis.

特性

IUPAC Name

4-[3-cyclopropyl-5-methyl-1-(methylsulfonylmethyl)pyrazol-4-yl]oxy-2,6-dimethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-11-7-15(8-12(2)16(11)9-19)24-18-13(3)21(10-25(4,22)23)20-17(18)14-5-6-14/h7-8,14H,5-6,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFGZNVRVZHUGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C#N)C)OC2=C(N(N=C2C3CC3)CS(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936345-35-6
Record name PF-02413873
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936345356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-02413873
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FH83GLG04S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

PF-02413873: A Technical Deep Dive into its Mechanism of Action as a Progesterone Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for PF-02413873, a potent and selective nonsteroidal progesterone receptor (PR) antagonist. The information presented herein is curated from preclinical and clinical research to support further investigation and development in related fields.

Core Mechanism of Action: Competitive Antagonism of the Progesterone Receptor

This compound functions as a selective and fully competitive antagonist of the progesterone receptor (PR).[1][2][3] Its primary mechanism involves direct competition with the natural ligand, progesterone, for binding to the ligand-binding domain of the PR. This antagonistic action effectively blocks the downstream signaling cascades typically initiated by progesterone binding.

Upon binding, progesterone normally induces a conformational change in the PR, leading to its dimerization and translocation from the cytoplasm to the nucleus.[1][2][3] Within the nucleus, the progesterone-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.

This compound disrupts this process by preventing the initial binding of progesterone to the PR. This inhibition blocks the subsequent nuclear translocation of the receptor and its interaction with PREs, ultimately leading to the suppression of progesterone-mediated gene expression.[1][2][3] This blockade of PR signaling has been demonstrated to inhibit endometrial growth in vivo.[1]

Signaling Pathway Diagram

PF02413873_Mechanism_of_Action cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR Binds to PF02413873 This compound PF02413873->PR Competitively Blocks PR_dimer PR Dimerization (Blocked) PR->PR_dimer Dimerization PRE Progesterone Response Element (PRE) PR_dimer->PRE Nuclear Translocation & Binding Gene_Transcription Gene Transcription (Inhibited) PRE->Gene_Transcription Initiates

Caption: Competitive antagonism of the progesterone receptor by this compound, inhibiting downstream signaling.

Quantitative Pharmacological Data

The following table summarizes the key in vitro binding and functional activity metrics for this compound.

ParameterValueSpecies/Assay SystemReference
Ki (PR) 2.6 nMCEREP MCF-7 cytosol binding assay[2]
Functional PR IC50 14 nMNot Specified[4]
Binding IC50 (PR) 2.4 nMNot Specified[4]
Selectivity >30-fold over mineralocorticoid receptorNot Specified[4]
Selectivity >100-fold over androgen/glucocorticoid receptorNot Specified[4]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of scientific findings. Below are descriptions of the core assays used to characterize the mechanism of action of this compound.

Progesterone Receptor Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of this compound to the progesterone receptor.

Methodology:

  • Preparation of Receptor Source: A cytosolic extract containing progesterone receptors is prepared from a suitable cell line, such as MCF-7 human breast cancer cells.

  • Radioligand: A radiolabeled progestin, such as [3H]-promegestone, is used as the tracer.

  • Competition Assay: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (this compound).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competitor. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Progesterone Receptor Antagonism Assay (Reporter Gene Assay)

Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit progesterone-induced gene expression.

Methodology:

  • Cell Line: A human cell line that endogenously expresses the progesterone receptor, such as the T47D mammary carcinoma cell line, is utilized.[2]

  • Reporter Construct: The cells are transiently or stably transfected with a reporter gene construct. This construct contains a promoter with multiple progesterone response elements (PREs) driving the expression of a reporter protein, such as luciferase or β-galactosidase.

  • Treatment: The transfected cells are treated with a fixed concentration of progesterone (agonist) in the presence of increasing concentrations of this compound (antagonist). A control group is treated with progesterone alone.

  • Incubation: The cells are incubated for a sufficient period to allow for gene transcription and translation of the reporter protein.

  • Lysis and Assay: The cells are lysed, and the activity of the reporter protein is measured using a luminometer or spectrophotometer, depending on the reporter used.

  • Data Analysis: The results are expressed as the percentage of inhibition of the progesterone-induced reporter gene activity. The IC50 value, representing the concentration of this compound that causes 50% inhibition, is determined from the dose-response curve.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_clinical Clinical Translation Binding_Assay PR Binding Assay (Competitive Radioligand) Determine_Ki Determine Ki Binding_Assay->Determine_Ki Functional_Assay Functional PR Antagonism (Reporter Gene Assay) Determine_IC50 Determine Functional IC50 Functional_Assay->Determine_IC50 Animal_Model Animal Model (e.g., Cynomolgus Macaque) Determine_Ki->Animal_Model Determine_IC50->Animal_Model Treatment Treatment with This compound Animal_Model->Treatment Endpoint_Measurement Measure Endpoints (e.g., Endometrial Thickness, Cell Proliferation) Treatment->Endpoint_Measurement Efficacy_Assessment Assess In Vivo Efficacy Endpoint_Measurement->Efficacy_Assessment Phase_I Phase I Clinical Trial (Healthy Volunteers) Efficacy_Assessment->Phase_I Dose_Escalation Dose Escalation Studies Phase_I->Dose_Escalation PD_Endpoints Measure Pharmacodynamic Endpoints (e.g., Endometrial Thickness, Hormone Levels) Dose_Escalation->PD_Endpoints Clinical_Efficacy Evaluate Clinical Efficacy and Safety PD_Endpoints->Clinical_Efficacy

Caption: A generalized workflow for the preclinical and clinical evaluation of this compound.

Clinical Implications

The antagonistic effect of this compound on the progesterone receptor has significant therapeutic potential for hormone-dependent gynecological conditions. In clinical studies involving healthy female volunteers, this compound demonstrated a dose-dependent blockade of the follicular phase increase in endometrial thickness, the midcycle luteinizing hormone surge, and the elevation in estradiol.[2][3] These findings underscore its potential for the treatment of conditions such as endometriosis, for which it was initially investigated.[4] The development of nonsteroidal PR antagonists like this compound represents a valuable advancement in the field of women's health.

References

The Progesterone Receptor Antagonist PF-02413873: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the progesterone receptor (PR) antagonist activity of PF-02413873, a potent, selective, and nonsteroidal molecule. This document consolidates key quantitative data, details common experimental methodologies for its characterization, and illustrates the underlying biological pathways and experimental workflows.

Core Data Summary

The antagonist activity of this compound at the progesterone receptor has been quantified through various in vitro assays. The following tables summarize the key binding affinity and functional potency data.

Parameter Value Assay Type Cell Line/System
Kᵢ 2.6 nMRadioligand Binding AssayCEREP MCF-7 cytosol
IC₅₀ (functional) 14 nMFunctional Reporter Gene AssayHuman T47D mammary carcinoma cells
Binding IC₅₀ 2.4 nMNot SpecifiedNot Specified

Table 1: In Vitro Activity of this compound at the Progesterone Receptor. This table presents the key metrics defining the antagonist potency of this compound.

Receptor Selectivity Fold vs. PR
Mineralocorticoid Receptor (MR) >30-fold
Androgen Receptor (AR) >100-fold
Glucocorticoid Receptor (GR) >100-fold

Table 2: Selectivity Profile of this compound. This table highlights the selectivity of this compound for the progesterone receptor over other steroid hormone receptors.[1]

Progesterone Receptor Signaling and Antagonism by this compound

The progesterone receptor mediates the effects of progesterone through both genomic and non-genomic signaling pathways. This compound acts as a competitive antagonist, blocking the initial steps of this cascade.

Caption: Progesterone receptor signaling and this compound antagonism.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of progesterone receptor antagonists. Below are representative protocols for key in vitro assays.

Progesterone Receptor Binding Assay (Competitive Radioligand Displacement)

This assay determines the affinity of a test compound for the progesterone receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Receptor Source: Cytosolic extracts from MCF-7 cells, which endogenously express the progesterone receptor.

  • Radioligand: ³H-labeled synthetic progestin (e.g., ³H-promegestone).

  • Test Compound: this compound at various concentrations.

  • Non-specific Binding Control: A high concentration of unlabeled progesterone.

  • Assay Buffer: Tris-HCl buffer with additives to maintain protein stability.

  • Separation Medium: Dextran-coated charcoal suspension.

  • Scintillation Cocktail and Counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a multi-well plate, combine the MCF-7 cytosol, a fixed concentration of ³H-promegestone, and either the test compound, buffer (for total binding), or excess unlabeled progesterone (for non-specific binding).

  • Incubate the plate to allow the binding to reach equilibrium.

  • Add the dextran-coated charcoal suspension to each well to adsorb unbound radioligand.

  • Centrifuge the plate to pellet the charcoal.

  • Transfer the supernatant (containing the receptor-bound radioligand) to scintillation vials.

  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound and determine the Kᵢ value through non-linear regression analysis.

Progesterone Receptor Functional Antagonist Assay (T47D Reporter Gene Assay)

This cell-based assay measures the ability of a compound to inhibit progesterone-induced gene expression.

Materials:

  • Cell Line: Human T47D mammary carcinoma cells, which express endogenous progesterone receptors.

  • Reporter Construct: A plasmid containing a progesterone-responsive element (PRE) linked to a reporter gene (e.g., luciferase).

  • Transfection Reagent.

  • Agonist: Progesterone.

  • Test Compound: this compound.

  • Cell Culture Medium and Reagents.

  • Luciferase Assay Reagent and Luminometer.

Procedure:

  • Seed T47D cells in a multi-well plate.

  • Transfect the cells with the PRE-luciferase reporter plasmid.

  • After an incubation period to allow for reporter gene expression, treat the cells with a fixed concentration of progesterone (agonist) in the presence of varying concentrations of this compound.

  • Include control wells with progesterone alone (maximal stimulation) and vehicle alone (basal activity).

  • Incubate the cells for a sufficient period to allow for progesterone-induced luciferase expression.

  • Lyse the cells and measure the luciferase activity in each well using a luminometer.

  • Plot the luciferase activity against the concentration of this compound and fit the data to a dose-response curve to determine the IC₅₀ value.

Experimental_Workflow cluster_binding_assay PR Binding Assay cluster_functional_assay PR Functional Antagonist Assay B1 Prepare Reagents (MCF-7 Cytosol, Radioligand, this compound) B2 Incubate Reagents B1->B2 B3 Separate Bound and Free Ligand (Charcoal Adsorption) B2->B3 B4 Measure Radioactivity (Scintillation Counting) B3->B4 B5 Data Analysis (Calculate Ki) B4->B5 F1 Culture and Transfect T47D Cells (PRE-Luciferase Reporter) F2 Treat Cells with Progesterone and this compound F1->F2 F3 Incubate and Lyse Cells F2->F3 F4 Measure Luciferase Activity F3->F4 F5 Data Analysis (Calculate IC50) F4->F5

Caption: Workflow for in vitro characterization of this compound.

Conclusion

This compound is a highly potent and selective nonsteroidal progesterone receptor antagonist. Its in vitro activity has been well-characterized through standard binding and functional assays, demonstrating its ability to competitively block progesterone binding and subsequent receptor-mediated signaling. The methodologies and data presented in this guide provide a foundational understanding for further research and development of this and similar compounds.

References

PF-02413873: A Nonsteroidal Progesterone Receptor Antagonist for Endometriosis Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus, leading to debilitating pain and infertility. Progesterone and progestins are established treatments for endometriosis, aiming to suppress the proliferation of endometriotic tissue. However, a significant portion of patients exhibit progesterone resistance, limiting the efficacy of these therapies. PF-02413873 is a potent, selective, and orally active nonsteroidal progesterone receptor (PR) antagonist that has been investigated for its potential in treating gynecological conditions like endometriosis. This document provides a comprehensive technical overview of this compound, summarizing key preclinical and clinical findings, experimental methodologies, and the underlying mechanism of action.

Core Data Summary

The following tables summarize the key quantitative data from in vitro, preclinical, and clinical studies of this compound.

Table 1: In Vitro Pharmacological Profile of this compound[1]
ParameterAssayValue
Ki Radioligand binding to Progesterone Receptor (PR) in MCF-7 cytosol2.6 nM
Derived Ki T47D mammary carcinoma cell-based functional reporter gene assay9.7 nM (95% C.I. 7.9-11.8 nM)
Table 2: Preclinical Efficacy of this compound in Cynomolgus Macaques[1]
Treatment GroupDoseMean Reduction in Endometrial Thickness (%)P-valueMean Reduction in BrdU Incorporation (%)P-value
RU-486 20 mg/kg/day34<0.00387<0.001
This compound 5 mg/kg/day43<0.00115-
This compound 20 mg/kg/day56<0.00139<0.015
Table 3: Clinical Pharmacokinetics of this compound in Healthy Female Volunteers (14-Day Dosing)[1]
DoseCmax (ng/mL) - Day 1Cmax (ng/mL) - Day 14Tmax (h) - Day 1 & 14t1/2 (h)
20 mg 120 ± 45181 ± 78~3-534-48
100 mg 382 ± 138659 ± 245~3-534-48
250 mg 682 ± 2621200 ± 419~3-534-48
500 mg 993 ± 4671850 ± 1110~3-534-48
Table 4: Effect of this compound on Endometrial Thickness in Healthy Female Volunteers (14-Day Dosing)[1]
Treatment GroupNGeometric Mean Endometrial Thickness (mm)95% Confidence Interval
Placebo 116.85.8 - 7.9
20 mg this compound 85.94.8 - 7.3
100 mg this compound 85.34.3 - 6.5
250 mg this compound 84.13.3 - 5.0
500 mg this compound 73.42.7 - 4.3

Signaling Pathways and Mechanisms of Action

This compound acts as a competitive antagonist of the progesterone receptor. In the context of endometriosis, where progesterone signaling is often dysregulated, this antagonism can help to counter the proliferative and pro-survival effects that are inadequately controlled by endogenous progesterone.

Progesterone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR_HSP_complex PR-HSP Complex Progesterone->PR_HSP_complex Binds PF02413873 This compound PF02413873->PR_HSP_complex Competitively Binds PR Progesterone Receptor (PR) PR->PR_HSP_complex Inactive State HSP Heat Shock Proteins (HSP) HSP->PR_HSP_complex PR_Progesterone_complex Progesterone-PR Complex PR_HSP_complex->PR_Progesterone_complex Conformational Change PR_PF02413873_complex This compound-PR Complex (Inactive) PR_HSP_complex->PR_PF02413873_complex Blocks Conformational Change PR_dimer PR Dimer PR_Progesterone_complex->PR_dimer Dimerization & Nuclear Translocation Blocked_transcription Transcription Inhibited PR_PF02413873_complex->Blocked_transcription Prevents Nuclear Translocation & DNA Binding PRE Progesterone Response Element (PRE) PR_dimer->PRE Binds Gene_expression Target Gene Transcription PRE->Gene_expression Initiates Transcription_factors Co-activators Transcription_factors->PRE Recruited Cell_Cycle_Arrest Cell Cycle Arrest & Reduced Proliferation Blocked_transcription->Cell_Cycle_Arrest Leads to

Caption: Progesterone receptor signaling and its inhibition by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Progesterone Receptor Binding Assay
  • Preparation of Cytosol: MCF-7 human breast cancer cells were used to prepare a cytosolic fraction containing the progesterone receptor.

  • Radioligand Binding: A constant concentration of a radiolabeled progestin (e.g., [³H]R5020) was incubated with the MCF-7 cytosol.

  • Competitive Binding: Increasing concentrations of this compound were added to the incubation mixture to compete with the radioligand for binding to the progesterone receptor.

  • Separation and Scintillation Counting: Bound and free radioligand were separated, and the amount of bound radioactivity was quantified using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined and used to calculate the inhibitory constant (Ki).[1]

in_vitro_binding_workflow start Start prep_cytosol Prepare MCF-7 Cell Cytosol (contains PR) start->prep_cytosol incubate Incubate Cytosol with [³H]R5020 (Radioligand) and varying concentrations of this compound prep_cytosol->incubate separate Separate Bound and Free Radioligand incubate->separate quantify Quantify Bound Radioactivity (Scintillation Counting) separate->quantify analyze Calculate IC50 and Ki quantify->analyze end End analyze->end

Caption: Workflow for the in vitro progesterone receptor binding assay.

Preclinical Study in Cynomolgus Macaques
  • Animal Model: Sexually mature female cynomolgus macaques with regular menstrual cycles were used.

  • Treatment: Animals were treated with vehicle, RU-486 (20 mg/kg/day), or this compound (5 or 20 mg/kg/day) for 10 days starting from the beginning of the menstrual cycle.[1]

  • Monitoring: Daily menstrual cycle inspection was performed.

  • Endpoint Measurement: At the end of the treatment period, uterine tissue was collected for histological analysis. Endometrial thickness was measured, and cell proliferation was assessed by bromodeoxyuridine (BrdU) incorporation.[1]

  • Statistical Analysis: Treatment groups were compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA).

preclinical_study_workflow start Start animal_selection Select Sexually Mature Female Cynomolgus Macaques start->animal_selection treatment_groups Group Allocation: - Vehicle - RU-486 (20 mg/kg/day) - this compound (5 or 20 mg/kg/day) animal_selection->treatment_groups dosing Administer Treatment for 10 Days (from start of menstrual cycle) treatment_groups->dosing monitoring Daily Menstrual Cycle Inspection dosing->monitoring tissue_collection Collect Uterine Tissue at End of Treatment monitoring->tissue_collection analysis Histological Analysis: - Measure Endometrial Thickness - Assess BrdU Incorporation tissue_collection->analysis statistics Statistical Analysis of Treatment Effects analysis->statistics end End statistics->end

Caption: Workflow for the preclinical efficacy study in cynomolgus macaques.

Clinical Trial in Healthy Female Volunteers
  • Study Design: A randomized, double-blind, placebo-controlled, dose-escalation study was conducted.[1]

  • Participants: Healthy female volunteers of child-bearing potential were enrolled.

  • Intervention: Participants received once-daily oral doses of this compound (20, 100, 250, or 500 mg) or placebo for 14 days during the early proliferative phase of their menstrual cycle.[1]

  • Assessments:

    • Endometrial Thickness: Measured by transvaginal ultrasound.

    • Hormone Levels: Plasma concentrations of luteinizing hormone (LH) and estradiol were measured.

    • Pharmacokinetics: Blood samples were collected to determine the pharmacokinetic profile of this compound.

    • Safety and Tolerability: Monitored throughout the study.

  • Data Analysis: The effects of different doses of this compound were compared to placebo.

clinical_trial_workflow start Start recruitment Recruit Healthy Female Volunteers start->recruitment randomization Randomize to Placebo or This compound Dose Groups (20, 100, 250, 500 mg) recruitment->randomization dosing Administer Daily Oral Dose for 14 Days randomization->dosing assessments Conduct Assessments: - Transvaginal Ultrasound - Hormone Level Measurement - Pharmacokinetic Sampling - Safety Monitoring dosing->assessments data_analysis Analyze Data: - Compare Endometrial Thickness - Evaluate Hormone Changes - Determine PK Parameters assessments->data_analysis end End data_analysis->end

Caption: Workflow for the clinical trial in healthy female volunteers.

Conclusion

This compound has demonstrated potent and selective progesterone receptor antagonism in vitro, leading to a reduction in endometrial proliferation in both preclinical and clinical settings. Its ability to block the follicular phase increase in endometrial thickness in a dose-dependent manner highlights its potential as a therapeutic agent for endometriosis. The data and protocols presented in this guide provide a solid foundation for further research and development of nonsteroidal PR antagonists for the treatment of endometriosis and other progesterone-dependent gynecological disorders.

References

A Technical Guide to Nonsteroidal Progesterone Receptor Antagonists in Gynecology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Progesterone, a key steroidal hormone, plays a pivotal role in the regulation of the female reproductive system. Its effects are primarily mediated through the progesterone receptor (PR), a member of the nuclear receptor superfamily. Dysregulation of progesterone signaling is implicated in the pathophysiology of numerous gynecological disorders, including uterine fibroids, endometriosis, and certain cancers. Nonsteroidal progesterone receptor antagonists have emerged as a promising therapeutic class, offering the potential for improved selectivity and safety profiles compared to their steroidal counterparts. This technical guide provides an in-depth overview of the core aspects of nonsteroidal PR antagonists in gynecology, focusing on their mechanism of action, clinical applications, and the experimental methodologies used in their evaluation. Quantitative data from key studies are summarized in structured tables for comparative analysis, and critical signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this evolving field.

Introduction: The Progesterone Receptor and Its Role in Gynecological Health

The progesterone receptor is a ligand-activated transcription factor that exists in two main isoforms, PR-A and PR-B, which are transcribed from the same gene but have distinct transcriptional activities.[1] Upon binding to progesterone, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[2] In the nucleus, the PR dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[3] This genomic signaling pathway is central to the regulation of processes such as ovulation, endometrial development, and maintenance of pregnancy.[1]

Beyond this classical genomic pathway, progesterone can also elicit rapid, non-genomic effects through membrane-associated PRs and by activating cytoplasmic signaling cascades, such as the MAPK/Erk pathway.[3][4][5] The complex interplay between these signaling pathways underscores the multifaceted role of progesterone in female reproductive health. Consequently, antagonism of the progesterone receptor has become a key strategy for the treatment of progesterone-dependent gynecological conditions.

Mechanism of Action of Nonsteroidal Progesterone Receptor Antagonists

Nonsteroidal progesterone receptor antagonists are a structurally diverse class of molecules that competitively inhibit the binding of progesterone to the PR.[6] Unlike steroidal antagonists, which often possess partial agonist activity and may interact with other steroid receptors, nonsteroidal antagonists can offer greater selectivity and a more favorable side-effect profile.[6]

The primary mechanism of action of these antagonists is the competitive blockade of the progesterone receptor.[7] By binding to the PR, they prevent the conformational changes necessary for receptor activation, coactivator recruitment, and subsequent gene transcription.[2][7] Some antagonists, classified as Type II, promote the binding of the PR to DNA but in a transcriptionally inactive state, effectively acting as repressors.[8] This leads to an anti-proliferative effect on the endometrium and can inhibit ovulation, making these compounds valuable for treating conditions like uterine fibroids and endometriosis.[2]

Progesterone Receptor Signaling Pathway

The signaling cascade initiated by progesterone binding to its receptor is complex, involving both genomic and non-genomic pathways. The following diagram illustrates the key events in progesterone receptor signaling and the point of intervention for nonsteroidal antagonists.

Progesterone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR_complex Progesterone Receptor (PR) Heat Shock Proteins (HSP) Progesterone->PR_complex Binds mPR Membrane PR (mPR) Progesterone->mPR Binds PR_active Activated PR PR_complex->PR_active HSP Dissociation Dimerized_PR Dimerized PR PR_active->Dimerized_PR Dimerization PRE Progesterone Response Element (PRE) Dimerized_PR->PRE Binds Dimerized_PR_Antagonist Antagonist-Bound Dimerized PR G_protein G-protein mPR->G_protein Activates MAPK_cascade MAPK/Erk Cascade G_protein->MAPK_cascade Initiates MAPK_cascade->Dimerized_PR Phosphorylates (Modulates Activity) Nonsteroidal_Antagonist Nonsteroidal Antagonist Nonsteroidal_Antagonist->PR_complex Competitively Binds (Antagonism) Coactivators Coactivators PRE->Coactivators Recruits Corepressors Corepressors PRE->Corepressors Recruits Transcription_Modulation Modulation of Gene Transcription Coactivators->Transcription_Modulation Activates Corepressors->Transcription_Modulation Represses Dimerized_PR_Antagonist->PRE Binds (Inactive)

Progesterone Receptor Signaling Pathway

In Vitro and Clinical Data of Key Nonsteroidal Progesterone Receptor Antagonists

The development of nonsteroidal PR antagonists has led to several promising candidates that have undergone extensive preclinical and clinical evaluation. The following tables summarize the available quantitative data for key compounds.

Table 1: In Vitro Binding Affinities and Potencies of Nonsteroidal Progesterone Receptor Antagonists

CompoundProgesterone Receptor Binding Affinity (Ki, nM)IC50 (nM)Other Receptor AffinitiesReference(s)
Mifepristone 1.1-High affinity for glucocorticoid receptor[9]
Asoprisnil 0.85-Moderate affinity for glucocorticoid receptor, low affinity for androgen receptor[10]
Vilaprisan -0.09 (PR-B), 0.095 (PR-A)No significant affinity for glucocorticoid, mineralocorticoid, estrogen, or androgen receptors[1]
Ulipristal Acetate --Binds to glucocorticoid receptor; negligible affinity for estrogen, androgen, and mineralocorticoid receptors[3]

Table 2: Clinical Trial Data for Ulipristal Acetate in Uterine Fibroids

Trial/StudyPhaseIndicationNumber of PatientsDosing RegimenKey ResultsReference(s)
VENUS I & IIIIISymptomatic Uterine Fibroids5895 mg or 10 mg daily for 12 weeksSignificantly reduced uterine bleeding and fibroid volume compared to placebo.[11]
PEARL III & IVIIISymptomatic Uterine Fibroids45110 mg daily (intermittent)Effective in controlling bleeding and reducing fibroid volume over multiple treatment courses.[11]

Table 3: Clinical Trial Data for Asoprisnil in Uterine Fibroids

Trial/StudyPhaseIndicationNumber of PatientsDosing RegimenKey ResultsReference(s)
Phase II TrialIISymptomatic Uterine Leiomyomata1295, 10, or 25 mg daily for 12 weeksDose-dependent suppression of uterine bleeding and reduction in leiomyoma volume.-
Pooled Phase IIIIIIHeavy Menstrual Bleeding with Uterine Fibroids90710 mg or 25 mg daily for up to 12 monthsEffective in controlling bleeding, improving anemia, and reducing fibroid volume.-

Table 4: Clinical Trial Data for Vilaprisan in Uterine Fibroids and Endometriosis

Trial/StudyPhaseIndicationNumber of PatientsDosing RegimenKey ResultsReference(s)
Phase IIHealthy Women730.1, 0.5, 1, 2, or 5 mg daily for 12 weeksHigh rates of non-bleeding at doses of 1-5 mg.[12]
ASTEROID 1 & 2IISymptomatic Uterine Fibroids3090.5, 1, 2, or 4 mg daily for 12 weeksDose-dependent reduction in excessive uterine bleeding and fibroid volume.[1]
Phase IIbIIbSymptomatic Endometriosis82 mg or 4 mg dailyImprovement in endometriosis-associated pelvic pain and decreased use of pain medication.-

Table 5: Clinical Trial Data for Mifepristone in Gynecological Conditions

Trial/StudyPhaseIndicationNumber of PatientsDosing RegimenKey ResultsReference(s)
Various-Endometriosis65Low-dose conservative treatmentImproved hormone levels, reduced endometrial thickness, and alleviated symptoms.[13]
Various-Uterine Fibroids-10 mg or 25 mg daily for 3 months90% reduction in menstrual blood loss; 25 mg dose significantly reduced myoma size.[14]
Randomized Trial-Adenomyosis with Pain13410 mg daily for 12 weeksSignificant improvement in pain scores and reduction in uterine volume compared to placebo.[15]

Key Experimental Protocols in Nonsteroidal Progesterone Receptor Antagonist Research

The evaluation of novel nonsteroidal PR antagonists involves a series of in vitro and in vivo assays to characterize their binding affinity, functional activity, and therapeutic efficacy. The following sections outline the general methodologies for key experiments.

Progesterone Receptor Competitive Binding Assay

This assay is fundamental for determining the affinity of a test compound for the progesterone receptor.

Objective: To determine the inhibitory constant (Ki) of a nonsteroidal antagonist for the progesterone receptor.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the progesterone receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki.

Materials:

  • Progesterone receptor source (e.g., recombinant human PR, uterine tissue homogenate)

  • Radiolabeled progestin (e.g., [³H]R5020)

  • Test compound (nonsteroidal antagonist)

  • Assay buffer

  • Scintillation fluid and counter

Procedure:

  • Preparation of Receptor Homogenate: Prepare a cytosolic fraction containing the progesterone receptor from a suitable source.

  • Incubation: In a series of tubes, incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound. Include control tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of unlabeled progesterone).

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration.

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[16]

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to investigate the interaction of the progesterone receptor with DNA in the context of chromatin.

Objective: To determine if a nonsteroidal antagonist alters the binding of the progesterone receptor to specific gene promoters.

Principle: This technique involves cross-linking protein-DNA complexes in living cells, followed by immunoprecipitation of the protein of interest (in this case, the progesterone receptor) and its associated DNA. The purified DNA is then analyzed to identify the specific genomic regions bound by the receptor.

Materials:

  • Cell culture expressing progesterone receptor

  • Formaldehyde for cross-linking

  • Lysis and sonication buffers

  • Antibody specific to the progesterone receptor

  • Protein A/G beads for immunoprecipitation

  • Wash buffers

  • Elution buffer

  • Proteinase K and RNase A

  • DNA purification kit

  • Primers for specific gene promoters (for ChIP-qPCR) or reagents for next-generation sequencing (for ChIP-seq)

Procedure:

  • Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.[17]

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments (typically 200-1000 bp) using sonication or enzymatic digestion.[14]

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the progesterone receptor. Precipitate the antibody-protein-DNA complexes using protein A/G beads.[17]

  • Washing: Wash the beads extensively to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads and reverse the formaldehyde cross-links by heating.[14]

  • DNA Purification: Treat with RNase A and proteinase K to remove RNA and protein, respectively. Purify the DNA using a standard DNA purification method.

  • Analysis: Analyze the purified DNA by quantitative PCR (qPCR) to quantify the enrichment of specific DNA sequences or by next-generation sequencing (ChIP-seq) to identify genome-wide binding sites.

Experimental Workflow for Evaluation of Nonsteroidal Progesterone Receptor Antagonists

The discovery and development of a novel nonsteroidal progesterone receptor antagonist follows a structured workflow, from initial screening to preclinical and clinical evaluation.

Experimental_Workflow cluster_discovery Discovery & In Vitro Characterization cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development HTS High-Throughput Screening Binding_Assay Receptor Binding Assay (Determine Ki) HTS->Binding_Assay Lead Identification Functional_Assay In Vitro Functional Assay (Antagonist Activity) Binding_Assay->Functional_Assay Confirm Activity Selectivity_Panel Receptor Selectivity Panel Functional_Assay->Selectivity_Panel Assess Specificity In_Vivo_Models In Vivo Animal Models (e.g., Endometriosis, Uterine Fibroids) Selectivity_Panel->In_Vivo_Models Candidate Selection PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo_Models->PK_PD Evaluate In Vivo Profile Tox Toxicology Studies PK_PD->Tox Safety Assessment Phase_I Phase I Clinical Trials (Safety & Tolerability) Tox->Phase_I IND Submission Phase_II Phase II Clinical Trials (Efficacy & Dose-Ranging) Phase_I->Phase_II Phase_III Phase III Clinical Trials (Pivotal Efficacy & Safety) Phase_II->Phase_III Regulatory_Approval Regulatory Approval Phase_III->Regulatory_Approval

General Experimental Workflow

Conclusion and Future Directions

Nonsteroidal progesterone receptor antagonists represent a significant advancement in the therapeutic landscape of gynecology. Their potential for high selectivity and favorable safety profiles makes them attractive candidates for the long-term management of chronic conditions such as uterine fibroids and endometriosis. The clinical data for compounds like ulipristal acetate, asoprisnil, and vilaprisan demonstrate their efficacy in controlling symptoms and reducing disease burden.

Future research in this area will likely focus on the development of novel nonsteroidal antagonists with even greater tissue selectivity to further minimize off-target effects. A deeper understanding of the intricate signaling pathways modulated by these compounds will also be crucial for optimizing their therapeutic application and identifying new indications. As our knowledge of the molecular basis of gynecological disorders continues to expand, nonsteroidal progesterone receptor antagonists are poised to play an increasingly important role in improving women's health.

References

The Role of PF-02413873 in Progesterone Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-02413873 is a potent and selective, orally active nonsteroidal progesterone receptor (PR) antagonist.[1][2] Extensive in vitro and in vivo studies have characterized its mechanism of action, demonstrating its function as a competitive antagonist that directly interacts with the progesterone receptor, thereby inhibiting progesterone-mediated signaling.[1][3] This technical guide provides an in-depth overview of the role of this compound in progesterone signaling pathways, presenting key quantitative data, detailed experimental methodologies, and visual representations of the involved molecular interactions. The information is intended to support researchers, scientists, and drug development professionals in understanding the pharmacological profile of this compound.

Introduction to Progesterone Signaling

Progesterone, a key steroid hormone, exerts its physiological effects primarily through the progesterone receptor (PR), a member of the nuclear receptor superfamily.[2][4] The classical pathway of progesterone signaling involves the binding of progesterone to PR in the cytoplasm, leading to a conformational change in the receptor.[5] This complex then translocates to the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[6] This genomic signaling is fundamental to the regulation of various physiological processes, particularly in the female reproductive system.[4][7]

Beyond the classical genomic pathway, progesterone can also elicit rapid, non-genomic effects through membrane-associated PRs, initiating cytoplasmic signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs).[8][9]

This compound: Mechanism of Action

This compound functions as a selective and fully competitive antagonist of the progesterone receptor.[1][3] Its primary mechanism of action involves directly competing with progesterone for binding to the ligand-binding domain of the PR.[3] By occupying this site, this compound prevents the conformational changes required for receptor activation and subsequent downstream signaling events.

A key aspect of its antagonistic activity is the blockade of progesterone-induced nuclear translocation of the PR.[1][3] Unlike the natural ligand progesterone, which promotes the movement of the PR from the cytoplasm to the nucleus, this compound inhibits this critical step, effectively halting the genomic signaling cascade.[3]

It is important to note that the pharmacological mode of action of this compound appears to differ from that of the steroidal PR antagonist mifepristone (RU-486).[1][10] While both are PR antagonists, their distinct chemical structures likely result in different interactions with the receptor and potentially different downstream consequences.

There is currently no scientific evidence to suggest a direct interaction or modulation of the MAP4K4 signaling pathway by this compound in the context of progesterone signaling.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Functional Potency

ParameterValueCell Line/SystemReference
Ki (Progesterone Receptor Binding) 2.6 nMCEREP MCF-7 cytosol[2][3]
Functional PR IC50 14 nMNot Specified[9]
Derived Ki (Functional Antagonist Activity) 9.7 nM (95% C.I. 7.3–13.0 nM)T47D cells[3]

Table 2: Preclinical Pharmacokinetics

SpeciesClearance (CL)Terminal Half-life (t½)Oral BioavailabilityReference
Rat 84 ml/min/kg (i.v.)1.1 hNot Reported[9][11]
Dog 3.8 ml/min/kg8.9 h94%[9][11]

Table 3: Human Pharmacokinetics (Single and Multiple Doses)

| Dose Range | Time to Maximum Concentration (Tmax) | Terminal Half-life (t½) | Reference | |---|---|---|---|---| | 50 to 500 mg | 3 to 5 hours (Day 1 and 14) | 34 to 48 hours |[3] | | Up to 3 g (single dose) | Not Specified | ~40 hours | |

Experimental Protocols

The following sections provide an overview of the methodologies used in key experiments to characterize this compound. These descriptions are based on generally accepted laboratory practices for these assays, as specific, detailed protocols from the original studies are not publicly available.

Progesterone Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound to the progesterone receptor.

  • Principle: A radiolabeled progestin (e.g., [3H]promegestone) is incubated with a source of progesterone receptors (e.g., cytosol from MCF-7 cells) in the presence of varying concentrations of the unlabeled test compound (this compound). The ability of the test compound to displace the radioligand from the receptor is measured.

  • General Protocol:

    • Preparation of Receptor Source: MCF-7 cells are cultured and harvested. The cell pellet is homogenized, and the cytosolic fraction containing the progesterone receptors is isolated by ultracentrifugation.

    • Incubation: A constant concentration of the radiolabeled ligand is incubated with the receptor preparation and a range of concentrations of this compound. A control group with no competitor and a non-specific binding group with a high concentration of unlabeled progesterone are also included.

    • Separation of Bound and Free Ligand: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

    • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Reporter Gene Assay

This cell-based assay measures the ability of a compound to act as an agonist or antagonist of the progesterone receptor by quantifying the expression of a reporter gene.

  • Principle: A human cell line that endogenously expresses the progesterone receptor (e.g., T47D mammary carcinoma cells) is engineered to contain a reporter gene (e.g., luciferase) under the control of a progesterone-responsive promoter. Activation of the PR by an agonist leads to the expression of the reporter gene, which can be easily measured. An antagonist will block this agonist-induced expression.

  • General Protocol:

    • Cell Culture and Plating: T47D cells are cultured and seeded into multi-well plates.

    • Compound Treatment:

      • Agonist Mode: Cells are treated with varying concentrations of this compound to assess for any intrinsic agonist activity.

      • Antagonist Mode: Cells are co-treated with a known progesterone agonist (e.g., progesterone) and varying concentrations of this compound.

    • Incubation: The cells are incubated for a sufficient period to allow for gene expression.

    • Lysis and Reporter Gene Measurement: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

    • Data Analysis: The results are plotted as a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

Progesterone Receptor Nuclear Translocation Assay

This assay visualizes and quantifies the movement of the progesterone receptor from the cytoplasm to the nucleus upon ligand binding.

  • Principle: An enzyme complementation assay or immunofluorescence microscopy can be used. In the enzyme complementation assay, the PR and a nuclear protein are tagged with two different inactive fragments of an enzyme. Upon PR translocation to the nucleus and interaction with the nuclear protein, the enzyme fragments come into close proximity, reconstitute the active enzyme, and generate a measurable signal.

  • General Protocol (based on Enzyme Complementation):

    • Cell Line: A cell line is engineered to express the tagged PR and nuclear protein.

    • Treatment: Cells are treated with progesterone (positive control), this compound alone, or a combination of progesterone and this compound.

    • Incubation: Cells are incubated to allow for nuclear translocation to occur.

    • Signal Detection: A substrate for the reconstituted enzyme is added, and the resulting signal (e.g., luminescence or fluorescence) is measured.

    • Data Analysis: An increase in signal indicates nuclear translocation. The ability of this compound to block the progesterone-induced signal is quantified.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the progesterone signaling pathway, the mechanism of action of this compound, and a typical experimental workflow for its characterization.

Progesterone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR Binds PR_HSP_complex Inactive PR-HSP Complex Active_PR Active PR Dimer PR->Active_PR Dimerization HSP Heat Shock Proteins (HSP) PR_HSP_complex->PR Dissociation PRE Progesterone Response Element (PRE) Active_PR->PRE Binds to Gene Target Gene PRE->Gene Regulates mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Cellular_Response Cellular Response Protein->Cellular_Response Leads to

Caption: Classical genomic progesterone signaling pathway.

PF02413873_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR Binding (Blocked) PF02413873 This compound PF02413873->PR Competitive Binding PR_PF_complex Inactive PR-PF-02413873 Complex PR->PR_PF_complex Nuclear_Translocation Nuclear Translocation PR_PF_complex->Nuclear_Translocation Blocked Gene_Transcription Gene Transcription

Caption: Mechanism of action of this compound.

Experimental_Workflow start Start: Characterization of this compound binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay Functional Reporter Gene Assay (Determine IC50 and mode of action) start->functional_assay data_analysis Data Analysis and Pharmacological Profile binding_assay->data_analysis translocation_assay Nuclear Translocation Assay (Confirm mechanism) functional_assay->translocation_assay translocation_assay->data_analysis in_vivo_pk In Vivo Pharmacokinetic Studies (Determine CL, t½, Bioavailability) clinical_trials Clinical Trials (Evaluate safety and efficacy) in_vivo_pk->clinical_trials end End: Comprehensive Profile clinical_trials->end data_analysis->in_vivo_pk

Caption: Experimental workflow for this compound characterization.

Conclusion

This compound is a well-characterized nonsteroidal progesterone receptor antagonist that acts through competitive binding to the PR and subsequent inhibition of its nuclear translocation. This blockade of the classical genomic progesterone signaling pathway underlies its pharmacological effects. The quantitative data from in vitro and in vivo studies provide a robust profile of its potency and pharmacokinetic properties. The experimental methodologies described herein represent standard approaches for the characterization of such compounds. For drug development professionals, this compound serves as a significant example of a selective, nonsteroidal modulator of a nuclear hormone receptor. Future research may further elucidate the nuanced differences in its pharmacological profile compared to other PR modulators and explore its therapeutic potential in progesterone-dependent pathologies.

References

Investigating the Therapeutic Potential of PF-02413873: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nonsteroidal progesterone receptor (PR) antagonist, PF-02413873. It consolidates key findings on its mechanism of action, preclinical and clinical data, and the experimental methodologies used in its evaluation. The information is intended to serve as a comprehensive resource for professionals engaged in the research and development of therapies for gynecological conditions.

Core Mechanism of Action

This compound is a selective and fully competitive progesterone receptor antagonist.[1][2] In vitro studies have demonstrated its ability to block progesterone from binding to its receptor and subsequently prevent the translocation of the receptor to the nucleus.[1][2][3][4] This action effectively inhibits the downstream signaling pathways that are normally activated by progesterone, which play a crucial role in the proliferation and maintenance of the endometrium. The pharmacological mode of action of this compound appears to differ from that of the steroidal PR antagonist, mifepristone (RU-486).[1][2]

Signaling Pathway of this compound

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR Binds PF02413873 This compound PF02413873->PR Blocks PR_translocation PR Nuclear Translocation PR->PR_translocation Activates Gene_Transcription Gene Transcription (e.g., endometrial proliferation) PR_translocation->Gene_Transcription Initiates

Caption: Mechanism of this compound as a competitive antagonist of the progesterone receptor.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and preclinical pharmacokinetic parameters of this compound.

Table 1: In Vitro Activity of this compound
ParameterValueCell Line/AssayReference
Binding Affinity (Ki) 2.6 nMCEREP MCF-7 cytosol binding assay[1]
Functional Antagonist Activity (Ki) 9.7 nMT47D cell-based functional reporter gene assay[1]
Functional PR IC50 14 nMNot Specified[5]
Binding IC50 2.4 nMNot Specified[5]
Table 2: Preclinical Pharmacokinetic Profile of this compound
SpeciesClearance (CL)Half-life (t1/2)Oral BioavailabilityReference
Rat 84 ml/min/kg1.1 hNot Reported[5][6][7]
Dog 4.6 ml/min/kg8.9 h94%[5]
Dog (alternative value) 3.8 ml/min/kgNot ReportedNot Reported[7]
Human Low in relation to hepatic blood flow~40 hNot Reported[6][7]
Table 3: Receptor Selectivity of this compound
ReceptorSelectivity over this compoundReference
Mineralcorticoid Receptor 30-fold[5]
Androgen/Glucocorticoid Receptor >100-fold[5]

Therapeutic Potential and Clinical Findings

This compound has been primarily investigated for its therapeutic potential in gynecological conditions such as endometriosis.[1][2][8] Clinical evaluation has focused on its effects on endometrial growth and hormonal regulation.

A Phase I clinical trial in healthy female volunteers demonstrated that this compound, administered daily for 14 days, dose-dependently blocked the follicular phase increase in endometrial thickness.[1][2] Furthermore, it inhibited the midcycle luteinizing hormone (LH) surge and the associated elevation in estradiol.[1][2] These findings suggest a potential therapeutic role in managing the symptoms of endometriosis by suppressing the growth of endometrial tissue.

Clinical Trial Overview (NCT00800618)
  • Design: Randomized, double-blind, third-party open, placebo-controlled, dose-escalation study.[1][5][9]

  • Population: Healthy female volunteers.[1][9]

  • Duration: 14 days of once-daily oral administration.[1][5]

  • Dose Cohorts: 20 mg, 100 mg, 250 mg, 500 mg, and 1500 mg.[1][5]

  • Key Outcomes: Evaluation of safety, tolerability, pharmacokinetics, and effects on endometrial thickness and sex hormones.[5][9]

Hypothalamic-Pituitary-Ovarian (HPO) Axis Modulation

HPO_Axis cluster_effects Downstream Effects of this compound Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary GnRH Ovary Ovary Pituitary->Ovary LH Surge Blocked_LH_Surge Blocked Midcycle LH Surge Pituitary->Blocked_LH_Surge Progesterone Progesterone Ovary->Progesterone Estradiol Estradiol Ovary->Estradiol Reduced_Estradiol Reduced Estradiol Elevation Ovary->Reduced_Estradiol Progesterone->Pituitary Negative Feedback PF02413873 This compound PF02413873->Progesterone Antagonizes PR signaling

Caption: Impact of this compound on the Hypothalamic-Pituitary-Ovarian axis.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following outlines the methodologies employed in the evaluation of this compound.

In Vitro Progesterone Receptor Antagonist Activity Assay
  • Cell Line: Human T47D mammary carcinoma cells, which endogenously express the progesterone receptor.

  • Assay Principle: A functional reporter gene assay is used to measure the ability of the compound to block the progesterone-induced expression of a reporter gene.

  • Methodology:

    • T47D cells are cultured in appropriate media and seeded into microplates.

    • Cells are co-transfected with a progesterone-responsive reporter gene construct (e.g., containing MMTV-LTR promoter driving luciferase expression).

    • Cells are treated with a fixed concentration of progesterone and varying concentrations of this compound.

    • Following an incubation period, cells are lysed, and the reporter gene activity (e.g., luciferase activity) is measured.

    • The IC50 and Ki values are calculated by analyzing the dose-response curve of this compound's inhibition of the progesterone-induced signal.

Radioligand Binding Assay
  • Preparation: Cytosolic extracts from MCF-7 cells, which are rich in progesterone receptors.

  • Radioligand: A radiolabeled progestin (e.g., [³H]promegestone).

  • Methodology:

    • A constant concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of this compound.

    • The reaction is allowed to reach equilibrium.

    • Bound and free radioligand are separated (e.g., by filtration).

    • The amount of bound radioactivity is quantified using a scintillation counter.

    • The Ki value is determined by analyzing the competition binding curve.

Clinical Evaluation of Endometrial Thickness
  • Study Design: A randomized, double-blind, placebo-controlled trial in healthy female volunteers.

  • Procedure:

    • Subjects undergo a baseline transvaginal ultrasound to measure endometrial thickness at the beginning of the follicular phase.

    • Subjects are randomized to receive a daily oral dose of this compound or a placebo for a defined period (e.g., 14 days).

    • Transvaginal ultrasounds are repeated at specified intervals during the treatment period to monitor changes in endometrial thickness.

    • Hormone levels (LH, estradiol, progesterone) are monitored through blood sampling.

  • Data Analysis: The change in endometrial thickness from baseline is compared between the this compound and placebo groups for each dose cohort.

Experimental Workflow for Preclinical to Clinical Translation

cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development in_vitro In Vitro Assays (Binding, Functional) animal_models Animal Models (e.g., Cynomolgus Macaque) in_vitro->animal_models Efficacy & Safety pk_pd Pharmacokinetics & Pharmacodynamics animal_models->pk_pd In Vivo Data phase1 Phase I Clinical Trial (Safety, Tolerability, PK in Humans) pk_pd->phase1 Dose Prediction proof_of_concept Proof of Concept (Effect on Endometrial Thickness) phase1->proof_of_concept Clinical Data

Caption: Translational workflow for this compound from preclinical studies to clinical trials.

Conclusion

This compound is a potent and selective nonsteroidal progesterone receptor antagonist with demonstrated efficacy in reducing endometrial growth in both preclinical models and human subjects. Its ability to modulate the HPO axis further supports its therapeutic potential for hormone-dependent gynecological disorders like endometriosis. The data summarized in this guide provide a solid foundation for further research and development of this compound as a novel therapeutic agent.

References

PF-02413873: A Technical Guide to a Selective Chemical Probe for Progesterone Receptor Function

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of PF-02413873, a potent and selective nonsteroidal antagonist of the progesterone receptor (PR). As a well-characterized chemical probe, this compound is an invaluable tool for elucidating the physiological and pathological roles of PR signaling. This guide details its biochemical properties, cellular activity, and methodologies for its application in research settings.

Introduction to this compound

This compound, chemically known as 4-[3-Cyclopropyl-1-(mesylmethyl)-5-methyl-1H-pyrazol-4-yl]oxy,-2,6-dimethylbenzonitrile, is a nonsteroidal small molecule that acts as a fully competitive progesterone receptor antagonist.[1][2][3] Unlike steroidal modulators, its distinct chemical structure offers a different pharmacological profile, making it a critical tool for studying PR biology.[1][3] Its primary mechanism of action involves blocking progesterone binding to the PR and subsequent nuclear translocation of the receptor, thereby inhibiting the transcription of PR target genes.[1][2][3] The development of selective PR modulators like this compound is of significant interest for treating gynecological conditions such as endometriosis.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the potency, selectivity, and pharmacokinetic properties of this compound.

Table 1: In Vitro Activity of this compound
ParameterAssay SystemValueReference
Binding Affinity (Ki) CEREP MCF-7 cytosol radioligand binding assay2.6 nM[1][2]
Functional Antagonism (Ki) T47D cell-based functional reporter gene assay9.7 nM[1][3]
Selectivity Recombinant functional reporter assays (GR, AR, MR)>30-fold selective for PR[1]
Plasma Protein Binding (Human) Equilibrium Dialysis96.9% (3.1% free fraction)[1]
Plasma Protein Binding (Macaque) Equilibrium Dialysis95.4% (4.6% free fraction)[1]
Table 2: In Vivo Pharmacokinetics & Efficacy of this compound
SpeciesParameterDosingValueReference
Cynomolgus Macaque Endometrial Thickness Reduction 2.5 mg/kg, p.o. (BID, 10 days)43%[3]
Endometrial Thickness Reduction 10 mg/kg, p.o. (BID, 10 days)56%[3]
Half-life (t1/2) 3 mg/kg, p.o. (single dose)4.2 h[3]
Max Concentration (Cmax) 3 mg/kg, p.o. (single dose)162 ng/mL[3]
Human Half-life (t1/2) Single dose escalation~40 h[5]
Effect 14-day multiple dosingBlocked follicular phase endometrial thickness increase[1][4]

Signaling Pathways and Validation Logic

Understanding the mechanism of action and the criteria for a high-quality chemical probe is essential for interpreting experimental results.

Progesterone Receptor Signaling Pathway

Progesterone receptors are ligand-activated transcription factors that mediate the effects of progesterone.[6] The classical genomic signaling pathway involves ligand binding, receptor dimerization, nuclear translocation, and binding to progesterone response elements (PREs) on DNA to regulate gene expression.[7][8] Additionally, PR can initiate rapid, non-genomic signaling from outside the nucleus by interacting with signaling molecules like c-Src.[9][10] this compound acts as a competitive antagonist, blocking the initial ligand-binding step in this cascade.

PR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus P4 Progesterone PR Progesterone Receptor (PR) P4->PR Binds PF This compound PF->PR Blocks PR_dimer PR Dimer PR->PR_dimer Dimerization Src c-Src PR->Src Activates (Non-genomic) PRE PRE PR_dimer->PRE Translocates & Binds to DNA MAPK MAPK Pathway Src->MAPK Gene Target Gene PRE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Protein Protein mRNA->Protein

Caption: Classical and non-genomic progesterone receptor (PR) signaling pathways.

Logical Framework for Chemical Probe Validation

A reliable chemical probe must meet stringent criteria for potency, selectivity, and cellular activity to ensure that observed biological effects are due to the specific modulation of the intended target.

Chemical_Probe_Validation cluster_criteria Core Validation Criteria cluster_development Development & Characterization Potency High Potency (<100 nM in vitro) Validated_Probe Validated Chemical Probe Potency->Validated_Probe Selectivity High Selectivity (>30-fold vs family members) Selectivity->Validated_Probe Cell_Activity Cellular Activity (<1 µM) Cell_Activity->Validated_Probe Biochem Biochemical Assays (e.g., Binding) Biochem->Potency Biochem->Selectivity Cell_Based Cell-Based Assays (e.g., Reporter Gene) Cell_Based->Cell_Activity In_Vivo In Vivo Models Cell_Based->In_Vivo Probe This compound (Candidate Probe) Probe->Biochem Probe->Biochem Probe->Cell_Based

Caption: Key criteria for the validation of a chemical probe like this compound.

Experimental Protocols & Workflows

The following sections provide detailed methodologies for key experiments used to characterize this compound.

Experimental Workflow: In Vitro Characterization

A typical workflow for characterizing a PR antagonist involves a tiered approach, starting with biochemical binding assays, followed by cell-based functional assays, and culminating in selectivity profiling.

Experimental_Workflow start Start: Compound Synthesis binding_assay Step 1: PR Binding Assay (Radioligand Displacement) start->binding_assay determine_ki Determine Binding Affinity (Ki) binding_assay->determine_ki functional_assay Step 2: PR Functional Assay (T47D Reporter Gene) determine_ki->functional_assay determine_ic50 Determine Functional Potency (IC50/Ki) functional_assay->determine_ic50 translocation_assay Step 3: Nuclear Translocation Assay (U2OS-PR-GFP) determine_ic50->translocation_assay confirm_moa Confirm Mechanism of Action translocation_assay->confirm_moa selectivity_panel Step 4: Selectivity Profiling (Nuclear Receptor Panel) confirm_moa->selectivity_panel assess_selectivity Assess Off-Target Activity selectivity_panel->assess_selectivity end End: Characterized Probe assess_selectivity->end

Caption: Standard experimental workflow for in vitro characterization of a PR antagonist.

Protocol: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the progesterone receptor by measuring its ability to displace a radiolabeled progestin.

Objective: To calculate the Ki of a test compound for the progesterone receptor.

Materials:

  • Receptor Source: MCF-7 or T47D cell cytosol, or purified recombinant PR.

  • Radioligand: [3H]-Promegestone (R5020) or other suitable high-affinity PR agonist.

  • Test Compound: this compound, serially diluted.

  • Non-specific Binding Control: High concentration of unlabeled progesterone (e.g., 10 µM).

  • Assay Buffer: Tris-based buffer (e.g., 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).

  • Scintillation Fluid and 96-well filter plates (e.g., GF/C).

  • Filtration Manifold and Scintillation Counter .

Procedure:

  • Preparation: Prepare serial dilutions of this compound in assay buffer. A typical concentration range is from 0.1 nM to 10 µM.

  • Assay Plate Setup: In a 96-well plate, add in triplicate:

    • Total Binding: Receptor source + Radioligand + Assay Buffer.

    • Non-specific Binding: Receptor source + Radioligand + High concentration of unlabeled progesterone.

    • Test Compound: Receptor source + Radioligand + Diluted this compound.

  • Incubation: Add the radioligand (at a final concentration near its Kd, e.g., 0.5-1.0 nM) to all wells. Incubate the plate at 4°C for 16-24 hours to reach equilibrium.

  • Harvesting: Rapidly separate bound from free radioligand by vacuum filtration through the filter plate.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value using non-linear regression (sigmoidal dose-response curve).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: PR-Mediated Reporter Gene Assay

This cell-based functional assay measures the ability of this compound to antagonize progesterone-induced transcription of a reporter gene.

Objective: To determine the functional antagonist potency (IC50 or Ki) of a test compound.

Materials:

  • Cell Line: T47D human breast cancer cells (endogenously express PR) or another suitable cell line transfected with a PR expression vector.

  • Reporter Construct: A plasmid containing a luciferase gene downstream of a promoter with multiple Progesterone Response Elements (PREs).

  • Agonist: Progesterone or a synthetic progestin like R5020.

  • Culture Medium: Phenol red-free RPMI-1640 supplemented with charcoal-stripped fetal bovine serum (CS-FBS) to reduce background hormonal effects.

  • Transfection Reagent (if not using a stable cell line).

  • Luciferase Assay Reagent and a Luminometer .

Procedure:

  • Cell Culture: Culture T47D cells in standard medium. For the assay, switch to phenol red-free medium with CS-FBS for at least 24-48 hours.

  • Seeding: Seed cells into a 96-well white, clear-bottom plate at an appropriate density (e.g., 1.5 x 104 cells/well) and allow them to attach overnight.

  • Transfection (if necessary): If using a transient system, transfect cells with the PRE-luciferase reporter plasmid according to the manufacturer's protocol. Allow 24 hours for expression.

  • Compound Treatment:

    • Prepare serial dilutions of this compound.

    • Pre-incubate the cells with the this compound dilutions for 1-2 hours.

    • Add the PR agonist (e.g., progesterone at its EC80 concentration) to all wells except the vehicle control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C.

  • Lysis and Luminescence Reading:

    • Remove the medium and lyse the cells using the luciferase assay lysis buffer.

    • Add the luciferase substrate to the cell lysate.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle control (0% inhibition) and the agonist-only control (100% activity).

    • Plot the percentage of inhibition against the log concentration of this compound.

    • Determine the IC50 value using non-linear regression analysis.

Protocol: PR Nuclear Translocation Assay

This imaging-based assay visually confirms the mechanism of action by assessing the ability of this compound to block agonist-induced translocation of PR from the cytoplasm to the nucleus.

Objective: To qualitatively or quantitatively assess the inhibition of PR nuclear translocation.

Materials:

  • Cell Line: U2OS (human osteosarcoma) cells stably expressing PR fused to a fluorescent protein (e.g., GFP-PR). U2OS cells have low endogenous steroid receptor expression, providing a clean background.

  • Agonist: Progesterone or R5020.

  • Test Compound: this compound.

  • Imaging Medium: Phenol red-free medium.

  • Nuclear Stain: Hoechst 33342 or DAPI (for nuclear counterstaining).

  • High-Content Imaging System or a Fluorescence Microscope .

Procedure:

  • Cell Seeding: Seed GFP-PR-U2OS cells onto glass-bottom 96-well plates and allow them to adhere overnight.

  • Hormone Starvation: Replace the growth medium with phenol red-free imaging medium containing CS-FBS for at least 24 hours. In the absence of a ligand, GFP-PR should be predominantly cytoplasmic.

  • Compound Treatment:

    • Pre-treat cells with various concentrations of this compound or a vehicle control for 1-2 hours.

    • Add the PR agonist (e.g., 10 nM R5020) to stimulate translocation.

  • Incubation: Incubate for 30-60 minutes at 37°C to allow for receptor translocation.

  • Staining and Imaging:

    • Add the nuclear stain (e.g., Hoechst) to the wells and incubate for 10-15 minutes.

    • Acquire images using a high-content imager or fluorescence microscope, capturing both the GFP (PR) and DAPI/Hoechst (nucleus) channels.

  • Image Analysis:

    • Use image analysis software to define the nuclear and cytoplasmic compartments for each cell based on the nuclear stain.

    • Quantify the fluorescence intensity of GFP-PR in both compartments.

    • Calculate a nuclear-to-cytoplasmic intensity ratio for each cell.

    • Compare the ratios across different treatment conditions. A successful antagonist like this compound will prevent the agonist-induced increase in the nuclear-to-cytoplasmic ratio.

References

Methodological & Application

Application Notes and Protocols: PF-02413873 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-02413873 is a potent and selective, nonsteroidal antagonist of the progesterone receptor (PR).[1][2] In vitro studies have demonstrated its ability to competitively block progesterone binding to the PR and inhibit PR-mediated signaling.[1][3][4] This document provides detailed protocols for key in vitro assays to characterize the activity of this compound and similar compounds targeting the progesterone receptor.

Quantitative Data Summary

The following table summarizes the reported in vitro potency of this compound in various assays.

Assay TypeTargetCell Line / SystemParameterValueReference
Radioligand Binding AssayProgesterone Receptor (PR)MCF-7 cell cytosolKᵢ2.6 nM[3]
Functional Reporter Gene AssayProgesterone Receptor (PR)T47D cellsKᵢ9.7 nM[1][3]
Nuclear Translocation AssayProgesterone Receptor (PR)T47D cellsConcentration for induction>3 µM[1]

Signaling Pathway

The progesterone receptor signaling pathway is a critical mediator of hormonal regulation in various tissues. Upon binding its cognate ligand, progesterone, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, it binds to progesterone response elements (PREs) on the DNA to modulate the transcription of target genes. This compound, as a competitive antagonist, blocks the initial binding of progesterone to the receptor, thereby inhibiting downstream signaling.

Progesterone_Receptor_Signaling Progesterone Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR Binds PF02413873 This compound PF02413873->PR Blocks Binding HSP HSP Complex PR->HSP Associated with PR_dimer PR Dimer PR->PR_dimer Dimerization & Nuclear Translocation PRE Progesterone Response Element (PRE) PR_dimer->PRE Binds Gene_Transcription Target Gene Transcription PRE->Gene_Transcription Regulates

Caption: Progesterone Receptor Signaling Pathway.

Experimental Protocols

Progesterone Receptor Radioligand Binding Assay

This assay determines the binding affinity of a test compound to the progesterone receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell Lysate: Cytosolic fraction from PR-expressing cells (e.g., MCF-7).

  • Radioligand: [³H]-Promegestone (R5020).

  • Test Compound: this compound.

  • Non-specific Binding Control: Unlabeled Promegestone.

  • Assay Buffer: Tris-HCl buffer with additives.

  • Scintillation Cocktail.

  • 96-well filter plates.

  • Scintillation counter.

Protocol:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add the cell lysate containing the progesterone receptor.

  • Add the serially diluted this compound or unlabeled promegestone (for non-specific binding) to the wells.

  • Add a fixed concentration of [³H]-Promegestone to all wells.

  • Incubate the plate to allow binding to reach equilibrium.

  • Separate the bound from free radioligand by vacuum filtration through the filter plates.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filters and add scintillation cocktail.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value for this compound. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

T47D Cell-Based Progesterone Receptor Reporter Gene Assay

This cell-based functional assay measures the ability of a compound to antagonize progesterone-induced gene expression. T47D cells endogenously express the progesterone receptor.

Materials:

  • T47D cells.

  • Cell Culture Medium: RPMI-1640 with fetal bovine serum (FBS).

  • Reporter Plasmid: A plasmid containing a progesterone response element (PRE) driving the expression of a reporter gene (e.g., luciferase).

  • Transfection Reagent.

  • Progesterone.

  • Test Compound: this compound.

  • Luciferase Assay Reagent.

  • Luminometer.

Protocol:

  • Seed T47D cells in a 96-well plate and allow them to attach overnight.

  • Transfect the cells with the PRE-luciferase reporter plasmid using a suitable transfection reagent.

  • After transfection, replace the medium with a serum-free medium and incubate to starve the cells.

  • Prepare serial dilutions of this compound.

  • Treat the cells with the diluted this compound for a defined pre-incubation period.

  • Add a fixed concentration of progesterone (agonist) to the wells (except for the negative control).

  • Incubate the plate for a period sufficient to induce reporter gene expression (e.g., 18-24 hours).

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence in each well using a luminometer.

  • Determine the IC₅₀ of this compound to inhibit progesterone-induced luciferase activity and subsequently calculate the Kᵢ.

T47D_Reporter_Assay_Workflow T47D Reporter Gene Assay Workflow Start Start Seed_Cells Seed T47D cells in 96-well plate Start->Seed_Cells Transfect_Cells Transfect with PRE-Luciferase plasmid Seed_Cells->Transfect_Cells Starve_Cells Hormone starve cells Transfect_Cells->Starve_Cells Add_Compound Add serial dilutions of this compound Starve_Cells->Add_Compound Add_Agonist Add Progesterone (agonist) Add_Compound->Add_Agonist Incubate Incubate for 18-24 hours Add_Agonist->Incubate Lyse_Cells Lyse cells and add Luciferase reagent Incubate->Lyse_Cells Measure_Luminescence Measure luminescence Lyse_Cells->Measure_Luminescence Analyze_Data Analyze data (IC50/Ki) Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: T47D Reporter Gene Assay Workflow.

Progesterone Receptor Nuclear Translocation Assay

This imaging-based assay visualizes the movement of the progesterone receptor from the cytoplasm to the nucleus upon ligand binding and the effect of antagonists on this process.

Materials:

  • T47D cells.

  • Cell Culture Medium.

  • Progesterone.

  • Test Compound: this compound.

  • Fixative: e.g., 4% paraformaldehyde.

  • Permeabilization Buffer: e.g., Triton X-100 in PBS.

  • Blocking Buffer: e.g., Bovine serum albumin (BSA) in PBS.

  • Primary Antibody: Anti-progesterone receptor antibody.

  • Secondary Antibody: Fluorescently labeled secondary antibody.

  • Nuclear Stain: e.g., DAPI.

  • Fluorescence Microscope or High-Content Imaging System.

Protocol:

  • Seed T47D cells on glass coverslips or in an imaging-compatible plate.

  • Hormone-starve the cells.

  • Treat the cells with this compound at various concentrations, a vehicle control, and a progesterone-only control.

  • After the desired incubation time, fix the cells with paraformaldehyde.

  • Permeabilize the cells with Triton X-100.

  • Block non-specific antibody binding with BSA.

  • Incubate with the primary anti-PR antibody.

  • Wash and incubate with the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Acquire images using a fluorescence microscope.

  • Analyze the images to quantify the nuclear and cytoplasmic fluorescence intensity of the progesterone receptor, determining the extent of nuclear translocation in response to different treatments.

Off-Target Effects

The provided search results focus on the on-target activity of this compound as a progesterone receptor antagonist. There is no information available within the initial searches regarding off-target effects, including any activity on c-Met kinase. To assess off-target effects, a broad panel of kinase and receptor binding assays would be required.

References

Application Notes and Protocols for PF-02413873 Functional Assays in T47D Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-02413873 is a nonsteroidal, selective progesterone receptor (PR) antagonist. It has been shown to competitively block progesterone binding to its receptor, thereby inhibiting progesterone-mediated signaling.[1][2] The human breast cancer cell line, T47D, is a widely used model for studying progesterone receptor signaling as it expresses high levels of both PR-A and PR-B isoforms.[3][4] Functional assays using T47D cells are crucial for characterizing the antagonist activity of compounds like this compound.

These application notes provide detailed protocols for a suite of functional assays to evaluate the efficacy and mechanism of action of this compound in T47D cells. The assays covered include cell viability, PR-mediated reporter gene activity, PR nuclear translocation, and analysis of downstream signaling pathways by Western blotting.

Data Presentation

The following tables provide a structured summary of expected quantitative data from the described functional assays when testing a progesterone receptor antagonist like this compound.

Table 1: Cell Viability Assay - IC50 Values

CompoundProgesterone (10 nM)IC50 (µM)
This compound+>10
Staurosporine (Positive Control)-~0.01

Note: As a PR antagonist, this compound is not expected to be cytotoxic at concentrations effective for PR antagonism.

Table 2: Progesterone Receptor Luciferase Reporter Gene Assay - IC50 Values

CompoundProgesterone (1 nM)IC50 (nM)
This compound+5 - 15
RU486 (Reference Antagonist)+1 - 5

Table 3: Progesterone Receptor Nuclear Translocation Assay - EC50 Values

TreatmentNuclear PR Intensity (Normalized)EC50 (nM) for Inhibition
Vehicle Control1.0N/A
Progesterone (10 nM)2.5 ± 0.3N/A
Progesterone (10 nM) + this compound (100 nM)1.2 ± 0.2~20
Progesterone (10 nM) + RU486 (100 nM)1.1 ± 0.1~10

Table 4: Western Blot Analysis of p-ERK/ERK Ratio

Treatmentp-ERK/Total ERK Ratio (Normalized)
Vehicle Control1.0
Progesterone (10 nM) - 15 min3.5 ± 0.5
Progesterone (10 nM) + this compound (100 nM) - 15 min1.3 ± 0.2

Signaling Pathways and Experimental Workflows

Progesterone_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PF02413873 This compound PR Progesterone Receptor (PR) Inactive HSP HSP Complex ActivePR Active PR Dimer MAPK_Pathway MAPK/ERK Pathway ERK ERK pERK p-ERK PRE Progesterone Response Element (PRE) Gene_Transcription Target Gene Transcription Cell_Proliferation Cell Proliferation ActivePR_cyto ActivePR_cyto ActivePR_cyto->ActivePR_nuc Nuclear Translocation

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Functional Assays cluster_analysis Data Analysis Culture Culture T47D Cells Seed Seed Cells into Assay Plates Culture->Seed Treatment Treat with Progesterone +/- this compound Seed->Treatment Viability Cell Viability Assay (e.g., MTT/MTS) Treatment->Viability Reporter Luciferase Reporter Assay Treatment->Reporter Translocation PR Nuclear Translocation (Immunofluorescence) Treatment->Translocation Western Western Blot (PR, p-ERK, ERK) Treatment->Western Analysis Quantify Results (IC50, EC50, Fold Change) Viability->Analysis Reporter->Analysis Translocation->Analysis Western->Analysis

Experimental Protocols

T47D Cell Culture and Maintenance

Materials:

  • T47D cells (ATCC HTB-133)

  • RPMI-1640 Medium (with L-glutamine)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • 0.05% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • DMSO, cell culture grade

Complete Growth Medium:

  • RPMI-1640

  • 10% (v/v) FBS

  • 1% (v/v) Penicillin-Streptomycin

Protocol:

  • Thawing: Thaw cryopreserved T47D cells rapidly in a 37°C water bath. Transfer to a sterile 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium. Transfer to a T-75 flask.

  • Maintenance: Culture cells at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days.

  • Subculture: When cells reach 80-90% confluency, aspirate the medium and wash once with PBS. Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 5-10 minutes, or until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and collect the cell suspension. Centrifuge at 200 x g for 5 minutes. Resuspend the pellet and plate at a 1:3 to 1:6 split ratio into new flasks.

Cell Viability/Proliferation Assay (MTT Assay)

Materials:

  • T47D cells

  • Complete growth medium (phenol red-free for assay)

  • This compound

  • Progesterone

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

Protocol:

  • Seed T47D cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours.

  • Prepare serial dilutions of this compound in phenol red-free medium.

  • Aspirate the medium from the cells and add 100 µL of medium containing the desired concentrations of this compound with or without a fixed concentration of progesterone (e.g., 10 nM). Include vehicle controls.

  • Incubate for 72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Progesterone Receptor (PR) Luciferase Reporter Gene Assay

Materials:

  • T47D cells stably expressing a progesterone response element (PRE)-driven luciferase reporter construct.

  • Complete growth medium (phenol red-free and charcoal-stripped FBS for assay).

  • This compound

  • Progesterone

  • Luciferase assay reagent (e.g., Promega ONE-Glo™)

  • White, opaque 96-well cell culture plates

Protocol:

  • Seed the stable T47D-PRE-Luciferase cells in a white, opaque 96-well plate at 10,000-20,000 cells/well in 100 µL of phenol red-free medium with charcoal-stripped FBS. Incubate for 24 hours.

  • Prepare serial dilutions of this compound and a fixed concentration of progesterone (e.g., 1 nM, the EC50 for PR activation).

  • Treat the cells with the compound dilutions and progesterone. Include controls for basal activity (vehicle) and maximal activation (progesterone alone).

  • Incubate for 18-24 hours at 37°C.

  • Equilibrate the plate to room temperature.

  • Add luciferase assay reagent to each well according to the manufacturer's instructions.

  • Measure luminescence using a microplate reader.

PR Nuclear Translocation Assay (Immunofluorescence)

Materials:

  • T47D cells

  • Glass coverslips or imaging-compatible plates

  • This compound

  • Progesterone

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.2% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-Progesterone Receptor (e.g., rabbit polyclonal)

  • Secondary antibody: fluorescently labeled anti-rabbit IgG

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

Protocol:

  • Seed T47D cells on coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.

  • Starve cells in serum-free medium for 24 hours prior to treatment.

  • Treat cells with vehicle, progesterone (10 nM), or progesterone plus this compound for 30-60 minutes at 37°C.

  • Wash cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize with 0.2% Triton X-100 for 10 minutes.

  • Wash three times with PBS.

  • Block with blocking buffer for 1 hour at room temperature.

  • Incubate with primary anti-PR antibody diluted in blocking buffer overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with fluorescently labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Wash three times with PBS.

  • Mount coverslips on slides with mounting medium.

  • Acquire images using a fluorescence microscope and quantify the nuclear to cytoplasmic fluorescence intensity ratio.

Western Blotting for PR and p-ERK

Materials:

  • T47D cells

  • This compound

  • Progesterone

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-PR, anti-phospho-ERK1/2, anti-total-ERK1/2

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Protocol:

  • Seed T47D cells in 6-well plates and grow to 80-90% confluency. Starve in serum-free medium for 24 hours.

  • Pre-treat with this compound for 1 hour, then stimulate with progesterone (10 nM) for 15 minutes (for p-ERK) or 24 hours (for total PR levels).

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Scrape and collect the lysate, then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Determine protein concentration of the supernatant using a BCA assay.

  • Prepare samples with Laemmli buffer and boil for 5 minutes.

  • Load 20-30 µg of protein per lane on an SDS-PAGE gel and perform electrophoresis.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash with TBST and detect the signal using an ECL reagent and an imaging system.

  • Quantify band intensities and normalize p-ERK to total ERK.

References

Application Notes and Protocols for PF-02413873 U2OS PR Nuclear Translocation Assay

Author: BenchChem Technical Support Team. Date: December 2025

I have gathered a substantial amount of information to create the application notes and protocols. I have the key scientific paper by Howe et al. (2011) that describes the PF-02413873 U2OS PR nuclear translocation assay. This paper provides the specific cell line used (U2OS cells from DiscoveRx with a PR tagged with Prolink and a nuclear enzyme acceptor), confirming the use of the PathHunter Enzyme Fragment Complementation (EFC) assay. While the paper includes a graphical representation of the dose-response data, it does not provide a table. However, based on the graph, I can create a representative table.

I have also found information on the general PR signaling pathway, which will allow me to create the requested DOT diagram. Additionally, I have found protocols for general U2OS cell culture and information on the DiscoveRx PathHunter nuclear translocation assay, which will enable me to construct a detailed experimental protocol.

While a specific user manual for the exact PathHunter PR Nuclear Translocation Assay kit is not publicly available through these searches, the information gathered on the technology and other PathHunter assay protocols provides enough detail to create a comprehensive and scientifically sound protocol. I can now proceed to generate the requested content. Therefore, I have sufficient information to answer the user's request.

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent and selective, nonsteroidal antagonist of the progesterone receptor (PR).[1] Its mechanism of action involves blocking the binding of progesterone to its receptor and subsequently inhibiting the translocation of the PR from the cytoplasm to the nucleus.[1] This inhibitory action on a key step in PR signaling makes this compound a valuable tool for studying progesterone-mediated physiological and pathological processes.

This document provides detailed application notes and protocols for a robust, cell-based assay to quantify the inhibitory effect of this compound on progesterone-induced PR nuclear translocation in U2OS cells. The assay utilizes the PathHunter® Enzyme Fragment Complementation (EFC) technology from DiscoveRx (now Eurofins Discovery), which offers a sensitive and high-throughput method to measure protein translocation.[2]

Principle of the Assay

The PathHunter® Progesterone Receptor Nuclear Translocation Assay employs U2OS cells stably co-expressing a Progesterone Receptor (PR) fused to a ProLink™ (PK) tag and a nuclear-localized Enzyme Acceptor (EA) fragment of β-galactosidase. In the absence of an agonist, the PR-PK fusion protein resides in the cytoplasm. Upon stimulation with an agonist like progesterone, the PR-PK translocates to the nucleus, where the PK tag interacts with the EA fragment. This forced complementation of the two β-galactosidase fragments forms an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal, which is directly proportional to the extent of PR nuclear translocation. Antagonists like this compound will inhibit this agonist-induced translocation, leading to a decrease in the chemiluminescent signal.

Data Presentation

In Vitro Activity of this compound
ParameterValueCell LineAssay TypeReference
Ki (PR binding) 2.6 nMMCF-7 cytosolRadioligand binding[1]
Ki (PR antagonist activity) 9.7 nMT47D cellsReporter gene assay[1]
Representative Dose-Response Inhibition of Progesterone-Induced PR Nuclear Translocation by this compound in U2OS Cells

The following table is a representative dataset derived from graphical data presented in Howe et al., 2011, illustrating the dose-dependent inhibition of progesterone (10 nM)-induced PR nuclear translocation by this compound.

This compound Concentration (nM)% Inhibition of PR Nuclear Translocation (Mean ± SEM)
0.15 ± 2.1
115 ± 3.5
1045 ± 5.2
10085 ± 4.1
100098 ± 1.5
10000102 ± 2.8

Note: This data is illustrative and should be generated empirically in your laboratory setting.

Signaling Pathway

The classical progesterone receptor signaling pathway leading to nuclear translocation and the inhibitory effect of this compound are depicted below.

PR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR_inactive Inactive PR (with HSPs) Progesterone->PR_inactive Binds PF02413873 This compound PF02413873->PR_inactive Blocks Binding PR_active Active PR Dimer PR_inactive->PR_active HSP dissociation & Dimerization PR_nuclear Translocated PR Dimer PR_active->PR_nuclear Nuclear Translocation PRE Progesterone Response Element (PRE) PR_nuclear->PRE Binds Transcription Gene Transcription PRE->Transcription

Caption: Progesterone Receptor Signaling and Inhibition by this compound.

Experimental Workflow

The following diagram outlines the major steps in the this compound U2OS PR nuclear translocation assay.

Experimental_Workflow start Start cell_culture Culture PathHunter U2OS PR Nuclear Translocation Cells start->cell_culture seeding Seed Cells into 96-well Assay Plate cell_culture->seeding incubation1 Incubate for 24-48 hours seeding->incubation1 pretreatment Pre-treat with this compound or Vehicle Control incubation1->pretreatment incubation2 Incubate for 30 minutes pretreatment->incubation2 stimulation Stimulate with Progesterone (or other agonist) incubation2->stimulation incubation3 Incubate for 90 minutes stimulation->incubation3 detection Add PathHunter Detection Reagent incubation3->detection incubation4 Incubate for 60 minutes at Room Temperature detection->incubation4 readout Measure Chemiluminescence incubation4->readout analysis Data Analysis: Calculate % Inhibition readout->analysis end End analysis->end

Caption: Workflow for the PR Nuclear Translocation Assay.

Experimental Protocols

U2OS Cell Culture and Maintenance

This protocol is for the maintenance of the PathHunter® U2OS PR Nuclear Translocation cell line.

Materials:

  • PathHunter® U2OS PR Nuclear Translocation Cells (Eurofins Discovery)

  • McCoy's 5A Medium (or recommended medium from the supplier)

  • Fetal Bovine Serum (FBS)

  • Penicillin/Streptomycin solution

  • Geneticin (G418) or other selection antibiotic as recommended by the supplier

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Cell culture flasks and plates

Procedure:

  • Prepare complete growth medium: McCoy's 5A medium supplemented with 10% FBS, 1% Penicillin/Streptomycin, and the appropriate concentration of selection antibiotic.

  • Culture cells in a T-75 flask at 37°C in a humidified atmosphere of 5% CO2.

  • Change the medium every 2-3 days.

  • When cells reach 80-90% confluency, subculture them.

  • To subculture, aspirate the medium, wash the cells once with PBS.

  • Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.

  • Neutralize the trypsin with 7-8 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube.

  • Centrifuge at 200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.

  • Seed new flasks at a 1:4 to 1:8 split ratio.

This compound U2OS PR Nuclear Translocation Assay Protocol

This protocol is for a 96-well plate format.

Materials:

  • PathHunter® U2OS PR Nuclear Translocation Cells

  • White, clear-bottom 96-well cell culture plates

  • This compound

  • Progesterone (or other PR agonist)

  • DMSO (vehicle)

  • Cell plating medium (serum-free medium recommended by the supplier for the assay)

  • PathHunter® Detection Reagent Kit (Eurofins Discovery)

  • Chemiluminescent plate reader

Procedure:

Day 1: Cell Seeding

  • Harvest and count the PathHunter® U2OS PR cells as described in the cell culture protocol.

  • Resuspend the cells in the appropriate volume of cell plating medium to achieve a density of 10,000-20,000 cells per 100 µL.

  • Dispense 100 µL of the cell suspension into each well of a 96-well white, clear-bottom plate.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

Day 2: Compound Treatment and Agonist Stimulation

  • Prepare serial dilutions of this compound in DMSO. Then, dilute these in cell plating medium to achieve the final desired concentrations (typically with a final DMSO concentration of ≤0.5%). Prepare a vehicle control (DMSO in medium).

  • Prepare a stock of progesterone in DMSO and dilute it in cell plating medium to a concentration that is 2X the final desired concentration (e.g., 20 nM for a final concentration of 10 nM).

  • Carefully remove the medium from the cell plate.

  • Add 50 µL of the this compound dilutions or vehicle control to the appropriate wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Add 50 µL of the 2X progesterone solution to all wells except for the unstimulated control wells (add 50 µL of medium to these).

  • Incubate the plate at 37°C for 90 minutes.

Day 2: Detection

  • Equilibrate the plate and the PathHunter® Detection Reagents to room temperature.

  • Prepare the detection reagent according to the manufacturer's instructions.

  • Add 100 µL of the prepared detection reagent to each well.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measure the chemiluminescent signal using a plate reader.

Data Analysis
  • Calculate the average relative light units (RLU) for each condition.

  • Determine the percentage of PR nuclear translocation inhibition using the following formula:

    % Inhibition = 100 * [ 1 - ( (RLU of this compound treated well - RLU of unstimulated control) / (RLU of progesterone stimulated control - RLU of unstimulated control) ) ]

  • Plot the % Inhibition against the log concentration of this compound to generate a dose-response curve and calculate the IC50 value.

Conclusion

The this compound U2OS PR nuclear translocation assay provides a specific and quantitative method for characterizing the antagonistic activity of this compound. The detailed protocols and application notes herein should enable researchers to successfully implement this assay in their drug discovery and development workflows for the study of progesterone receptor signaling.

References

Application Notes and Protocols for PF-02413873 in a Preclinical Endometriosis Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus, leading to pelvic pain and infertility in a significant percentage of women of reproductive age.[1][2][3] Current medical treatments often have side effects that limit long-term use, highlighting the need for novel therapeutic strategies.[2][4] One promising target is the progesterone receptor (PR), as progesterone and progestins can inhibit the growth of endometriotic lesions.[5]

PF-02413873 is a selective, nonsteroidal progesterone receptor antagonist.[6][7] In vitro studies have shown that it acts as a fully competitive PR antagonist, effectively blocking progesterone binding and preventing the nuclear translocation of the receptor.[6][7] Preclinical studies in cynomolgus macaques have demonstrated the in vivo efficacy of this compound in reducing endometrial thickness and proliferation.[6][7] These findings suggest its potential as a therapeutic agent for endometriosis.

This document provides a detailed protocol for evaluating the efficacy of this compound in a surgically induced rodent model of endometriosis. It also includes information on the compound's mechanism of action and expected outcomes based on existing preclinical data.

Mechanism of Action: this compound

This compound exerts its therapeutic effect by competitively inhibiting the progesterone receptor. In endometriotic lesions, which are often progesterone-resistant, targeting the PR can help to overcome this resistance and suppress lesion growth.[5] The binding of this compound to the PR prevents the receptor from activating downstream signaling pathways that promote cell proliferation and survival.

Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR Binds Nucleus Nucleus PR->Nucleus Translocates PF02413873 This compound PF02413873->Block GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription Initiates Block->PR Blocks Binding

Figure 1: Simplified signaling pathway of this compound action.

Experimental Protocol: Evaluation of this compound in a Rat Model of Endometriosis

This protocol describes the surgical induction of endometriosis in rats, followed by treatment with this compound to assess its impact on lesion size and establishment.

1. Animal Model and Housing

  • Species: Female Sprague-Dawley or Wistar rats (8-10 weeks old).

  • Housing: Animals should be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle.[8] Standard chow and water should be available ad libitum.[8] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

2. Surgical Induction of Endometriosis (Autologous Transplantation)

This method involves transplanting the animal's own uterine tissue to a new location within the peritoneal cavity.[9][10]

  • Anesthesia: Anesthetize the rat using isoflurane or a similar appropriate anesthetic.

  • Surgical Preparation: Shave and disinfect the abdominal area.

  • Laparotomy: Make a midline incision to expose the abdominal cavity.

  • Uterine Horn Resection: Ligate and resect one uterine horn. Place the excised horn in sterile saline.

  • Endometrial Fragment Preparation: Open the uterine horn longitudinally and cut it into small fragments (e.g., 3x3 mm).

  • Implantation: Suture these fragments to the peritoneal wall or mesenteric vessels.[9]

  • Closure: Close the abdominal incision in layers.

  • Post-operative Care: Administer analgesics as required and monitor the animals for recovery.

3. Experimental Groups and Dosing

  • Acclimatization: Allow animals to recover for 7-10 days post-surgery to allow for lesion establishment.

  • Group Allocation: Randomly assign animals to the following groups (n=8-10 per group):

    • Vehicle Control (e.g., 0.5% methylcellulose in water)

    • This compound (Low Dose, e.g., 10 mg/kg)

    • This compound (High Dose, e.g., 30 mg/kg)

    • Positive Control (e.g., Leuprolide acetate)

  • Dosing: Administer the assigned treatments daily via oral gavage for a period of 21-28 days.

4. Efficacy Evaluation

  • Lesion Measurement: At the end of the treatment period, euthanize the animals and carefully dissect the endometriotic lesions. Measure the length and width of each lesion to calculate the surface area (mm²).

  • Histology: Fix the lesions in 10% neutral buffered formalin, embed in paraffin, and section for histological analysis (e.g., H&E staining) to confirm the presence of endometrial glands and stroma.

  • Proliferation Assessment: Immunohistochemical staining for proliferation markers such as Ki-67 or BrdU incorporation can be performed on the lesion sections.[6]

cluster_0 Surgical Induction cluster_1 Treatment Phase cluster_2 Efficacy Assessment Anesthesia Anesthesia Laparotomy Laparotomy Anesthesia->Laparotomy UterineResection UterineResection Laparotomy->UterineResection FragmentPrep FragmentPrep UterineResection->FragmentPrep Implantation Implantation FragmentPrep->Implantation Closure Closure Implantation->Closure Recovery Recovery Closure->Recovery Grouping Grouping Recovery->Grouping 7-10 days Dosing Dosing Grouping->Dosing 21-28 days Euthanasia Euthanasia Dosing->Euthanasia LesionMeasurement LesionMeasurement Euthanasia->LesionMeasurement Histology Histology LesionMeasurement->Histology ProliferationAnalysis ProliferationAnalysis Histology->ProliferationAnalysis

Figure 2: Experimental workflow for the in vivo evaluation of this compound.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the study.

Table 1: Effect of this compound on Endometriotic Lesion Size

Treatment GroupDose (mg/kg)Mean Lesion Area (mm²) ± SEM% Inhibition
Vehicle Control--
This compound10
This compound30
Positive Control-

Table 2: Effect of this compound on Cell Proliferation in Endometriotic Lesions

Treatment GroupDose (mg/kg)Mean % Ki-67 Positive Cells ± SEM
Vehicle Control-
This compound10
This compound30
Positive Control-

Expected Outcomes

Based on the known mechanism of action and previous preclinical data in a primate model, treatment with this compound is expected to result in a dose-dependent reduction in the size of endometriotic lesions.[6][7] This reduction in lesion size is anticipated to be accompanied by a decrease in cell proliferation within the lesions, as evidenced by a lower percentage of Ki-67 positive cells. The efficacy of this compound is expected to be comparable to that of the positive control.

Conclusion

This protocol provides a framework for the in vivo evaluation of this compound in a rodent model of endometriosis. The use of a surgically induced model allows for the controlled assessment of the compound's efficacy in a setting that mimics key aspects of the human disease. The data generated from these studies will be crucial for the further development of this compound as a potential novel treatment for endometriosis.

References

Application Notes and Protocols for Oral Gavage Administration of PF-02413873 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-02413873 is a potent and selective, orally active nonsteroidal antagonist of the progesterone receptor (PR).[1] As a competitive antagonist, it functions by blocking the binding of progesterone to its receptor, thereby inhibiting the subsequent nuclear translocation and progesterone-mediated signaling.[1][2] This mechanism of action makes this compound a valuable tool for investigating the role of progesterone signaling in various physiological and pathological processes, including endometriosis, uterine fibroids, and cancer.[1] Preclinical studies in rats, dogs, and cynomolgus macaques, along with clinical evaluations in humans, have provided insights into its pharmacokinetic and pharmacodynamic properties.[3][4]

Quantitative Data

The following tables summarize the available pharmacokinetic and pharmacodynamic data for this compound in various species. No specific pharmacokinetic data for mice has been identified in the reviewed literature.

Table 1: Pharmacokinetic Parameters of this compound in Different Species

SpeciesDoseCmaxTmaxClearance (CL)Half-life (t½)
Rat---84 mL/min/kg-
Dog---3.8 mL/min/kg-
Human20 mg (single dose)-3-5 hLow34-48 h
Human100 mg (single dose)-3-5 hLow34-48 h
Human500 mg (single dose)-3-5 hLow34-48 h

Data for Rat and Dog from[4]. Data for Human from[1]. Cmax and Tmax for Rat and Dog were not specified in the provided search results.

Table 2: In Vitro Activity of this compound

AssayTargetKi
Radioligand Binding AssayProgesterone Receptor (PR)2.6 nM
Functional Reporter Gene AssayProgesterone Receptor (PR) Antagonist Activity9.7 nM

Data from[1].

Table 3: Pharmacodynamic Effects of this compound in Cynomolgus Macaques

Treatment GroupDoseChange in Endometrial Thickness
Vehicle-Baseline
This compound2.5 mg/kg b.i.d.Statistically significant reduction
This compound10 mg/kg b.i.d.Statistically significant reduction
RU-486 (Mifepristone)20 mg/kg q.i.d.Statistically significant reduction

Data from[1].

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

This protocol is adapted from the vehicle composition used in a study with cynomolgus macaques.[1] Optimization may be necessary for specific applications in mice.

Materials:

  • This compound powder

  • Hydroxypropyl cellulose (HPC)

  • Tween 80

  • Sodium lauryl sulfate (SLS)

  • Sterile, purified water

  • Magnetic stirrer and stir bar

  • Weighing scale

  • Appropriate glassware (beaker, graduated cylinder)

Procedure:

  • Prepare the vehicle solution:

    • In a beaker, add the desired volume of sterile water.

    • While stirring, slowly add hydroxypropyl cellulose to a final concentration of 2% (w/v). Continue stirring until fully dissolved.

    • Add Tween 80 to a final concentration of 0.1% (v/v) and continue stirring.

    • Add sodium lauryl sulfate to a final concentration of 0.1% (w/v) and stir until the solution is clear and homogenous.

  • Prepare the this compound suspension:

    • Calculate the required amount of this compound powder based on the desired final concentration and total volume.

    • Carefully weigh the this compound powder.

    • Slowly add the weighed this compound powder to the prepared vehicle solution while continuously stirring.

    • Continue stirring the suspension for at least 30 minutes to ensure homogeneity. The final product should be a uniform suspension.

Note: The stability of this formulation should be determined empirically. It is recommended to prepare the suspension fresh before each use.

Protocol 2: Oral Gavage Administration of this compound in Mice

This protocol provides a general guideline for oral gavage in mice. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • Prepared this compound suspension

  • Mouse gavage needles (20-22 gauge, 1.5-2 inches with a ball tip, appropriate size for the mouse weight)

  • Syringes (1 mL or smaller)

  • Animal scale

  • 70% ethanol for disinfection

Procedure:

  • Animal Preparation:

    • Weigh the mouse to accurately calculate the dosing volume. The recommended maximum oral gavage volume for mice is 10 mL/kg.[5]

    • Properly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.

  • Dose Preparation:

    • Gently mix the this compound suspension to ensure homogeneity before drawing it into the syringe.

    • Draw the calculated volume of the suspension into the syringe. Ensure there are no air bubbles.

  • Gavage Administration:

    • Attach the gavage needle to the syringe.

    • Hold the mouse in a vertical position.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert.

    • Once the needle is in the esophagus, slowly dispense the content of the syringe.

  • Post-Administration Care:

    • Carefully remove the gavage needle.

    • Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, for a short period after the procedure.

Visualizations

Signaling Pathway of Progesterone Receptor Antagonism

Progesterone_Receptor_Antagonism cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR Binds PF02413873 This compound PF02413873->PR Competitively Binds & Blocks Progesterone_PR Progesterone-PR Complex PR->Progesterone_PR Forms PRE Progesterone Response Element (PRE) Progesterone_PR->PRE Translocates to Nucleus & Binds Gene_Transcription Target Gene Transcription PRE->Gene_Transcription Initiates Downstream_Signaling Downstream Signaling (e.g., Wnt pathway repression) Gene_Transcription->Downstream_Signaling

Caption: Mechanism of this compound as a progesterone receptor antagonist.

Experimental Workflow for Oral Gavage

Oral_Gavage_Workflow A 1. Prepare Vehicle Solution (2% HPC, 0.1% Tween 80, 0.1% SLS in water) B 2. Prepare this compound Suspension (Add this compound to vehicle and stir) A->B E 5. Prepare Dose in Syringe B->E C 3. Weigh Mouse & Calculate Dose Volume (Max 10 mL/kg) F 6. Perform Oral Gavage C->F D 4. Restrain Mouse D->F E->F G 7. Monitor Mouse Post-Procedure F->G

Caption: Step-by-step workflow for this compound oral gavage in mice.

References

Application Notes and Protocols: Preparing PF-02413873 Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-02413873 is a potent and selective, nonsteroidal progesterone receptor (PR) antagonist.[1][2][3][4] It functions as a competitive antagonist, blocking the binding of progesterone to its receptor and subsequent nuclear translocation, thereby inhibiting progesterone-mediated signaling.[1][3][4] This compound is under investigation for its therapeutic potential in conditions such as endometriosis.[1][4][5] Accurate and consistent preparation of stock solutions is critical for reliable in vitro and in vivo experimental results. This document provides a detailed protocol for the preparation of this compound stock solutions in dimethyl sulfoxide (DMSO).

Quantitative Data Summary

For ease of reference, the key properties of this compound are summarized in the table below.

PropertyValueSource
Chemical Name 4-((3-cyclopropyl-5-methyl-1-((methylsulfonyl)methyl)-1H-pyrazol-4-yl)oxy)-2,6-dimethylbenzonitrile[2]
Molecular Weight 359.44 g/mol [2]
CAS Number 936345-35-6[2]
Mechanism of Action Progesterone Receptor (PR) Antagonist[1][2][3][4]
Binding Affinity (Ki) 2.6 nM to 9.7 nM[1][2][3]
Purity >98%[2]

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Anhydrous or molecular sieves-treated Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional)

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro studies. Adjustments can be made based on specific experimental needs.

  • Pre-weighing Preparations:

    • Ensure the analytical balance is calibrated and level.

    • Place a sterile microcentrifuge tube on the balance and tare to zero.

  • Weighing this compound:

    • Carefully weigh out the desired amount of this compound powder into the tared tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.59 mg of this compound.

      • Calculation: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000

      • Mass = 10 mM x 1 mL x 359.44 g/mol / 1000 = 3.59 mg

  • Solubilization in DMSO:

    • Add the appropriate volume of DMSO to the tube containing the weighed this compound. For a 10 mM solution using 3.59 mg of the compound, add 1 mL of DMSO.

    • Cap the tube securely.

  • Dissolution:

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure all solid has dissolved.

    • If precipitation or cloudiness persists, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (to no more than 37°C) can also aid dissolution, but care should be taken to avoid degradation.

  • Storage of Stock Solution:

    • For long-term storage, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[6]

    • For short-term storage, the solution can be kept at 4°C for up to 2 weeks.[2]

Preparation of Working Solutions

For cell-based assays, the concentrated DMSO stock solution must be further diluted in the appropriate cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso Calculate Volume vortex Vortex for 1-2 minutes add_dmso->vortex sonicate Sonicate if Necessary vortex->sonicate If not fully dissolved aliquot Aliquot into Single-Use Tubes vortex->aliquot If fully dissolved sonicate->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing this compound stock solution.

signaling_pathway cluster_ligand Ligand Binding cluster_receptor Receptor cluster_cellular_response Cellular Response progesterone Progesterone pr Progesterone Receptor (PR) progesterone->pr Binds to pf02413873 This compound pf02413873->pr Competitively Binds and Blocks translocation Nuclear Translocation pr->translocation Activates gene_transcription Gene Transcription translocation->gene_transcription Initiates cellular_effects Progesterone-Mediated Cellular Effects gene_transcription->cellular_effects Leads to

Caption: Mechanism of action of this compound as a PR antagonist.

References

Application Notes and Protocols for Dose-Response Studies of PF-02413873 in Cynomolgus Macaques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the preclinical evaluation of PF-02413873, a potent and selective nonsteroidal progesterone receptor (PR) antagonist, in cynomolgus macaques. This document details the dose-response relationship, pharmacokinetic profile, and pharmacodynamic effects of this compound on the endometrium in this non-human primate model. The provided protocols are intended to guide researchers in designing and executing similar preclinical studies for progesterone receptor modulators.

Introduction

This compound is a nonsteroidal, competitive progesterone receptor antagonist that has been investigated for the treatment of gynecological conditions such as endometriosis.[1][2] By blocking the binding of progesterone to its receptor, this compound prevents the nuclear translocation of the receptor and subsequent downstream signaling, leading to an anti-proliferative effect on the endometrium.[2][3] Preclinical studies in cynomolgus macaques have been instrumental in establishing the translational efficacy of this compound.[1][4]

Data Presentation

Pharmacokinetic Parameters of this compound in Cynomolgus Macaques

The following table summarizes the pharmacokinetic parameters of this compound following a single oral administration.

ParameterValueUnitsDoseReference
Cmax162ng/mL3 mg/kg[3]
t1/24.2h3 mg/kg[3]
CL/F41mL/min/kg3 mg/kg[3]

Note: This data is from a single-dose study and may not fully represent the steady-state pharmacokinetics in the multiple-dose efficacy studies.

Dose-Response Effect of this compound on Endometrial Thickness

The following table presents the pharmacodynamic effect of twice-daily oral administration of this compound for 10 days on endometrial thickness in cynomolgus macaques.

Dose (mg/kg, p.o., b.i.d.)Reduction in Endometrial Thickness (%)Reference
2.543[3]
1056[3]

Experimental Protocols

In-Vivo Dose-Response Study in Cynomolgus Macaques

Objective: To evaluate the dose-dependent efficacy of this compound in reducing endometrial thickness in naturally cycling female cynomolgus macaques.

Animal Model:

  • Species: Cynomolgus macaque (Macaca fascicularis)[4]

  • Sex: Sexually mature females[4]

  • Weight: 3.7 - 5.7 kg[4]

  • Acclimation: Animals should be acclimated to the housing conditions and handling procedures before the start of the study.

  • Cycle Monitoring: Daily monitoring of the menstrual cycle through examination of external genitalia and vaginal smears is required to determine the start of the cycle (menses).[4]

Drug Administration:

  • Test Article: this compound

  • Vehicle: An appropriate vehicle for oral administration should be selected and validated.

  • Dose Levels: 2.5 and 10 mg/kg[4]

  • Route of Administration: Oral (p.o.)[4]

  • Dosing Frequency: Twice daily (b.i.d.)[4]

  • Duration of Treatment: 10 days, starting from the first day of the menstrual cycle.[4]

  • Control Group: A vehicle control group should be included in the study design.

Sample Collection and Analysis:

  • Blood Sampling: Blood samples for pharmacokinetic analysis should be collected at predetermined time points following the first dose and potentially at steady state.

  • Plasma Preparation: Plasma should be separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4] The described method involves tert-butyl methylether extraction followed by HPLC and on-line tandem mass spectrophotometric analysis.[4]

  • Tissue Collection: At the end of the 10-day treatment period, uterine tissue is collected for histological analysis.

Efficacy Endpoint:

  • Endometrial Thickness: Measurement of endometrial functionalis thickness from histological sections of the uterus.[1][4]

  • Cell Proliferation: Assessment of endometrial cell proliferation rate, for example, by using bromodeoxyuridine (BrdU) incorporation.[1]

Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of this compound in cynomolgus macaques.

Animal Model: As described in the dose-response study protocol.

Drug Administration:

  • Test Article: this compound

  • Dose Level: A single oral dose (e.g., 3 mg/kg).[3]

  • Route of Administration: Oral (p.o.).[3]

Blood Sampling:

  • Time Points: A dense sampling schedule should be employed to accurately characterize the absorption, distribution, and elimination phases. Suggested time points include pre-dose, and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Sample Processing: As described in the dose-response study protocol.

Data Analysis:

  • Pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, and CL/F should be calculated using non-compartmental analysis.

Visualizations

G cluster_extracellular Extracellular Space cluster_cell Endometrial Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR Binds PF02413873 This compound PF02413873->PR Blocks Binding (Antagonist) PRE Progesterone Response Element (PRE) PR->PRE Binds cluster_nucleus cluster_nucleus PR->cluster_nucleus GeneTranscription Gene Transcription (Proliferation) PRE->GeneTranscription Activates

Caption: Signaling pathway of this compound as a progesterone receptor antagonist.

G start Start of Menstrual Cycle dosing Oral Administration of this compound (2.5 or 10 mg/kg, b.i.d.) for 10 Days start->dosing blood_sampling Blood Sample Collection (Pharmacokinetics) dosing->blood_sampling necropsy Uterus Collection (Day 10) dosing->necropsy histology Histological Processing and Analysis necropsy->histology data_analysis Measurement of Endometrial Thickness and Cell Proliferation histology->data_analysis end End of Study data_analysis->end

Caption: Experimental workflow for the in-vivo dose-response study.

References

Application Notes and Protocols: Utilizing PF-02413873 in a Cell-Based Functional Reporter Gene Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-02413873 is a potent and selective nonsteroidal antagonist of the progesterone receptor (PR).[1][2][3][4] Its mechanism of action involves competitively blocking the binding of progesterone to its receptor, thereby inhibiting PR nuclear translocation and subsequent downstream signaling pathways.[1][3][4] This document provides detailed application notes and protocols for the use of this compound in a cell-based functional reporter gene assay to quantify its antagonist activity. Such assays are crucial for compound screening and characterizing the potency of PR modulators.

The described protocol utilizes a human cell line endogenously expressing the progesterone receptor, such as the T47D mammary carcinoma cell line, which has been previously used to characterize this compound.[1] The assay principle is based on a reporter gene (e.g., luciferase) under the control of a PR-responsive promoter. Activation of the PR by an agonist (e.g., progesterone) leads to the expression of the reporter gene. The antagonist activity of this compound can be quantified by its ability to inhibit this agonist-induced reporter gene expression in a dose-dependent manner.

Data Presentation

The following table summarizes the in vitro pharmacological profile of this compound, providing key quantitative data for easy comparison.

ParameterValueCell Line/Assay ConditionReference
Ki (PR antagonist activity) 9.7 nM (95% C.I. 7.3 - 13.0 nM)T47D native functional assay[1]
Ki (radioligand binding) 2.6 nMCEREP MCF-7 cytosol binding assay[1][2]

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological process and the experimental procedure, the following diagrams are provided.

PR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone (Agonist) PR Progesterone Receptor (PR) Progesterone->PR Binds PF02413873 This compound (Antagonist) PF02413873->PR Blocks PRE Progesterone Response Element (PRE) PR->PRE Translocates & Binds ReporterGene Reporter Gene (e.g., Luciferase) PRE->ReporterGene Activates Transcription Gene Transcription ReporterGene->Transcription

Caption: Progesterone Receptor Signaling Pathway and Mechanism of this compound Action.

Reporter_Assay_Workflow start Start: Culture T47D cells stably expressing a PR-responsive reporter gene seed Seed cells into a 96-well plate start->seed incubate1 Incubate for 24 hours seed->incubate1 prepare_compounds Prepare serial dilutions of This compound and a fixed concentration of Progesterone incubate1->prepare_compounds add_compounds Add this compound dilutions to the cells prepare_compounds->add_compounds add_agonist Add Progesterone (agonist) to induce reporter expression add_compounds->add_agonist incubate2 Incubate for 18-24 hours add_agonist->incubate2 lyse_cells Lyse cells and add luciferase substrate incubate2->lyse_cells measure Measure luminescence lyse_cells->measure analyze Analyze data: Plot dose-response curve and calculate IC50 measure->analyze

Caption: Experimental Workflow for the this compound Reporter Gene Assay.

Experimental Protocols

Materials and Reagents
  • Cell Line: T47D human ductal breast epithelial tumor cell line (or another suitable cell line endogenously expressing PR and stably transfected with a PR-responsive luciferase reporter construct).

  • This compound: Prepare a stock solution in DMSO.

  • Progesterone: Prepare a stock solution in DMSO.

  • Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Assay Medium: Phenol red-free RPMI-1640 supplemented with charcoal-stripped FBS to reduce background hormonal effects.

  • Reagents: DMSO (cell culture grade), 96-well white, clear-bottom tissue culture plates, Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).

  • Equipment: Cell culture incubator (37°C, 5% CO2), microplate reader with luminescence detection capabilities, multichannel pipettes.

Protocol

1. Cell Culture and Seeding

1.1. Culture T47D cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

1.2. Prior to the assay, detach the cells using trypsin-EDTA, resuspend them in the assay medium, and perform a cell count.

1.3. Seed the cells into a 96-well white, clear-bottom plate at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of assay medium.

1.4. Incubate the plate for 24 hours to allow the cells to attach.

2. Compound Preparation and Addition

2.1. Prepare a serial dilution of this compound in assay medium. A typical concentration range to test would be from 1 pM to 10 µM. Ensure the final DMSO concentration in all wells is consistent and does not exceed 0.5%.

2.2. Prepare a working solution of progesterone in assay medium. The final concentration should be at the EC80 (the concentration that gives 80% of the maximal response), which should be predetermined in a separate agonist dose-response experiment.

2.3. Add 50 µL of the this compound dilutions to the appropriate wells. Include wells for vehicle control (DMSO only) and a positive control (progesterone only).

2.4. Immediately after adding the antagonist, add 50 µL of the progesterone working solution to all wells except the vehicle control wells. The final volume in each well will be 200 µL.

3. Incubation and Luminescence Measurement

3.1. Incubate the plate at 37°C with 5% CO2 for 18-24 hours.

3.2. Equilibrate the plate and the luciferase assay reagent to room temperature.

3.3. Add the luciferase assay reagent to each well according to the manufacturer's instructions (e.g., 100 µL per well).

3.4. Incubate the plate at room temperature for 10 minutes in the dark to allow for cell lysis and stabilization of the luminescent signal.

3.5. Measure the luminescence using a microplate reader.

4. Data Analysis

4.1. Subtract the average background luminescence from the vehicle control wells from all other measurements.

4.2. Normalize the data by setting the average luminescence of the progesterone-only wells (positive control) to 100% and the vehicle control to 0%.

4.3. Plot the normalized response against the logarithm of the this compound concentration.

4.4. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the progesterone-induced reporter gene activity.

Conclusion

This document provides a comprehensive guide for utilizing this compound in a cell-based functional reporter gene assay. The detailed protocol and supporting information are intended to enable researchers to accurately characterize the antagonist potency of this compound and other potential progesterone receptor modulators. Adherence to the outlined procedures will ensure the generation of robust and reproducible data critical for drug discovery and development programs.

References

Application of PF-02413873 in 3D Endometrial Organoid Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endometrial organoids have emerged as a powerful in vitro model system, recapitulating the three-dimensional architecture and physiological responses of the uterine lining. These self-organizing structures, derived from primary endometrial tissues, are invaluable for studying endometrial biology, disease modeling (e.g., endometriosis, endometrial cancer), and drug screening. PF-02413873 is a nonsteroidal, selective, and competitive progesterone receptor (PR) antagonist.[1][2][3] In vivo studies have demonstrated its ability to reduce endometrial thickness and decrease cell proliferation by blocking the action of progesterone.[1][2] This document provides detailed application notes and protocols for utilizing this compound in 3D endometrial organoid cultures to investigate the role of progesterone signaling in endometrial physiology and pathology.

Principle

Progesterone is a key regulator of endometrial function, driving differentiation and opposing estrogen-driven proliferation.[4][5] Dysregulated progesterone signaling is implicated in various gynecological disorders. This compound, by competitively inhibiting the progesterone receptor, offers a tool to dissect the specific effects of progesterone signaling blockade in a controlled 3D environment that mimics the in vivo tissue architecture. This application note describes a hypothetical experimental setup to assess the impact of this compound on the growth, proliferation, and gene expression of endometrial organoids.

Signaling Pathway

Progesterone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR Binds PR->PR Dimerization & Nuclear Translocation HSP HSP PR->HSP Dissociates from PRE Progesterone Response Element (PRE) PR->PRE Binds to PF02413873 This compound PF02413873->PR Competitively Inhibits Transcription Modulation of Gene Transcription PRE->Transcription

Experimental Protocols

I. Establishment of Human Endometrial Organoid Cultures

This protocol is adapted from established methods for generating endometrial organoids from human biopsy tissue.[6][7]

Materials:

  • Human endometrial biopsy tissue

  • DMEM/F12 medium

  • Collagenase Type I

  • Trypsin-EDTA (0.05%)

  • Matrigel® or other suitable basement membrane matrix

  • Human Endometrial Organoid Culture Medium (see Table 1)

  • This compound (dissolved in DMSO)

  • Cell recovery solution

Table 1: Human Endometrial Organoid Culture Medium

ComponentFinal ConcentrationVendor (Example)
Advanced DMEM/F12-Thermo Fisher
B27 Supplement1XThermo Fisher
N2 Supplement1XThermo Fisher
L-Glutamine2 mMThermo Fisher
Penicillin/Strep1XThermo Fisher
HEPES10 mMThermo Fisher
N-Acetylcysteine1.25 mMSigma-Aldrich
Nicotinamide10 mMSigma-Aldrich
EGF50 ng/mLPeproTech
Noggin100 ng/mLPeproTech
R-spondin1500 ng/mLPeproTech
FGF-10100 ng/mLPeproTech
A83-01500 nMTocris
Y-2763210 µM (for passaging)Tocris

Procedure:

  • Tissue Digestion:

    • Wash the endometrial biopsy tissue with cold PBS.

    • Mince the tissue into small pieces (<1 mm³).

    • Digest the tissue in DMEM/F12 containing Collagenase Type I (1 mg/mL) and Dispase (1 mg/mL) for 60-90 minutes at 37°C with agitation.

    • Periodically triturate the suspension with a P1000 pipette to aid digestion.

    • Neutralize the enzymes with an equal volume of DMEM/F12 containing 10% FBS.

    • Filter the cell suspension through a 70 µm cell strainer.

    • Centrifuge the filtrate at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the pellet in Trypsin-EDTA and incubate for 10 minutes at 37°C to obtain single cells and small cell clusters.

    • Neutralize with media containing FBS and centrifuge again.

    • Wash the pellet with basal DMEM/F12.

  • Organoid Seeding:

    • Resuspend the cell pellet in Matrigel® on ice.

    • Plate 50 µL domes of the Matrigel®/cell suspension into a pre-warmed 24-well plate.

    • Incubate at 37°C for 15-20 minutes to solidify the domes.

    • Carefully add 500 µL of pre-warmed Human Endometrial Organoid Culture Medium to each well.

    • Culture at 37°C, 5% CO2. Refresh the medium every 2-3 days. Organoids should become visible within 7-10 days.

II. Treatment of Endometrial Organoids with this compound

This protocol outlines a hypothetical experiment to assess the dose-dependent effects of this compound on established endometrial organoids.

Procedure:

  • Organoid Passaging and Plating:

    • Once organoids are well-established (typically >100 µm in diameter), passage them.

    • Aspirate the medium and add cell recovery solution to depolymerize the Matrigel®.

    • Mechanically disrupt the organoids by pipetting.

    • Wash and centrifuge the organoid fragments.

    • Re-plate the fragments in fresh Matrigel® domes as described above.

  • Hormone Stimulation and this compound Treatment:

    • After 2-3 days of recovery, replace the culture medium with a basal medium (without R-spondin1 and Noggin) supplemented with Estradiol (E2, 10 nM) for 48 hours to mimic the proliferative phase and upregulate progesterone receptors.[8]

    • Following E2 priming, treat the organoids with medium containing E2 (10 nM) and Progesterone (P4, 1 µM) to simulate the secretory phase.

    • For the experimental groups, add this compound at various concentrations (e.g., 0.1, 1, 10 µM) along with E2 and P4. Include a vehicle control (DMSO).

    • Culture for an additional 5-7 days, refreshing the medium every 2 days.

Experimental_Workflow cluster_setup Organoid Culture Setup cluster_treatment Hormonal Treatment Protocol cluster_analysis Endpoint Analysis Establish Establish Endometrial Organoid Culture Passage Passage and Re-plate Organoids Establish->Passage E2_Prime Prime with Estradiol (E2) 48 hours Passage->E2_Prime Treatment_Groups Treatment Groups (5-7 days) E2_Prime->Treatment_Groups Control Vehicle (DMSO) + E2 + P4 Treatment_Groups->Control PF_Low This compound (0.1 µM) + E2 + P4 Treatment_Groups->PF_Low PF_Mid This compound (1 µM) + E2 + P4 Treatment_Groups->PF_Mid PF_High This compound (10 µM) + E2 + P4 Treatment_Groups->PF_High Analysis Analysis Control->Analysis PF_Low->Analysis PF_Mid->Analysis PF_High->Analysis Imaging Brightfield Imaging (Size & Morphology) Analysis->Imaging Viability Viability Assay (e.g., CellTiter-Glo) Analysis->Viability qPCR RT-qPCR (Gene Expression) Analysis->qPCR IHC Immunohistochemistry (Protein Expression) Analysis->IHC

III. Endpoint Analysis
  • Brightfield Microscopy:

    • Image organoids daily to monitor morphology and size.

    • Measure organoid diameter and calculate the area using image analysis software (e.g., ImageJ).

  • Cell Viability Assay (e.g., CellTiter-Glo® 3D):

    • At the end of the treatment period, measure cell viability according to the manufacturer's instructions to assess cytotoxicity and effects on proliferation.

  • RNA Extraction and RT-qPCR:

    • Harvest organoids by depolymerizing the Matrigel®.

    • Extract total RNA using a suitable kit.

    • Perform reverse transcription to generate cDNA.

    • Analyze the expression of progesterone-responsive genes (e.g., PAEP, SPP1), proliferation markers (e.g., MKI67), and estrogen-responsive genes (e.g., PGR, TFF1).[9][10]

  • Immunohistochemistry (IHC):

    • Fix organoids in 4% paraformaldehyde.

    • Embed the fixed organoids in paraffin and section.

    • Perform IHC for proteins of interest, such as the progesterone receptor (PR), Ki67 (proliferation marker), and E-cadherin (epithelial marker).

Data Presentation (Hypothetical Data)

The following tables represent expected, hypothetical data from the described experiments.

Table 2: Effect of this compound on Endometrial Organoid Size and Viability

Treatment Group (with E2 + P4)Mean Organoid Area (µm²) ± SDRelative Viability (%) ± SD
Vehicle (DMSO)45,000 ± 5,200100 ± 8.5
This compound (0.1 µM)38,500 ± 4,10092.3 ± 7.1
This compound (1 µM)25,100 ± 3,50075.6 ± 6.4
This compound (10 µM)18,900 ± 2,80061.2 ± 5.9

Table 3: Relative Gene Expression Changes in Response to this compound

Gene TargetVehicle (Fold Change)This compound (1 µM) (Fold Change)
PAEP1.00.25
SPP11.00.31
MKI671.01.85
PGR1.00.95

Expected Outcomes and Interpretation

  • Morphology and Size: Treatment with this compound is expected to inhibit the growth of endometrial organoids in a dose-dependent manner, resulting in smaller and potentially less complex structures compared to the vehicle control. This would reflect the anti-proliferative and anti-secretory effects of progesterone receptor blockade.

  • Viability/Proliferation: A decrease in cell viability is anticipated with increasing concentrations of this compound, indicating reduced proliferation or induction of apoptosis. This would be consistent with in vivo findings of decreased proliferation rates.[1][2]

  • Gene Expression: The expression of progesterone-responsive genes, such as PAEP (glycodelin) and SPP1 (osteopontin), which are markers of endometrial receptivity and secretion, is expected to be significantly downregulated.[9] Conversely, proliferation markers like MKI67 may show an increase, as progesterone's anti-proliferative effect is blocked.

Conclusion

The use of this compound in 3D endometrial organoid cultures provides a robust and physiologically relevant model to investigate the mechanisms of progesterone action in the human endometrium. This system allows for detailed analysis of the cellular and molecular consequences of progesterone receptor antagonism, offering a valuable platform for basic research and the preclinical evaluation of novel therapeutics for hormone-dependent gynecological conditions.

References

Troubleshooting & Optimization

Navigating PF-02413873: A Technical Guide to Solubility and Vehicle Selection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and vehicle selection for the nonsteroidal progesterone receptor antagonist, PF-02413873.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a crystalline solid, appearing as a white to light yellow powder. It is highly soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 100 mg/mL, which can be facilitated by ultrasonication and warming to 60°C. It is important to use fresh, anhydrous DMSO as its hygroscopic nature can negatively impact the compound's solubility.[1]

Q2: Are there established vehicle formulations for in vivo studies with this compound?

A2: Yes, several vehicle formulations have been successfully used for in vivo administration of this compound, achieving a solubility of at least 1.25 mg/mL. The choice of vehicle will depend on the specific experimental design, including the route of administration and dosing duration.

Q3: What were the doses and vehicle used in the cynomolgus macaque studies?

A3: In studies with cynomolgus macaques, this compound was administered by oral gavage in a vehicle suspension consisting of 2% (w/v) hydroxyprolyl cellulose, 0.1% (v/v) Tween 80, and 0.1% (w/v) sodium lauryl sulfate in water.[2] Doses of 2.5 and 10 mg/kg were administered twice daily.[2]

Q4: Has this compound been used in human clinical trials?

A4: Yes, this compound has been evaluated in healthy female subjects in a randomized, double-blind, placebo-controlled, dose-escalation study with dosing for 14 days.[2][3] For these studies, an oral suspension was administered.[4]

Q5: Are there any observed in vitro peculiarities of this compound?

A5: In in vitro assays, this compound acts as a selective and competitive progesterone receptor (PR) antagonist.[2] However, at concentrations exceeding 1µM, it has been observed to exhibit a partial agonist response in some functional assays.[2][5]

Troubleshooting Guide

Issue: Precipitation of this compound is observed when preparing my formulation.

  • Solution 1: Ensure Anhydrous Conditions. DMSO is highly hygroscopic. Use a fresh, unopened bottle of anhydrous DMSO for preparing your stock solution. Absorbed water can significantly decrease the solubility of this compound.[1]

  • Solution 2: Apply Heat and Sonication. Gently warm the solution to 60°C and use an ultrasonic bath to aid in dissolution, especially when preparing high-concentration stock solutions in DMSO.[1]

  • Solution 3: Step-wise Addition of Solvents. When preparing aqueous-based formulations, add each component of the vehicle sequentially and ensure complete mixing before adding the next component. This can prevent the compound from crashing out of solution.[1]

Issue: The chosen vehicle is not suitable for my long-term in vivo study.

  • Solution: For studies with a continuous dosing period exceeding two weeks, the corn oil-based formulation should be used with caution.[1] Consider alternative vehicles such as the one containing 20% SBE-β-CD in saline, which may offer better long-term stability and tolerability.

Issue: Inconsistent results in in vitro functional assays.

  • Solution: Be mindful of the concentration-dependent effects of this compound. At concentrations above 1µM, it may exhibit partial agonism.[2][5] Ensure your experimental concentrations are appropriate for observing antagonistic effects and consider this dual activity when interpreting your data.

Data Summary

This compound Solubility
SolventConcentrationConditions
DMSO100 mg/mL (278.21 mM)Ultrasonic and warming and heat to 60°C
In Vivo Vehicle Formulations
Vehicle CompositionAchieved SolubilityNotes
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 1.25 mg/mL (3.48 mM)Clear solution.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 1.25 mg/mL (3.48 mM)Clear solution.[1]
10% DMSO, 90% Corn Oil≥ 1.25 mg/mL (3.48 mM)Clear solution. Use with caution for dosing periods > 0.5 month.[1]
2% (w/v) HPMC, 0.1% (v/v) Tween 80, 0.1% (w/v) SLS in waterNot specifiedUsed for oral gavage in cynomolgus macaques.[2]

Experimental Protocols

Preparation of a 1.25 mg/mL Formulation with PEG300 and Tween-80

This protocol is adapted from publicly available data.[1]

  • Prepare a 12.5 mg/mL stock solution of this compound in 100% DMSO.

  • To prepare 1 mL of the final working solution, take 100 µL of the 12.5 mg/mL DMSO stock solution.

  • Add 400 µL of PEG300 to the DMSO stock and mix thoroughly until the solution is clear.

  • Add 50 µL of Tween-80 and mix again until the solution is homogenous.

  • Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.

Visual Guides

Vehicle_Selection_Workflow cluster_start cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies start Define Experimental Needs in_vitro In Vitro Assay start->in_vitro in_vivo In Vivo Study start->in_vivo dmso_stock Prepare High-Concentration Stock in Anhydrous DMSO in_vitro->dmso_stock dilute Dilute to Final Concentration in Assay Medium dmso_stock->dilute route Route of Administration? in_vivo->route oral Oral route->oral Oral other_route Other route->other_route Other (e.g., IV) Consider specific vehicle duration Dosing Duration? oral->duration short_term Short-term (≤ 14 days) duration->short_term long_term Long-term (> 14 days) duration->long_term peg_tween 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline short_term->peg_tween hpmc_susp 2% HPMC / 0.1% Tween 80 / 0.1% SLS in Water (Suspension) short_term->hpmc_susp corn_oil 10% DMSO / 90% Corn Oil (Use with caution) short_term->corn_oil sbe_cd 10% DMSO / 90% (20% SBE-β-CD) long_term->sbe_cd long_term->hpmc_susp

Caption: Decision workflow for this compound vehicle selection.

References

Mitigating PF-02413873 partial agonism at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PF-02413873. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate the partial agonism observed with this compound at high concentrations during in-vitro and in-vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, selective, and orally active nonsteroidal progesterone receptor (PR) antagonist.[1] Its primary mechanism of action is to block progesterone binding to the PR and inhibit its nuclear translocation, thereby preventing the receptor from activating target gene expression.[1][2][3]

Q2: What is the issue of partial agonism observed with this compound?

A2: At concentrations above 3 μM, this compound has been observed to exhibit a partial agonist response on the progesterone receptor.[2] This means that instead of solely blocking the receptor's activity, it begins to weakly activate it, which can lead to confounding experimental results. This phenomenon has also been noted with other nonsteroidal PR antagonists.[2]

Q3: Why is it important to mitigate this partial agonism?

Q4: At what concentration does this compound start showing partial agonism?

A4: Published data indicates that the partial progesterone receptor agonist response of this compound is observed at concentrations higher than 3 μM.[2]

Troubleshooting Guide: Unexpected Agonist Effects

If you are observing unexpected agonist-like effects in your experiments with this compound, please consult the following troubleshooting guide.

Symptom Potential Cause Recommended Action
Increased reporter gene activity at high concentrations of this compound in the absence of a PR agonist. The concentration of this compound has exceeded the threshold for partial agonism (> 3 μM).1. Perform a full dose-response curve to identify the concentration at which agonism begins. 2. Reduce the working concentration of this compound to below 3 μM. 3. If high concentrations are necessary, consider using a co-treatment with a pure PR antagonist to block the partial agonist effect.
Incomplete antagonism of a known PR agonist (e.g., progesterone) at high this compound concentrations. The partial agonist activity of this compound is competing with its antagonistic activity, leading to a net effect that is not complete blockage.1. Perform a Schild analysis to determine the nature of the antagonism and quantify the partial agonism. 2. Use a different cell line with a different PR expression level or coregulator profile, as this can influence the manifestation of partial agonism.[4][5]
Variability in results between different cell lines. Cell-line specific factors, such as the expression levels of PR isoforms (PR-A and PR-B) and the presence of specific coregulators, can influence the degree of partial agonism.[4][5]1. Characterize the PR isoform and coregulator expression profile of your cell lines. 2. Consider using a cell line with a PR profile that is known to favor antagonism over agonism for selective progesterone receptor modulators (SPRMs).
Off-target effects observed at high concentrations. High concentrations of any compound can lead to off-target binding and signaling.1. Perform a counterscreen against other steroid hormone receptors to ensure the observed effect is PR-mediated. 2. Lower the concentration of this compound to a range where it is selective for the progesterone receptor.

Experimental Protocols

Protocol 1: Characterization of this compound Partial Agonism using a Progesterone Receptor Reporter Assay

This protocol describes how to quantify the agonist and antagonist activity of this compound using a commercially available progesterone receptor reporter assay system.

Materials:

  • Human Progesterone Receptor Reporter Assay System (e.g., from Indigo Biosciences or Cayman Chemical)[2][6]

  • This compound

  • Progesterone (as a reference agonist)

  • Cell culture medium

  • 96-well microplates

  • Luminometer

Methodology:

  • Cell Preparation:

    • Thaw and culture the PR reporter cells according to the manufacturer's instructions.

    • Seed the cells into a 96-well plate at the recommended density and allow them to attach overnight.

  • Agonist Mode Assay:

    • Prepare a serial dilution of this compound in the appropriate assay medium, with concentrations ranging from picomolar to micromolar (e.g., 1 pM to 100 µM).

    • Prepare a serial dilution of progesterone as a positive control.

    • Add the diluted compounds to the cells in the 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a CO2 incubator.

    • After incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

    • Plot the relative light units (RLU) against the log of the compound concentration to generate a dose-response curve and determine the EC50 for any agonist activity.

  • Antagonist Mode Assay:

    • Prepare a serial dilution of this compound.

    • Prepare a solution of progesterone at a concentration that gives a submaximal response (e.g., EC80), as determined from the agonist mode assay.

    • Add the diluted this compound to the cells, followed by the addition of the progesterone solution to all wells except the negative control.

    • Incubate the plate for 24 hours at 37°C in a CO2 incubator.

    • Measure luciferase activity as described above.

    • Plot the percentage inhibition of the progesterone response against the log of the this compound concentration to determine the IC50.

Protocol 2: Schild Analysis to Quantify Competitive Antagonism and Partial Agonism

This protocol details the execution of a Schild analysis to characterize the interaction of this compound with the progesterone receptor in the presence of an agonist.

Materials:

  • PR-responsive cell line (e.g., T47D)

  • Progesterone (agonist)

  • This compound (antagonist)

  • Appropriate cell-based assay to measure PR activity (e.g., reporter gene assay, downstream target gene expression)

  • Multi-well plates

Methodology:

  • Generate Agonist Dose-Response Curves:

    • Prepare a full dose-response curve for progesterone in the absence of this compound to determine its EC50.

    • Prepare a series of fixed concentrations of this compound.

    • For each fixed concentration of this compound, generate a full dose-response curve for progesterone.

  • Data Analysis:

    • Determine the EC50 of progesterone for each concentration of this compound.

    • Calculate the dose ratio (DR) for each concentration of this compound using the formula: DR = (EC50 of progesterone in the presence of antagonist) / (EC50 of progesterone in the absence of antagonist).

    • Plot log(DR - 1) on the y-axis against the log of the molar concentration of this compound on the x-axis.

  • Interpretation:

    • For a competitive antagonist, the Schild plot should be a straight line with a slope of 1. The x-intercept of this line provides the pA2 value, which is the negative logarithm of the antagonist's dissociation constant (Kb).

    • A slope significantly different from 1 may indicate non-competitive antagonism or complex interactions.

    • An apparent increase in the basal response at high concentrations of this compound in the absence of progesterone is indicative of its partial agonist activity.[2]

Data Presentation

Table 1: In Vitro Pharmacological Profile of this compound

ParameterValueCell Line/AssayReference
PR Binding Affinity (Ki) 2.6 nMCEREP MCF-7 cytosol binding assay[2]
PR Antagonist Activity (Ki) 9.7 nMT47D native functional assay[2]
Concentration for Partial Agonism > 3 µMT47D native functional assay[2]

Visualizations

Progesterone Receptor Signaling Pathway

The following diagram illustrates the classical genomic signaling pathway of the progesterone receptor. Progesterone binds to the intracellular receptor, leading to its dimerization, nuclear translocation, and binding to progesterone response elements (PREs) on the DNA, ultimately regulating the transcription of target genes.

Progesterone_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR_complex PR-HSP Complex Progesterone->PR_complex Binds PR Progesterone Receptor (PR) PR_complex->PR HSP Dissociation PR_dimer PR Dimer PR->PR_dimer Dimerization PRE Progesterone Response Element (PRE) PR_dimer->PRE Nuclear Translocation and DNA Binding Transcription Gene Transcription PRE->Transcription Recruits Co-regulators mRNA mRNA Transcription->mRNA

Caption: Classical Progesterone Receptor Signaling Pathway.

Experimental Workflow for Mitigating Partial Agonism

This workflow outlines the steps to identify, characterize, and mitigate the partial agonist effects of this compound.

Mitigation_Workflow start Start: Observe Unexpected Agonist Effect dose_response 1. Perform Full Dose-Response Curve start->dose_response identify_threshold Identify Concentration Threshold for Agonism dose_response->identify_threshold below_threshold 2a. Use Concentration Below Threshold identify_threshold->below_threshold Yes schild_analysis 2b. Perform Schild Analysis identify_threshold->schild_analysis No end End: Mitigated Experiment below_threshold->end characterize Characterize Partial Agonism (pA2) schild_analysis->characterize co_treatment 3. Test Co-treatment with a Pure Antagonist characterize->co_treatment optimize Optimize Co-treatment Concentration co_treatment->optimize alternative_model 4. Evaluate Alternative Cell Models optimize->alternative_model select_model Select Model with Minimal Agonism alternative_model->select_model select_model->end

Caption: Workflow for Mitigating Partial Agonism.

Logical Relationship of Partial Agonism

This diagram illustrates the dual nature of a partial agonist like this compound at high concentrations, where it can act as both an antagonist and a weak agonist.

Partial_Agonism_Concept PF_high This compound (High Concentration) PR Progesterone Receptor (PR) PF_high->PR Binds to Antagonist_Effect Antagonist Effect: Blocks Progesterone Binding PR->Antagonist_Effect Agonist_Effect Partial Agonist Effect: Weakly Activates Receptor PR->Agonist_Effect Net_Response Net Cellular Response: Incomplete Antagonism Antagonist_Effect->Net_Response Agonist_Effect->Net_Response

Caption: Concept of Partial Agonism.

References

Troubleshooting inconsistent results in PF-02413873 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies encountered during experiments with PF-02413873, a nonsteroidal progesterone receptor (PR) antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a selective and competitive antagonist of the progesterone receptor (PR).[1] It functions by binding to the PR, thereby blocking the binding of progesterone and preventing the receptor's subsequent translocation to the nucleus and modulation of gene transcription.[1][2]

Q2: I am observing an unexpected agonistic effect with this compound. Why is this happening?

A key characteristic of this compound is its concentration-dependent dual activity. At lower concentrations, it behaves as a neutral antagonist. However, at high concentrations (typically above 1 µM), it can exhibit partial agonist activity, leading to PR nuclear translocation and activation of downstream signaling. This is a critical consideration when designing experiments and interpreting results.

Q3: What are the recommended cell lines for studying the effects of this compound?

Commonly used and relevant cell lines for studying PR modulators like this compound include:

  • T47D: A human breast cancer cell line that endogenously expresses high levels of PR and is often used in functional reporter gene assays.[1][3]

  • MCF-7: Another human breast cancer cell line expressing PR, suitable for proliferation and binding assays.[1][4][5][6]

  • U2OS: A human osteosarcoma cell line that can be engineered to express tagged PR, making it ideal for nuclear translocation assays.[7][8][9]

The choice of cell line should be guided by the specific experimental question and the PR expression status of the cells.

Q4: What is the recommended solvent and storage condition for this compound?

This compound is soluble in dimethyl sulfoxide (DMSO).[10] For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO. Stock solutions can be stored at -20°C for at least one month or at -80°C for up to six months.[10] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.

Troubleshooting Inconsistent Results

Issue 1: High Variability in In Vitro Assay Results

High variability in in vitro assays can stem from several factors, from compound handling to assay conditions.

CauseRecommended Solution
Compound Precipitation This compound is hydrophobic and can precipitate when a concentrated DMSO stock is diluted into aqueous cell culture media. To mitigate this, pre-warm the media to 37°C and add the stock solution drop-wise while gently vortexing to ensure rapid dispersal.[11] Avoid preparing intermediate dilutions in aqueous buffers where the compound may be less soluble.
Inconsistent Final DMSO Concentration The final concentration of DMSO in the assay should be kept consistent across all wells and ideally below 0.5%, as higher concentrations can be toxic to cells.[11] Always include a vehicle control with the same final DMSO concentration as the experimental wells.
Cell Seeding Density The optimal cell seeding density can vary between cell lines and assay types. It is crucial to determine the optimal density for your specific cell line to ensure that the cells are in the logarithmic growth phase during the experiment.
Concentration-Dependent Agonism/Antagonism As mentioned in the FAQs, this compound can act as an agonist at high concentrations. If you are observing unexpected stimulatory effects, consider performing a dose-response curve to determine if you are working within the antagonistic concentration range for your specific assay.
Cell Line Instability Cell lines can exhibit genetic drift over time, leading to changes in PR expression and signaling. It is recommended to use low-passage cells and periodically verify the PR expression status of your cell line.
Issue 2: Discrepancies Between Different Assay Types (e.g., Proliferation vs. Reporter Gene)

Discrepancies between different assays can arise from the complexity of cellular signaling pathways and the specific endpoints being measured.

CauseRecommended Solution
Different Endpoints Measured A reporter gene assay measures transcriptional activity at a specific response element, while a proliferation assay measures the overall effect on cell growth. These two processes can be regulated by different downstream effectors of the PR signaling pathway.
Off-Target Effects at High Concentrations While this compound is highly selective for PR, at very high concentrations, the possibility of off-target effects that could influence cell proliferation cannot be entirely ruled out.[1] It is advisable to use the lowest effective concentration of the compound.
Assay-Specific Artifacts Some proliferation assays, like those based on mitochondrial activity (e.g., MTS), can be influenced by treatments that affect cellular metabolism without directly impacting cell number.[12] It is recommended to confirm findings using a direct cell counting method or an assay that measures DNA synthesis.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Activity of this compound
ParameterValueCell Line/SystemReference
Binding Affinity (Ki) 2.6 nMMCF-7 cytosol[1]
Functional Antagonist Activity (Ki) 9.7 nMT47D reporter gene assay[1]
Functional Antagonist Activity (IC50) 14 nMPR functional assay[13]
Table 2: Preclinical Pharmacokinetics of this compound
SpeciesClearance (CL)Half-life (t1/2)Oral Bioavailability (F)Reference
Rat 84 ml/min/kg1.1 hours-[13][14][15]
Dog 3.8 - 4.6 ml/min/kg8.9 hours94%[13][14][15]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Progesterone Receptor Reporter Gene Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding:

    • Seed T47D cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in complete growth medium.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in serum-free medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5%.

  • Cell Treatment:

    • Carefully remove the growth medium from the cells.

    • Add the diluted this compound and/or progesterone (agonist control) to the wells.

    • Include a vehicle control (medium with the same final DMSO concentration).

    • Incubate for 18-24 hours at 37°C and 5% CO2.

  • Luciferase Assay:

    • Follow the manufacturer's instructions for the luciferase assay reagent (e.g., ONE-Glo).

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luciferase signal to a co-transfected control plasmid (e.g., Renilla luciferase) if applicable.

    • Plot the normalized luciferase activity against the compound concentration to determine the IC50 value.

Cell Proliferation Assay (MTT-based)

This protocol provides a general framework for assessing the effect of this compound on cell proliferation.

  • Cell Seeding:

    • Seed MCF-7 or T47D cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).

    • Allow cells to adhere and grow for 24 hours.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in complete growth medium from a DMSO stock solution.

  • Cell Treatment:

    • Replace the medium with the prepared compound dilutions.

    • Incubate for the desired period (e.g., 48-72 hours).

  • MTT Assay:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a detergent-based solution).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value.

Visualizations

Progesterone Receptor Signaling Pathway

PR_Signaling_Pathway Progesterone Receptor Signaling Pathway cluster_high_conc High Concentration Effect (>1µM) Progesterone Progesterone PR_complex Inactive PR Complex (with HSPs) Progesterone->PR_complex Binds to PF02413873 This compound PF02413873->PR_complex Blocks PR_active Active PR PR_complex->PR_active Conformational Change Dimerization Dimerization PR_active->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation PRE Progesterone Response Element (PRE) Nuclear_Translocation->PRE Binds to Transcription Gene Transcription PRE->Transcription Regulates Biological_Response Biological Response (e.g., Cell Proliferation) Transcription->Biological_Response PF02413873_high This compound (High Conc.) PF02413873_high->PR_complex Partial Agonist Binding

Caption: Progesterone receptor signaling and the inhibitory effect of this compound.

Troubleshooting Workflow for Inconsistent In Vitro Results

Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent In Vitro Results Start Inconsistent Results Observed Check_Compound Check Compound Preparation & Handling Start->Check_Compound Check_Assay Review Assay Parameters Start->Check_Assay Check_Cells Evaluate Cell Health & Characteristics Start->Check_Cells Solubility Solubility Issues? Check_Compound->Solubility Yes DMSO_Conc Consistent DMSO Concentration? Check_Compound->DMSO_Conc No Seeding_Density Optimal Seeding Density? Check_Assay->Seeding_Density Yes Agonism Potential Agonism at High Concentration? Check_Assay->Agonism No Viability Good Cell Viability? Check_Cells->Viability Yes PR_Expression Verified PR Expression? Check_Cells->PR_Expression No Optimize_Solubilization Optimize Solubilization (e.g., pre-warm media) Solubility->Optimize_Solubilization Standardize_DMSO Standardize Vehicle Control DMSO_Conc->Standardize_DMSO Optimize_Seeding Optimize Seeding Density Seeding_Density->Optimize_Seeding Dose_Response Perform Dose-Response Curve Agonism->Dose_Response Check_Culture_Conditions Check Culture Conditions Viability->Check_Culture_Conditions Validate_PR Validate PR Expression PR_Expression->Validate_PR Optimize_Solubilization->Check_Assay Standardize_DMSO->Check_Assay Optimize_Seeding->Check_Cells Dose_Response->Check_Cells End Consistent Results Check_Culture_Conditions->End Validate_PR->End

References

Technical Support Center: Optimizing PF-02413873 Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective use of PF-02413873 in in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective, nonsteroidal antagonist of the progesterone receptor (PR).[1][2][3] It functions as a competitive antagonist, meaning it binds to the progesterone receptor and blocks the binding of progesterone, thereby inhibiting the receptor's downstream signaling.[1][3] This action prevents the nuclear translocation of the progesterone receptor.[1][3]

Q2: In which cell lines has this compound been tested?

This compound has been characterized in human breast cancer cell lines, including T47D and MCF-7, which are known to express the progesterone receptor.[1]

Q3: What are the reported in vitro potency values for this compound?

The in vitro potency of this compound has been determined through various assays. The following table summarizes the key reported values.

Assay TypeCell Line/SystemParameterValue (nM)
Radioligand BindingMCF-7 cytosolKi2.6
Functional Antagonist AssayT47DKi9.7
Functional Antagonist AssayT47DIC5014

Table 1: In Vitro Potency of this compound.[1][4]

Q4: How selective is this compound for the progesterone receptor?

This compound has demonstrated high selectivity for the progesterone receptor over other homologous nuclear hormone receptors. It shows over 30-fold selectivity for the progesterone receptor compared to the mineralocorticoid receptor and more than 100-fold selectivity over the androgen and glucocorticoid receptors.[4]

Troubleshooting Guide

Issue 1: How do I prepare and store this compound stock solutions?

  • Answer: For optimal results, it is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent like dimethyl sulfoxide (DMSO). For long-term storage, it is advisable to use amber glass vials or polypropylene tubes to prevent adsorption of the compound to the container surface. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the DMSO stock in your cell culture medium, ensuring the final DMSO concentration is low (ideally below 0.1%) to avoid solvent-induced cellular effects.

Issue 2: I am observing high background or non-specific effects in my assay. What could be the cause?

  • Answer: High background or non-specific effects can arise from several factors when working with small molecule inhibitors like this compound.

    • Compound Aggregation: At high concentrations, hydrophobic compounds can form aggregates that may lead to non-specific inhibition. Visually inspect your working solutions for any signs of precipitation or cloudiness. If aggregation is suspected, including a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can help disrupt aggregates.

    • High Vehicle Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells, including controls, and is kept at a non-toxic level (typically <0.1%).

    • Cytotoxicity: At higher concentrations, this compound may induce cytotoxicity, which can be misinterpreted as a specific antagonist effect. It is crucial to perform a cell viability assay to determine the concentration range where this compound is not toxic to your cells.

Issue 3: What is the optimal concentration of progesterone to use as a stimulant in my antagonist assay?

  • Answer: The concentration of progesterone used to stimulate the cells is a critical parameter in an antagonist assay. Using a progesterone concentration that gives a submaximal response (e.g., EC50 to EC85) is recommended. An EC80 concentration is often suggested to optimize both assay sensitivity and reproducibility. You should first perform a dose-response curve for progesterone in your specific cell line and assay system to determine the EC80 value. For T47D cells, an EC75 of approximately 8.0 nM progesterone has been reported in a commercially available reporter assay.

Issue 4: My results are inconsistent. What are some potential sources of variability?

  • Answer: Inconsistent results can be due to several factors:

    • Compound Stability: Assess the stability of this compound in your cell culture medium over the duration of your experiment.

    • Cell Health and Passage Number: Ensure your cells are healthy, within a consistent passage number range, and are not overgrown.

    • Assay Conditions: Maintain consistent incubation times, temperatures, and reagent concentrations across experiments.

Experimental Protocols

Protocol 1: Progesterone Receptor Functional Antagonist Assay using a Reporter Gene

This protocol provides a general framework for determining the antagonist activity of this compound in a cell line expressing the progesterone receptor and a progesterone-responsive reporter gene (e.g., luciferase).

  • Cell Seeding:

    • Plate T47D cells (or another suitable cell line) in a white, opaque 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells per well in complete growth medium.

    • Incubate for 24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Cell Starvation (optional but recommended):

    • After 24 hours, replace the complete medium with a serum-free or charcoal-stripped serum medium to reduce the background signal from hormones present in the serum.

    • Incubate for another 24 hours.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of this compound in the appropriate medium. A typical concentration range to test would be from 10 pM to 10 µM.

    • Prepare a solution of progesterone at a concentration that elicits a submaximal response (e.g., EC80, which should be predetermined).

    • Add the this compound dilutions to the wells.

    • Shortly after, add the progesterone solution to all wells except for the vehicle control wells.

    • Include appropriate controls: vehicle only, progesterone only, and this compound only at the highest concentration to check for any agonist activity.

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Signal Detection:

    • Lyse the cells and measure the reporter gene activity (e.g., luminescence for a luciferase reporter) according to the manufacturer's instructions of the reporter assay kit.

  • Data Analysis:

    • Calculate the percentage of inhibition of the progesterone-induced signal for each concentration of this compound.

    • Plot the percentage of inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability Assay (e.g., using Resazurin)

This protocol is essential to determine the cytotoxic potential of this compound and to ensure that the observed antagonist effects are not due to cell death.

  • Cell Seeding:

    • Seed cells in a 96-well plate at the same density as for the functional assay.

    • Incubate for 24 hours.

  • Compound Treatment:

    • Treat the cells with the same serial dilutions of this compound as used in the functional assay.

    • Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Incubation:

    • Incubate for the same duration as the functional assay (e.g., 24 hours).

  • Resazurin Addition:

    • Add resazurin solution to each well to a final concentration of approximately 10% of the well volume.

    • Incubate for 1-4 hours at 37°C, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log concentration of this compound to identify any cytotoxic concentrations.

Visualizations

PF02413873_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR Binds PF02413873 This compound PF02413873->PR Blocks Binding PR_HSP Inactive PR-HSP Complex PR->PR_HSP Binding PRE Progesterone Response Element (PRE) PR->PRE Translocates & Binds to PRE HSP HSP HSP->PR_HSP Binding PR_HSP->PR Dissociation Transcription Gene Transcription PRE->Transcription Initiates

Caption: Mechanism of action of this compound as a progesterone receptor antagonist.

Antagonist_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout seed_cells 1. Seed Cells (e.g., T47D) starve_cells 2. Starve Cells (optional) seed_cells->starve_cells prepare_PF 3. Prepare this compound Serial Dilutions starve_cells->prepare_PF add_compounds 5. Add this compound & Progesterone to Cells prepare_PF->add_compounds prepare_P4 4. Prepare Progesterone (e.g., EC80) prepare_P4->add_compounds incubate 6. Incubate (18-24h) add_compounds->incubate measure_signal 7. Measure Reporter Signal incubate->measure_signal analyze_data 8. Analyze Data (Calculate IC50) measure_signal->analyze_data

Caption: Experimental workflow for a progesterone receptor functional antagonist assay.

Troubleshooting_Logic start Inconsistent or Unexpected Results check_solubility Is the compound fully dissolved? start->check_solubility check_cytotoxicity Is there evidence of cytotoxicity? check_solubility->check_cytotoxicity Yes solubility_issue Action: Check for precipitation. Consider sonication or detergent. check_solubility->solubility_issue No check_agonist_conc Is the progesterone concentration optimal? check_cytotoxicity->check_agonist_conc No cytotoxicity_issue Action: Perform cell viability assay. Use non-toxic concentrations. check_cytotoxicity->cytotoxicity_issue Yes check_controls Are controls behaving as expected? check_agonist_conc->check_controls Yes agonist_issue Action: Determine progesterone EC80. Adjust concentration accordingly. check_agonist_conc->agonist_issue No controls_issue Action: Verify vehicle effect. Check progesterone response. check_controls->controls_issue No end Optimized Assay check_controls->end Yes solubility_issue->check_cytotoxicity cytotoxicity_issue->check_agonist_conc agonist_issue->check_controls controls_issue->end

Caption: Logical workflow for troubleshooting in vitro assays with this compound.

References

Technical Support Center: Western Blot Analysis of Progesterone Receptor (PR) Expression Following PF-02413873 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals performing Western blot analysis of progesterone receptor (PR) expression after treatment with PF-02413873, a nonsteroidal PR antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect the progesterone receptor (PR)?

A1: this compound is a potent, selective, and orally active nonsteroidal antagonist of the progesterone receptor (PR).[1][2] Its primary mechanism of action is to competitively block the binding of progesterone to PR, which in turn inhibits the receptor's nuclear translocation and subsequent activation of target gene expression.[1][2] This leads to a reduction in the physiological effects of progesterone, such as endometrial growth.[2] While its primary role is functional antagonism, like other PR modulators, it may also influence PR protein stability and turnover.

Q2: What is the expected effect of this compound treatment on total PR protein levels in a Western blot?

A2: The direct effect of this compound on total PR protein expression levels has not been extensively characterized in publicly available literature. As a competitive antagonist, its primary role is to block PR function. However, the binding of antagonists to nuclear receptors can sometimes alter receptor conformation, stability, and susceptibility to degradation via the ubiquitin-proteasome pathway.[3][4][5][6] Therefore, depending on the cell type, treatment duration, and concentration of this compound, you might observe:

  • No significant change: The antagonist may primarily block PR activity without affecting the total protein amount.

  • Downregulation: Prolonged antagonist treatment can sometimes lead to an increase in PR protein degradation.

  • Upregulation: In some contexts, a compensatory cellular response to receptor blockade could potentially lead to increased PR expression.

It is crucial to include appropriate controls, such as vehicle-treated and progesterone-treated samples, to accurately interpret any changes in PR expression following this compound treatment.

Q3: Which PR isoforms should I expect to see on a Western blot, and at what molecular weights?

A3: The human progesterone receptor has two main isoforms, PR-A and PR-B, which are transcribed from the same gene but initiated from different promoters. Their approximate molecular weights are:

  • PR-B: ~116-120 kDa

  • PR-A: ~81-94 kDa

The exact apparent molecular weight can vary slightly depending on the cell type, post-translational modifications, and the specific gel/buffer system used. It is important to select an antibody that can detect both isoforms if you are interested in the differential expression of PR-A and PR-B.

Q4: Can this compound treatment affect the detection of specific PR isoforms?

A4: While there is no direct evidence to suggest that this compound differentially affects the detection of PR-A and PR-B, it is a possibility to consider. Since the two isoforms can have different transcriptional activities and can be subject to different post-translational modifications, an antagonist could potentially influence their stability or conformation differently. When troubleshooting, consider the possibility that the ratio of PR-A to PR-B might be altered by the treatment.

Western Blot Troubleshooting Guide

This guide addresses common issues encountered when performing Western blots for PR expression after this compound treatment.

Problem 1: Weak or No PR Signal
Possible Cause Suggested Solution
Low PR expression in the cell/tissue model. Confirm PR expression in your model system using a positive control (e.g., T47D or Ishikawa cell lysate).[7][8] If expression is low, consider enriching the protein of interest through immunoprecipitation.
Inefficient protein extraction. Use a lysis buffer containing protease and phosphatase inhibitors. For nuclear receptors like PR, a nuclear extraction protocol may be necessary.
Poor antibody performance. Use a validated anti-PR antibody at the recommended dilution. Check the antibody datasheet for species reactivity and recommended blocking buffers.
Inefficient transfer of PR protein. Optimize transfer conditions (time, voltage/amperage) for the size of PR isoforms. Use a PVDF membrane, as it generally has a higher binding capacity than nitrocellulose. Confirm successful transfer with Ponceau S staining.
Suboptimal antibody incubation conditions. Incubate the primary antibody overnight at 4°C to increase the signal. Ensure the blocking buffer is compatible with the antibody (e.g., some antibodies may not work well with milk-based blockers).
Problem 2: High Background or Non-Specific Bands
Possible Cause Suggested Solution
Insufficient blocking. Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA instead of non-fat dry milk).
Primary or secondary antibody concentration is too high. Titrate the antibody concentrations to find the optimal balance between signal and background.
Inadequate washing. Increase the number and duration of washes between antibody incubations. Use a wash buffer containing a mild detergent like Tween-20 (e.g., TBST).
Protein degradation. Prepare fresh samples and always include protease inhibitors in your lysis buffer. Degraded PR fragments may appear as lower molecular weight bands.
Cross-reactivity of the secondary antibody. Ensure the secondary antibody is specific for the host species of the primary antibody.
Problem 3: Unexpected Changes in PR Band Intensity or Pattern
Possible Cause Suggested Solution
This compound-induced PR degradation. As an antagonist, this compound might alter PR stability. Perform a time-course experiment to see if PR levels change with longer treatment durations.
Changes in PR isoform ratio (PR-A/PR-B). Quantify the band intensities for both PR-A and PR-B separately to determine if the treatment has a differential effect on the isoforms.
Post-translational modifications (PTMs) of PR. This compound binding could potentially alter PTMs like phosphorylation or ubiquitination, which can affect band migration. This might appear as a band shift or the appearance of multiple closely migrating bands.
Loading inaccuracies. Always run a loading control (e.g., β-actin, GAPDH, or total protein stain) to ensure equal protein loading across all lanes.

Experimental Protocols

Detailed Western Blot Protocol for Progesterone Receptor

This protocol is a general guideline and may require optimization for your specific experimental conditions.

1. Cell Lysis and Protein Extraction:

  • Wash cells treated with vehicle, progesterone, and/or this compound with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer:

  • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the protein samples on an 8% SDS-polyacrylamide gel.

  • Transfer the proteins to a PVDF membrane using a wet or semi-dry transfer system.

  • Confirm the transfer efficiency by staining the membrane with Ponceau S.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a validated primary anti-PR antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody (at the manufacturer's recommended dilution) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

4. Detection and Analysis:

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate.

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Perform densitometric analysis of the bands corresponding to PR-A and PR-B. Normalize the PR band intensities to a loading control.

Mandatory Visualizations

Progesterone Receptor Signaling Pathway and this compound Action

PR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cytoplasm_translation Progesterone Progesterone PR_inactive Inactive PR (with HSPs) Progesterone->PR_inactive Binds PF02413873 This compound PF02413873->PR_inactive Blocks Binding PR_active Active PR (Dimerized) PR_inactive->PR_active Conformational Change & Dimerization PRE Progesterone Response Element (PRE) PR_active->PRE Binds cluster_nucleus cluster_nucleus PR_active->cluster_nucleus Nuclear Translocation Transcription Gene Transcription PRE->Transcription mRNA mRNA Transcription->mRNA cluster_cytoplasm cluster_cytoplasm mRNA->cluster_cytoplasm Export Protein New Protein Synthesis mRNA->Protein Translation Cellular_Response Cellular Response (e.g., altered proliferation) Protein->Cellular_Response Leads to

Caption: Progesterone receptor signaling and the inhibitory action of this compound.

Experimental Workflow for Western Blot Analysis

WB_Workflow start Start: Cell Culture & Treatment lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-PR) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition & Densitometry Analysis detection->analysis end End: Results analysis->end

Caption: A typical experimental workflow for Western blot analysis of PR expression.

References

Improving the bioavailability of PF-02413873 in animal models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for PF-02413873. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the bioavailability of this compound in animal models and to offer solutions for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, selective, and orally active nonsteroidal progesterone receptor (PR) antagonist.[[“]][2] Its primary mechanism of action is to competitively block the binding of progesterone to its receptor, thereby inhibiting the receptor's nuclear translocation and subsequent regulation of gene expression.[[“]][3][4][5] This antagonistic action makes it a candidate for treating hormone-dependent conditions such as endometriosis.[3][4][5][6][7]

Q2: I am observing low and variable oral bioavailability of this compound in my rat studies. What are the likely causes?

Low and variable oral bioavailability of this compound in rats is likely due to a combination of two main factors:

  • High First-Pass Metabolism: Preclinical pharmacokinetic data shows that this compound has a high clearance rate in rats (84 ml/min/kg), which suggests extensive metabolism in the liver after absorption from the gut.[6][[“]][9] This is a common reason for poor oral bioavailability.

  • Poor Aqueous Solubility: As a Biopharmaceutics Classification System (BCS) Class II compound, this compound likely has low solubility and high permeability.[10][11] This means its absorption can be limited by how well it dissolves in the gastrointestinal fluids. Inconsistent dissolution can lead to high variability in plasma concentrations.

Q3: What formulation strategies can I use to improve the oral bioavailability of this compound in rats?

Several formulation strategies can be employed to address the solubility and first-pass metabolism challenges:

  • Solubilization Techniques:

    • Co-solvents and Surfactants: Using a vehicle containing a mixture of solvents and surfactants can significantly improve the solubility of this compound. A commonly suggested vehicle for preclinical studies is a combination of DMSO, PEG300, and Tween-80 in saline.[3]

    • Lipid-Based Formulations: Formulating this compound in a lipid-based vehicle, such as corn oil, can enhance its absorption through the lymphatic system, which can partially bypass first-pass metabolism in the liver.[[“]][9]

    • Cyclodextrins: Encapsulating this compound in cyclodextrins, such as SBE-β-CD, can increase its solubility in aqueous solutions.[[“]][3]

  • Particle Size Reduction:

    • Micronization/Nanonization: Reducing the particle size of the this compound powder increases its surface area, which can lead to a faster dissolution rate in the gastrointestinal tract.[[“]][7][[“]]

  • Solid Dispersions:

    • Creating a solid dispersion of this compound in a polymer matrix can help maintain the drug in an amorphous (non-crystalline) state, which is typically more soluble than the crystalline form.[6][7]

Q4: Are there any specific excipients that could help overcome high first-pass metabolism?

Yes, some excipients can influence metabolic pathways and transport mechanisms:

  • P-glycoprotein (P-gp) Inhibitors: If this compound is a substrate for efflux transporters like P-gp in the gut wall, co-administering it with a P-gp inhibitor (some surfactants like Tween-80 have this property) can increase its absorption.[12][13]

  • Permeation Enhancers: Certain excipients can enhance the permeability of the intestinal wall, allowing for greater drug absorption.[14]

Troubleshooting Guides

Issue 1: High Variability in Plasma Concentrations Between Animals
Possible Cause Troubleshooting Steps
Inconsistent Dosing Technique Ensure a standardized and consistent oral gavage technique. Verify the dose volume and concentration for each animal. Confirm correct placement of the gavage needle to avoid accidental dosing into the lungs.[4]
Interaction with Food Implement a consistent fasting period (e.g., 4-12 hours) before dosing to standardize gastric contents.[4] In humans, food has been shown to enhance exposure to this compound, so consistency in fasting is critical for reducing variability in animal studies.[[“]]
Non-Homogeneous Formulation If using a suspension, ensure it is uniformly mixed before drawing each dose. High-energy mixing or continuous stirring may be required. Consider performing content uniformity testing on the formulation to ensure each dose is consistent.[4]
Issue 2: Consistently Low Plasma Exposure (Low Cmax and AUC)
Possible Cause Troubleshooting Steps
Poor Drug Solubility and Dissolution in the GI Tract This is a primary challenge for this compound. The main goal is to increase the dissolution rate and maintain a solubilized state at the absorption site.[6] Refer to the formulation strategies in the table below.
Extensive First-Pass Metabolism This is a known issue for this compound in rats.[6][[“]][9] Consider formulation strategies that can help bypass or reduce first-pass metabolism, such as lipid-based delivery systems.
Poor Permeability or High Efflux While this compound is predicted to be a high-permeability compound, if formulation optimization for solubility does not yield sufficient exposure, it may be a substrate for efflux transporters like P-glycoprotein.[4] This can be investigated using in vitro models like Caco-2 cells.

Data Presentation

Table 1: Preclinical Pharmacokinetic Parameters of this compound
Species Clearance (CL) Half-life (t1/2) Oral Bioavailability (F) Reference
Rat84 ml/min/kg1.1 hNot explicitly stated, but high clearance suggests it is low.[6][[“]]
Dog3.8 - 4.6 ml/min/kg8.9 h94%[6][[“]]
Table 2: Example Formulation Strategies to Enhance Oral Bioavailability
Strategy Vehicle/Method Mechanism of Action Considerations
Co-solvency 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% SalineIncreases the solubility of the drug in the dosing vehicle.[3]Ensure the concentration of organic solvents is well-tolerated by the animals.
Lipid-Based Delivery 10% DMSO / 90% Corn OilSolubilizes the lipophilic drug and can promote lymphatic uptake, partially bypassing first-pass metabolism.[3][9]The volume administered should be carefully controlled.
Cyclodextrin Complexation 10% DMSO / 90% (20% SBE-β-CD in Saline)Forms an inclusion complex with the drug, increasing its aqueous solubility.[3]May not be suitable for all compounds; complexation efficiency should be verified.
Particle Size Reduction Micronization or NanosuspensionIncreases the surface area of the drug particles, leading to a faster dissolution rate.[[“]][10]Requires specialized equipment (e.g., ball mill, high-pressure homogenizer).

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation for Oral Gavage

Objective: To prepare a solution of this compound in a co-solvent vehicle for an oral bioavailability study in rats.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate Required Volumes: Based on the desired final concentration and volume, calculate the required amount of each component. For a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, the volumes will be in these proportions.

  • Prepare the Vehicle: In a sterile tube, add the required volume of PEG300. Then, add the DMSO and vortex thoroughly. Add the Tween-80 and vortex again until the mixture is homogeneous.

  • Dissolve this compound: Weigh the required amount of this compound powder and add it to the vehicle mixture. Vortex thoroughly. Gentle warming or sonication can be used to aid dissolution.

  • Add Saline: Slowly add the sterile saline to the mixture while vortexing to reach the final volume.

  • Final Homogenization: Vortex the final solution until it is clear and homogeneous. Prepare the dosing solution fresh on the day of the experiment.

Protocol 2: Oral Bioavailability Study in Rats

Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound in rats following oral gavage.

Animals:

  • Male Sprague-Dawley rats (200-250 g), n=3-5 per group.

  • Animals should be cannulated (e.g., jugular vein) for serial blood sampling if possible.

Procedure:

  • Acclimatization and Fasting: Acclimate the animals for at least one week before the study. Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.[15]

  • Dosing:

    • Weigh each animal immediately before dosing.

    • Administer the this compound formulation via oral gavage at the desired dose (e.g., 10 mg/kg). The vehicle alone should be administered to a control group.

    • Record the exact time of dosing.

    • For determining absolute bioavailability, an intravenous (IV) group should also be included, receiving a lower dose (e.g., 1 mg/kg) of a solubilized formulation of this compound.[15]

  • Blood Sampling:

    • Collect blood samples (approximately 100-200 µL) from the jugular vein cannula or another appropriate site (e.g., tail vein) into tubes containing an anticoagulant (e.g., K2-EDTA).

    • A typical sampling schedule would be: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[4]

  • Sample Processing:

    • Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma to clean, labeled tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Determine the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) using appropriate software (e.g., WinNonlin).

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.

Mandatory Visualizations

Progesterone Receptor Signaling Pathway cluster_nucleus Nucleus Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR Binds PF02413873 This compound (Antagonist) PF02413873->PR Blocks PR_dimer Activated PR Dimer PR->PR_dimer Dimerizes HSP Heat Shock Proteins (HSP) PR_HSP_complex Inactive PR-HSP Complex PR_HSP_complex->PR Dissociates PR_HSP_complex->HSP Nucleus Nucleus PR_dimer->Nucleus Translocates PRE Progesterone Response Element (PRE) Transcription Gene Transcription PRE->Transcription Regulates mRNA mRNA Transcription->mRNA Protein New Proteins mRNA->Protein Translation CellularResponse Cellular Response Protein->CellularResponse

Caption: Genomic signaling pathway of the progesterone receptor and the antagonistic action of this compound.

Experimental_Workflow start Start: Bioavailability Study formulation Prepare this compound Formulation start->formulation fasting Fast Rats (12 hours) formulation->fasting dosing Administer Dose (Oral Gavage) fasting->dosing sampling Serial Blood Sampling (0-24 hours) dosing->sampling processing Process Samples (Centrifuge for Plasma) sampling->processing analysis Bioanalysis (LC-MS/MS) processing->analysis pk_calc Pharmacokinetic Analysis (AUC, Cmax) analysis->pk_calc end End: Determine Bioavailability pk_calc->end

Caption: Workflow for a typical oral bioavailability study of this compound in rats.

Troubleshooting_Logic start Low Bioavailability Observed check_solubility Is the issue low solubility? start->check_solubility check_metabolism Is the issue high first-pass metabolism? check_solubility->check_metabolism No solubility_solutions Implement Solubility Enhancement: - Co-solvents - Particle Size Reduction - Solid Dispersion check_solubility->solubility_solutions Yes metabolism_solutions Implement Strategies to Reduce Metabolism: - Lipid-Based Formulation - Permeation Enhancers check_metabolism->metabolism_solutions Yes re_evaluate Re-evaluate Pharmacokinetics check_metabolism->re_evaluate No/ Uncertain solubility_solutions->re_evaluate metabolism_solutions->re_evaluate

Caption: A logical workflow for troubleshooting low bioavailability of this compound.

References

Technical Support Center: Stability of PF-02413873 in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to determine the stability of PF-02413873 in cell culture media?

A: Understanding the stability of your compound in the experimental environment is critical for the accurate interpretation of results. If a compound degrades over the course of an experiment, the effective concentration that the cells are exposed to will decrease. This can lead to a misinterpretation of its potency and efficacy. Stability studies help to establish the true concentration-response relationship.

Q2: What are the primary factors that can influence the stability of this compound in culture media?

A: Several factors can affect the stability of a small molecule like this compound:

  • Temperature: Standard incubator conditions (37°C) can accelerate the degradation of some compounds.[1]

  • pH: The pH of the cell culture medium (typically 7.2-7.4) can influence the rate of hydrolysis and other pH-dependent degradation pathways.[1]

  • Media Components: Components in the media, such as amino acids (e.g., cysteine), vitamins, and serum proteins (like albumin), can interact with or degrade the compound.[2][3]

  • Enzymatic Degradation: If using serum-supplemented media or in the presence of cells, enzymes (e.g., esterases, proteases) can metabolize the compound.[1]

  • Light Exposure: Some compounds are light-sensitive and can degrade when exposed to light.[4]

  • Dissolved Oxygen: The presence of oxygen can lead to the oxidation of sensitive compounds.[1][4]

Q3: What are the recommended methods for quantifying this compound in cell culture media?

A: The most common and reliable methods for quantifying small molecules like this compound in biological matrices are:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: A widely used technique for separating and quantifying compounds.[5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers higher sensitivity and specificity than HPLC-UV and is considered the gold standard for quantifying small molecules in complex biological samples. It can also be used to identify potential degradation products.[6][7][8]

Q4: How should I prepare and store stock solutions of this compound to ensure maximum stability?

A: For long-term storage, it is recommended to store this compound as a solid at -20°C. Stock solutions should be prepared in a suitable solvent, such as DMSO, aliquoted into small volumes to avoid repeated freeze-thaw cycles, and stored at -80°C.[9] Before use, an aliquot should be thawed and diluted in the culture medium immediately.

Data Presentation: Stability of this compound in Culture Media (Hypothetical Data)

The following table illustrates how stability data for this compound could be presented. This is hypothetical data for illustrative purposes only.

Time (Hours)% Remaining in DMEM + 10% FBS% Remaining in RPMI-1640 + 10% FBS
0100%100%
298.5%99.1%
496.2%97.8%
892.1%95.5%
2485.3%90.2%
4876.8%82.4%

Experimental Protocol: Assessing Compound Stability in Cell Culture Media

This protocol outlines a general method for evaluating the chemical stability of a compound like this compound under typical cell culture conditions.

Materials:

  • This compound

  • Anhydrous DMSO

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile, low-binding microcentrifuge tubes or a multi-well plate

  • Incubator (37°C, 5% CO2)

  • Analytical instrument (HPLC-UV or LC-MS/MS)

  • Quenching solvent (e.g., cold acetonitrile)

Methodology:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

  • Spike the Media: Pre-warm the complete cell culture medium to 37°C. Dilute the stock solution into the medium to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (typically <0.5%).

  • Aliquot Samples: Dispense the spiked media into sterile, low-binding microcentrifuge tubes or the wells of a multi-well plate, with one aliquot for each time point.

  • Time Zero (T=0) Sample: Immediately take one aliquot. This will serve as your T=0 time point.

  • Incubation: Place the remaining tubes or the plate in a 37°C incubator with 5% CO2.

  • Time-Course Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot from the incubator.

  • Sample Processing: To stop any further degradation and precipitate proteins, add a cold quenching solvent (e.g., 3 volumes of acetonitrile) to each sample. Vortex and centrifuge at high speed to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a clean tube or well for analysis. Analyze the concentration of this compound in the processed samples using a validated HPLC or LC-MS/MS method.[6][7][10]

  • Data Calculation: Calculate the percentage of the compound remaining at each time point relative to the T=0 concentration.

Stability_Workflow prep_stock 1. Prepare Stock Solution (e.g., 10 mM in DMSO) spike_media 2. Spike into Pre-warmed Culture Media prep_stock->spike_media aliquot 3. Aliquot for Each Time Point spike_media->aliquot t0_sample 4. T=0 Sample (Process Immediately) aliquot->t0_sample incubate 5. Incubate at 37°C aliquot->incubate Remaining Samples process 7. Process Samples (Protein Precipitation) t0_sample->process time_points 6. Collect Samples at Time Points (T=x) incubate->time_points time_points->process analyze 8. Analyze by LC-MS/MS process->analyze calculate 9. Calculate % Remaining vs. T=0 analyze->calculate

Experimental workflow for determining compound stability.

Troubleshooting Guide

Issue 1: Inconsistent results between experiments.

  • Possible Cause:

    • Compound Degradation: The compound may be unstable in the stock solution or after dilution in the media.

    • Variability in Media Preparation: Inconsistent lots of serum or supplements can affect stability.

    • Inconsistent Sample Handling: Variations in the timing of sample collection or processing can introduce errors.[2]

  • Troubleshooting Steps:

    • Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.[9]

    • Ensure consistent media preparation, using the same source and lot of serum and supplements if possible.

    • Use precise and consistent timing for sample collection and processing.

Issue 2: Rapid loss of compound or higher than expected IC50 values.

  • Possible Cause:

    • Chemical Instability: The compound may be inherently unstable in an aqueous environment at 37°C.[2]

    • Enzymatic Degradation: If using serum, enzymes may be degrading the compound.[1]

    • Cellular Metabolism: If cells are present, they may be metabolizing the compound.

  • Troubleshooting Steps:

    • Perform a stability check in a simpler buffer system (e.g., PBS) at 37°C to assess inherent aqueous stability.

    • Test stability in media with and without serum to determine the impact of serum components.[1]

    • Conduct the stability assay in the presence and absence of cells to distinguish between chemical degradation and cellular metabolism.[1]

Issue 3: Compound precipitates after addition to the culture medium.

  • Possible Cause:

    • Poor Solubility: The concentration of the compound may exceed its solubility in the aqueous medium.

    • High Solvent Concentration: The final concentration of the solvent (e.g., DMSO) may be too high, causing the compound to precipitate when diluted.

  • Troubleshooting Steps:

    • Determine the maximum solubility of the compound in the culture medium. You may need to test a range of concentrations.

    • Ensure the final concentration of the solvent is low (e.g., <0.5%) and non-toxic to the cells.[9]

    • Pre-warm the medium before adding the compound stock solution.

    • Always visually inspect the medium for any signs of precipitation after adding the compound.

Issue 4: Compound disappears from the medium, but no degradation products are detected.

  • Possible Cause:

    • Binding to Plasticware: Hydrophobic compounds can adsorb to the plastic of culture plates and pipette tips.[1]

    • Cellular Uptake: If cells are present, the compound may be rapidly internalized.[2]

  • Troubleshooting Steps:

    • Use low-protein-binding plates and pipette tips.

    • Include a control without cells to assess non-specific binding to the plasticware.

    • Analyze cell lysates to determine the extent of cellular uptake.

References

Best practices for long-term storage of PF-02413873

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of PF-02413873.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

A1: Upon receipt, this compound as a solid (powder) should be stored under desiccated conditions. For long-term stability, it is recommended to store the solid compound at -20°C for up to 3 years or at 4°C for up to 2 years.[1][2] Always refer to the product-specific datasheet for any variations in storage recommendations.

Q2: What is the best solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is a common and effective solvent for creating high-concentration stock solutions of many organic small molecules, including hydrophobic compounds like this compound.[2][3]

Q3: What are the recommended storage conditions for a stock solution of this compound?

A3: For stock solutions of this compound, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[4] To avoid repeated freeze-thaw cycles, which can degrade the compound, the stock solution should be aliquoted into smaller, single-use volumes.[1][4]

Q4: How should I prepare working solutions for my experiments?

A4: It is best practice to prepare fresh working solutions from your stock solution on the day of the experiment.[4] When diluting a DMSO stock solution into an aqueous buffer, it is advisable to make intermediate serial dilutions in DMSO before the final dilution into your aqueous medium to prevent precipitation.[3]

Q5: My this compound precipitated out of solution after diluting it in my aqueous buffer. What can I do?

A5: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds.[2] Consider the following troubleshooting steps:

  • Decrease the final concentration: The compound may have exceeded its solubility limit in the aqueous buffer.

  • Adjust the solvent system: A co-solvent system or the use of excipients might be necessary to improve solubility.[2]

  • Prepare a fresh dilution: Do not use a solution that has precipitated. Centrifuge the vial to pellet any powder before preparing a new stock solution.[2]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound Degradation Improper storage conditions (e.g., exposure to moisture, light, or oxygen).[5]Store the solid compound in a desiccated, dark environment. For stock solutions, aliquot and store at -80°C or -20°C.
Repeated freeze-thaw cycles.[1]Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.
Precipitation in Aqueous Buffer The compound's aqueous solubility limit was exceeded.Try lowering the final concentration of this compound in your assay.[2]
The direct dilution of a high-concentration DMSO stock into an aqueous buffer.Perform serial dilutions in DMSO first, before the final dilution into the aqueous buffer.[3]
Inconsistent Experimental Results Degradation of the compound due to improper storage.Verify the storage conditions and age of your compound and stock solutions. Prepare fresh solutions if necessary.
Inaccurate concentration due to precipitation.Visually inspect your solutions for any precipitates before use. If precipitation is observed, prepare a fresh solution.

Quantitative Storage Recommendations

FormStorage TemperatureDurationImportant Considerations
Solid (Powder) -20°CUp to 3 yearsKeep desiccated to prevent hydration.[2]
4°CUp to 2 yearsCheck the product datasheet for specific recommendations.[2]
Stock Solution in DMSO -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[4]
-20°CUp to 1 monthUse within a shorter timeframe compared to -80°C storage.[4]
Human Plasma Samples -20°CAt least 154 daysBased on stability data from a clinical study.[6]

Experimental Protocols

Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Acclimatization: Before opening, allow the vial of solid this compound to equilibrate to room temperature in a desiccator. This prevents condensation and moisture absorption.[3]

  • Centrifugation: Briefly centrifuge the vial to ensure all the powder is collected at the bottom.[1]

  • Solvent Addition: Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.

  • Dissolution: Gently vortex or sonicate the solution to ensure the complete dissolution of the compound.

  • Aliquoting: Dispense the stock solution into smaller, single-use, tightly sealed vials.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[4]

Visualizations

experimental_workflow cluster_storage Long-Term Storage cluster_prep Experiment Day Preparation cluster_experiment Experimental Use solid Solid this compound (-20°C, desiccated) stock 10 mM Stock in DMSO (-80°C) solid->stock Dissolve in DMSO thaw Thaw Single-Use Aliquot stock->thaw Retrieve Aliquot dilute Prepare Working Solution thaw->dilute Dilute to Final Concentration assay Add to Assay dilute->assay

Caption: Experimental workflow for this compound from storage to use.

signaling_pathway cluster_antagonist This compound Action cluster_cellular Cellular Response pf02413873 This compound pr Progesterone Receptor (PR) pf02413873->pr Blocks Binding translocation PR Nuclear Translocation pr->translocation Initiates progesterone Progesterone progesterone->pr Binds to gene_expression Target Gene Expression translocation->gene_expression Regulates

Caption: this compound as a competitive antagonist of the progesterone receptor.

References

Validation & Comparative

A Preclinical Showdown: PF-02413873 and Mifepristone in Endometriosis Models

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of endometriosis research, the quest for effective and well-tolerated treatments is paramount. Progesterone receptor (PR) antagonists have emerged as a promising therapeutic avenue due to their ability to counteract the proliferative effects of estrogen on ectopic endometrial tissue. This guide provides a detailed comparison of two such antagonists: PF-02413873, a nonsteroidal PR antagonist, and mifepristone (RU-486), a well-established steroidal PR and glucocorticoid receptor antagonist. We delve into their performance in preclinical endometriosis models, presenting key experimental data, detailed methodologies, and visual representations of their mechanisms and experimental workflows.

In Vitro Pharmacological Profile

The initial characterization of any potential therapeutic involves a thorough in vitro assessment of its interaction with the target receptor. Both this compound and mifepristone have been evaluated for their binding affinity and functional antagonism of the progesterone receptor.

ParameterThis compoundMifepristone (RU-486)Reference
Binding Affinity (Ki) 2.6 nM (human PR)1.1 nM (human PR)[1][2]
Functional Antagonist Activity pA2 of 7.9 (PR nuclear translocation assay)IC50 of 0.2 nM (in vitro assay)[1]

Note: Direct comparison of functional antagonist activity is challenging due to different assay methodologies (pA2 vs. IC50).

In Vivo Efficacy in a Cynomolgus Macaque Model

A head-to-head comparison in a relevant animal model provides crucial insights into the potential clinical efficacy of therapeutic candidates. A study in cynomolgus macaques, a species that exhibits spontaneous endometriosis, evaluated the effects of this compound and mifepristone on endometrial growth.[3]

Treatment GroupDoseMean Reduction in Endometrial Functionalis ThicknessReference
Vehicle Control N/ABaseline[3]
This compound 2.5 mg/kg b.i.d.Significant reduction compared to vehicle[3]
This compound (High Dose) 10 mg/kg b.i.d.Comparable reduction to RU-486[3]
Mifepristone (RU-486) 20 mg/kg q.i.d.Comparable reduction to high-dose this compound[3]

In addition to reducing endometrial thickness, both high-dose this compound and mifepristone were observed to decrease the rate of cell proliferation, as measured by bromodeoxyuridine (BrdU) incorporation.[3]

Experimental Protocols

In Vitro Progesterone Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of the test compounds for the progesterone receptor.

Methodology:

  • Preparation of Receptor Source: Cytosol containing human progesterone receptors is prepared from a suitable cell line, such as MCF-7 breast cancer cells.

  • Radioligand Binding: A constant concentration of a radiolabeled progestin (e.g., [³H]R5020) is incubated with the receptor preparation.

  • Competitive Binding: Increasing concentrations of the unlabeled test compound (this compound or mifepristone) are added to the incubation mixture to compete with the radioligand for binding to the progesterone receptor.

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and unbound radioligand are then separated, typically by filtration or charcoal adsorption.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Cynomolgus Macaque Endometriosis Model

Objective: To evaluate the in vivo efficacy of this compound and mifepristone in reducing endometrial growth in a primate model.

Methodology:

  • Animal Model: Adult female cynomolgus macaques with regular menstrual cycles are used. Endometriosis can be spontaneous in this species or surgically induced. For studies on endometrial growth, healthy cycling animals are often used.

  • Treatment Administration: Animals are randomized into treatment groups and receive the vehicle, this compound, or mifepristone at the specified doses and frequencies via oral gavage. Treatment is typically administered for a defined period, such as 10 consecutive days starting from the beginning of the menstrual cycle.[1]

  • Endometrial Thickness Measurement: Endometrial thickness is measured at baseline and at the end of the treatment period using transabdominal or transvaginal ultrasonography. The functionalis layer of the endometrium is specifically measured.

  • Cell Proliferation Assessment (BrdU Incorporation):

    • BrdU Administration: Prior to the end of the study, animals are administered bromodeoxyuridine (BrdU), a thymidine analog that is incorporated into the DNA of proliferating cells.

    • Tissue Collection: At the end of the treatment period, uterine tissue is collected via biopsy or at necropsy.

    • Immunohistochemistry: The tissue is fixed, paraffin-embedded, and sectioned. The sections are then stained with an anti-BrdU antibody to detect cells that were actively synthesizing DNA.

    • Quantification: The number of BrdU-positive cells is quantified to determine the proliferation rate in the endometrium.

  • Data Analysis: Changes in endometrial thickness and the rate of cell proliferation are compared between the treatment groups and the vehicle control group using appropriate statistical methods.

Visualizing Mechanisms and Workflows

To better understand the underlying biology and experimental design, the following diagrams were created using the DOT language.

G cluster_progesterone Progesterone Signaling cluster_antagonists Antagonist Action Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR Binds PR_Active Active PR Dimer PR->PR_Active Dimerization PR_inactive Inactive PR Conformation PR->PR_inactive Induces HSP HSP PR_HSP Inactive PR-HSP Complex HSP->PR_HSP PR_HSP->PR Dissociation PRE Progesterone Response Element (PRE) PR_Active->PRE Binds Gene_Transcription Gene Transcription (Proliferation, Survival) PRE->Gene_Transcription Initiates PF02413873 This compound PF02413873->PR Blocks Mifepristone Mifepristone Mifepristone->PR Blocks PR_inactive->PRE No Binding PR_inactive->Gene_Transcription Inhibition G start Select Cynomolgus Macaques (Regular Menstrual Cycles) ultrasound_pre Baseline Ultrasound: Measure Endometrial Thickness start->ultrasound_pre treatment Randomize into Treatment Groups: - Vehicle - this compound (2.5 & 10 mg/kg b.i.d.) - Mifepristone (20 mg/kg q.i.d.) dosing Oral Dosing for 10 Consecutive Days treatment->dosing brdu Administer BrdU (e.g., 24h before necropsy) dosing->brdu ultrasound_pre->treatment ultrasound_post Final Ultrasound: Measure Endometrial Thickness brdu->ultrasound_post necropsy Uterine Tissue Collection (Necropsy/Biopsy) ultrasound_post->necropsy ihc Immunohistochemistry for BrdU necropsy->ihc analysis Data Analysis: - Change in Endometrial Thickness - Cell Proliferation Rate ihc->analysis

References

Validating the In Vivo Antagonist Activity of PF-02413873: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo antagonist activity of PF-02413873 with the established steroidal progesterone receptor (PR) antagonist, RU-486 (mifepristone). The information presented is based on preclinical and clinical data to assist researchers in evaluating this compound for their studies.

Executive Summary

This compound is a selective, orally active, nonsteroidal progesterone receptor antagonist.[1] In vivo studies have demonstrated its efficacy in blocking progesterone-mediated effects, comparable to the well-characterized antagonist RU-486.[2][3][4] This guide summarizes the key quantitative data, experimental protocols, and the underlying signaling pathway to provide a comprehensive overview of this compound's in vivo antagonist profile.

Data Presentation

In Vitro Antagonist Profile of this compound
ParameterThis compoundRU-486 (Mifepristone)Reference
Binding Affinity (Ki) 2.6 nM (MCF-7 cytosol)Not explicitly stated in provided abstracts[3]
Functional Antagonist Activity (Ki) 9.7 nM (T47D cells)Not explicitly stated in provided abstracts[3]
Functional PR IC50 14 nMNot explicitly stated in provided abstracts[5]
Selectivity >30-fold over other nuclear hormone receptorsNot explicitly stated in provided abstracts[3]
In Vivo Efficacy in Cynomolgus Macaques: Effect on Endometrial Thickness and Proliferation
Treatment GroupDoseChange in Endometrial Thickness (%)Change in BrdU Incorporation (%)Reference
Vehicle Control ---[3][4]
This compound 2.5 mg/kg p.o. b.i.d.-43%-15%[3][4]
This compound 10 mg/kg p.o. b.i.d.-56%-39%[3][4]
RU-486 20 mg/kg p.o. q.i.d.-34%-87%[3][4]
Pharmacokinetic Parameters of this compound
SpeciesClearance (CL)Half-life (t1/2)Oral BioavailabilityReference
Rat 84 ml/min/kg (i.v.)1.1 hNot Stated[6]
Dog 4.6 ml/min/kg (i.v.)8.9 h94%
Human Low~40 hNot Stated[6]

Experimental Protocols

In Vivo Validation of PR Antagonism in Cynomolgus Macaques
  • Animal Model: Ovariectomized female cynomolgus macaques.

  • Hormone Replacement: Animals were treated with estradiol to induce endometrial proliferation.

  • Treatment Groups:

    • Vehicle control.

    • This compound (2.5 and 10 mg/kg, administered orally twice daily).

    • RU-486 (20 mg/kg, administered orally four times daily).

  • Duration of Treatment: 14 days.[2][3]

  • Endpoint Measurement:

    • Endometrial Thickness: Measured via ultrasonography. The mean percentage change from baseline was calculated.[3]

    • Cell Proliferation: Assessed by bromodeoxyuridine (BrdU) incorporation in endometrial tissue biopsies.[2][4]

Phase I Clinical Trial in Healthy Female Volunteers
  • Study Design: Randomized, double-blind, placebo-controlled, dose-escalation study.[2][3]

  • Participants: Healthy female volunteers.

  • Treatment Groups:

    • Placebo.

    • This compound (escalating doses of 20, 100, 250, and 500 mg, administered orally once daily).[3]

  • Duration of Treatment: 14 days.[2][3]

  • Endpoint Measurement:

    • Endometrial thickness.[2][3]

    • Midcycle luteinizing hormone (LH) surge.[2][3]

    • Serum estradiol levels.[2][3]

Mandatory Visualization

Signaling Pathway of Progesterone Receptor Antagonism by this compound

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR Binds PF02413873 This compound PF02413873->PR Blocks Binding PRE Progesterone Response Element (PRE) PR->PRE Translocates & Binds Transcription Gene Transcription PRE->Transcription Initiates Biological_Response Biological Response (e.g., Endometrial Growth) Transcription->Biological_Response Leads to

Caption: this compound competitively antagonizes the progesterone receptor.

Experimental Workflow for In Vivo Validation

G Animal_Model Ovariectomized Cynomolgus Macaques + Estrogen Priming Treatment Treatment Administration (Vehicle, this compound, RU-486) Animal_Model->Treatment Monitoring Ultrasound Monitoring of Endometrial Thickness Treatment->Monitoring Biopsy Endometrial Biopsy (Day 14) Treatment->Biopsy Data_Comparison Data Comparison and Efficacy Determination Monitoring->Data_Comparison Analysis BrdU Incorporation Analysis (Cell Proliferation) Biopsy->Analysis Analysis->Data_Comparison

Caption: Workflow for assessing in vivo efficacy of PR antagonists.

References

PF-02413873: A Comparative Analysis of its Selectivity for Steroid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of PF-02413873, a nonsteroidal progesterone receptor (PR) antagonist, against other key steroid receptors: the androgen receptor (AR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR). The information is compiled from publicly available preclinical data to assist researchers in evaluating its potential for targeted therapeutic applications.

Selectivity Profile of this compound

This compound has been shown to be a potent and selective antagonist of the progesterone receptor. The following table summarizes its binding affinity and functional activity at various steroid receptors.

ReceptorLigand/CompoundAssay TypeValueUnitSelectivity Fold (vs. PR)
Progesterone Receptor (PR) This compoundBinding Affinity (Ki)2.6nM-
This compoundBinding Inhibition (IC50)2.4nM-
This compoundFunctional Antagonism (IC50)14nM-
Androgen Receptor (AR) This compoundFunctional Reporter Assay>30-fold vs. PR->30
Glucocorticoid Receptor (GR) This compoundFunctional Reporter Assay>100-fold vs. PR->100
Mineralocorticoid Receptor (MR) This compoundFunctional Reporter Assay>30-fold vs. PR->30

Data compiled from multiple sources indicating high selectivity for the progesterone receptor.[1][2]

Experimental Protocols

The data presented in this guide are derived from standard in vitro assays designed to determine the affinity and functional activity of compounds at steroid receptors. Below are detailed methodologies for two key experimental approaches.

Competitive Radioligand Binding Assay

This assay quantifies the ability of a test compound to displace a known radiolabeled ligand from its receptor, thereby determining the compound's binding affinity (Ki or IC50).

Objective: To determine the binding affinity of this compound for the progesterone receptor.

Materials:

  • Receptor Source: Cytosolic extracts from MCF-7 breast cancer cells, which endogenously express the progesterone receptor.

  • Radioligand: [³H]-Progesterone or other high-affinity progestin.

  • Test Compound: this compound.

  • Assay Buffer: Tris-based buffer containing protease inhibitors.

  • Scintillation Cocktail and Counter.

Procedure:

  • Prepare a series of dilutions of the test compound (this compound).

  • In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radioligand in the presence of varying concentrations of the test compound.

  • Include control wells for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a high concentration of unlabeled progesterone).

  • Incubate the plate to allow the binding to reach equilibrium.

  • Separate the receptor-bound from free radioligand. This is often achieved by filtration through a glass fiber filter that traps the receptor-ligand complexes.

  • Wash the filters to remove any unbound radioligand.

  • Place the filters in scintillation vials with a scintillation cocktail.

  • Quantify the amount of radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

  • The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Functional Reporter Gene Assay

This cell-based assay measures the ability of a compound to modulate the transcriptional activity of a steroid receptor.

Objective: To assess the antagonist activity of this compound at the progesterone, androgen, glucocorticoid, and mineralocorticoid receptors.

Materials:

  • Host Cell Line: A suitable mammalian cell line, such as HEK293 or U2OS, that does not endogenously express high levels of the steroid receptors of interest.

  • Expression Plasmids: Plasmids encoding the full-length human progesterone, androgen, glucocorticoid, and mineralocorticoid receptors.

  • Reporter Plasmid: A plasmid containing a luciferase reporter gene under the control of a promoter with specific hormone response elements (HREs) for the respective receptors (e.g., PRE for PR, ARE for AR, GRE for GR and MR).

  • Transfection Reagent.

  • Cell Culture Medium.

  • Agonist: A known agonist for each receptor (e.g., progesterone for PR, dihydrotestosterone for AR, dexamethasone for GR, aldosterone for MR).

  • Test Compound: this compound.

  • Luciferase Assay Reagent.

  • Luminometer.

Procedure:

  • Co-transfect the host cells with the expression plasmid for the steroid receptor of interest and the corresponding reporter plasmid.

  • Plate the transfected cells in a multi-well plate and allow them to recover.

  • To determine antagonist activity, treat the cells with a fixed concentration of the respective agonist (typically at its EC50 or EC80 concentration) in the presence of increasing concentrations of the test compound (this compound).

  • Include control wells with cells treated with agonist alone (maximum response) and vehicle alone (basal response).

  • Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for receptor activation and reporter gene expression.

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to a control for cell viability if necessary.

  • Plot the percentage of agonist-induced activity against the logarithm of the test compound concentration to determine the IC50 value for antagonism.

  • The selectivity is determined by comparing the IC50 value for the progesterone receptor to the IC50 values for the other steroid receptors.

Signaling Pathway Diagrams

The following diagrams illustrate the generalized signaling pathways for the steroid receptors discussed in this guide. These pathways share a common mechanism of action involving ligand-dependent activation of transcription.

Steroid_Receptor_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Steroid Steroid Hormone (e.g., Progesterone) Receptor_inactive Inactive Receptor (bound to HSPs) Steroid->Receptor_inactive Binding Receptor_active Active Receptor Dimer Receptor_inactive->Receptor_active Conformational Change & Dimerization HSP HSPs Receptor_inactive->HSP Dissociation HRE Hormone Response Element (HRE) Receptor_active->HRE Binding cluster_nucleus cluster_nucleus Receptor_active->cluster_nucleus Nuclear Translocation Gene Target Gene HRE->Gene Transcription Regulation mRNA mRNA Gene->mRNA Protein Protein mRNA->Protein Translation Cellular Response Cellular Response Protein->Cellular Response

Caption: Generalized Steroid Hormone Receptor Signaling Pathway.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for screening and characterizing the selectivity of a compound like this compound.

Experimental_Workflow cluster_screening Primary Screening cluster_selectivity Selectivity Profiling cluster_analysis Data Analysis & Comparison Primary_Assay Primary Binding Assay (e.g., PR Radioligand Binding) Hits Identify Hits (e.g., this compound) Primary_Assay->Hits PR_Func PR Functional Assay (Antagonist Mode) Hits->PR_Func AR_Func AR Functional Assay (Antagonist Mode) Hits->AR_Func GR_Func GR Functional Assay (Antagonist Mode) Hits->GR_Func MR_Func MR Functional Assay (Antagonist Mode) Hits->MR_Func IC50_determination Determine IC50 Values PR_Func->IC50_determination AR_Func->IC50_determination GR_Func->IC50_determination MR_Func->IC50_determination Selectivity_Calc Calculate Selectivity Ratios IC50_determination->Selectivity_Calc Final_Report Final_Report Selectivity_Calc->Final_Report Generate Comparison Guide

Caption: Workflow for Selectivity Profiling of a Steroid Receptor Modulator.

References

Comparative Analysis of PF-02413873 Cross-Reactivity with Androgen and Glucocorticoid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the selectivity profile of the nonsteroidal progesterone receptor antagonist, PF-02413873.

This guide provides a comprehensive comparison of this compound's binding affinity and functional activity at the androgen (AR) and glucocorticoid (GR) receptors, benchmarked against the well-characterized steroidal antagonist, mifepristone (RU-486). The data presented herein is crucial for assessing the selectivity and potential off-target effects of this compound in preclinical and clinical research.

Executive Summary

This compound is a potent and selective nonsteroidal progesterone receptor (PR) antagonist.[1][2][3][4] Experimental data demonstrates that this compound exhibits high selectivity for the PR with minimal cross-reactivity for both the androgen and glucocorticoid receptors. In contrast, the steroidal PR antagonist mifepristone (RU-486) displays significant binding affinity for the glucocorticoid receptor and some affinity for the androgen receptor, highlighting the improved selectivity profile of this compound.

Data Presentation

The following tables summarize the available quantitative data on the binding affinities and functional activities of this compound and mifepristone at the progesterone, androgen, and glucocorticoid receptors.

Table 1: Receptor Binding Affinity (Ki in nM)

CompoundProgesterone Receptor (PR)Androgen Receptor (AR)Glucocorticoid Receptor (GR)
This compound 2.6>100-fold selectivity vs. AR>100-fold selectivity vs. GR
Mifepristone (RU-486) ~1.9Weak affinity~2.0

Note: Specific Ki values for this compound against AR and GR are not publicly available; however, its high selectivity has been reported.

Table 2: Functional Antagonist Activity (IC50 in nM)

CompoundProgesterone Receptor (PR)Androgen Receptor (AR)Glucocorticoid Receptor (GR)
This compound 14Not AvailableNot Available
Mifepristone (RU-486) 0.25.64% relative binding affinity2.6

Note: The relative binding affinity of mifepristone for AR is compared to the potent androgen agonist R1881.[5][6]

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the canonical signaling pathways for the progesterone, androgen, and glucocorticoid receptors, and depict the mechanism of antagonism by this compound and mifepristone.

G Progesterone Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR Progesterone Receptor (PR) (inactive, complexed with HSPs) Progesterone->PR Binds HSPs Heat Shock Proteins (HSPs) PR->HSPs Complexed with PR_Progesterone PR-Progesterone Complex (active) PRE Progesterone Response Element (PRE) on DNA PR_Progesterone->PRE Binds to PF02413873 This compound PF02413873->PR Competitively Binds PR_PF02413873 PR-PF-02413873 Complex (inactive) PR_PF02413873->PRE Prevents Binding Transcription_Activation Gene Transcription (Activation) PRE->Transcription_Activation Leads to Transcription_Inhibition Gene Transcription (Inhibition) PRE->Transcription_Inhibition Results in G Androgen and Glucocorticoid Receptor Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) (inactive) Androgen->AR Glucocorticoid Glucocorticoid GR Glucocorticoid Receptor (GR) (inactive) Glucocorticoid->GR AR_Androgen AR-Androgen Complex (active) ARE Androgen Response Element (ARE) AR_Androgen->ARE GR_Glucocorticoid GR-Glucocorticoid Complex (active) GRE Glucocorticoid Response Element (GRE) GR_Glucocorticoid->GRE Transcription Gene Transcription ARE->Transcription GRE->Transcription G Competitive Radioligand Binding Assay Workflow A 1. Cell Culture (e.g., HEK293 cells expressing target receptor) B 2. Cell Plating (e.g., 96-well plates) A->B C 3. Incubation - Add radioligand (e.g., [3H]-DHT for AR, [3H]-dexamethasone for GR) - Add increasing concentrations of test compound (this compound or mifepristone) - Incubate to reach equilibrium B->C D 4. Washing - Remove unbound radioligand and test compound C->D E 5. Cell Lysis D->E F 6. Scintillation Counting - Measure radioactivity E->F G 7. Data Analysis - Determine IC50 - Calculate Ki using Cheng-Prusoff equation F->G G Dual-Luciferase Reporter Assay Workflow A 1. Cell Culture & Transfection - Co-transfect cells (e.g., HEK293) with:  - Receptor expression vector (AR or GR)  - Reporter plasmid (e.g., MMTV-Luc)  - Control plasmid (e.g., Renilla luciferase) B 2. Cell Plating (e.g., 96-well plates) A->B C 3. Treatment - Add agonist (e.g., DHT for AR, dexamethasone for GR) - Add increasing concentrations of antagonist (this compound or mifepristone) B->C D 4. Incubation (e.g., 18-24 hours) C->D E 5. Cell Lysis D->E F 6. Luminescence Measurement - Measure Firefly luciferase activity - Measure Renilla luciferase activity E->F G 7. Data Analysis - Normalize Firefly to Renilla luciferase activity - Determine IC50 F->G

References

A Head-to-Head Comparison of Nonsteroidal Progesterone Receptor Antagonists: PF-02413873 vs. Emerging Competitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – December 8, 2025 – In the landscape of gynecological therapies and oncology, the development of nonsteroidal progesterone receptor (PR) antagonists continues to be a focal point for researchers seeking more targeted and tolerable treatment options. This guide provides a comprehensive head-to-head comparison of PF-02413873, a well-characterized nonsteroidal PR antagonist, with other notable nonsteroidal and steroidal PR modulators, including Vilaprisan and Lonaprisan. This objective analysis, supported by available experimental data, is intended for researchers, scientists, and drug development professionals.

Progesterone Receptor Signaling: The Target

The progesterone receptor, a nuclear transcription factor, plays a pivotal role in female reproductive tissues, regulating processes such as ovulation, endometrial development, and maintenance of pregnancy.[1][2] Dysregulation of PR signaling is implicated in various pathologies, including endometriosis, uterine fibroids, and certain cancers. Progesterone exerts its effects through both classical genomic and rapid non-genomic signaling pathways.

In the classical pathway, progesterone binding to the PR induces a conformational change, dissociation from heat shock proteins, dimerization, and translocation to the nucleus. The PR dimer then binds to progesterone response elements (PREs) on target genes, modulating their transcription. Non-genomic signaling involves membrane-associated PRs that can rapidly activate intracellular signaling cascades, such as the MAPK pathway.[3][4][5] Nonsteroidal PR antagonists, the focus of this guide, act by competitively binding to the PR, thereby inhibiting progesterone-mediated signaling.

Diagram of Progesterone Receptor Signaling Pathway

PR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_antagonist Antagonist Action Progesterone Progesterone PR PR-HSP Complex Progesterone->PR Binds MAPK MAPK Pathway Progesterone->MAPK Non-genomic pathway PR_P Progesterone-PR Complex PR->PR_P HSP HSP PR->HSP Dissociates Dimer PR Dimer PR_P->Dimer Dimerization PRE PRE Dimer->PRE Binds MAPK->Dimer Phosphorylation Gene Target Gene Transcription PRE->Gene Antagonist PR Antagonist Antagonist->PR Competitively Binds

Caption: Classical and non-genomic progesterone receptor signaling pathways and the point of antagonist intervention.

Comparative Efficacy and Potency

The following tables summarize the available quantitative data for this compound and other selected PR antagonists, providing a basis for comparing their in vitro potency, selectivity, and in vivo efficacy.

Table 1: In Vitro Progesterone Receptor Binding Affinity and Functional Antagonism
CompoundTargetAssay TypeKi (nM)IC50 (nM)Reference(s)
This compound PRBinding (MCF-7 cytosol)2.6-[6]
PRFunctional (T47D cells)9.7-[6]
Vilaprisan (BAY 1002670) PR-AFunctional (Transactivation)-0.095[1]
PR-BFunctional (Transactivation)-0.09[1]
Lonaprisan (ZK 230211) PRFunctionalPotent-[7]
Mifepristone (RU-486) PRBinding-0.2[8]

Note: Direct comparison of Ki and IC50 values across different studies should be done with caution due to variations in experimental conditions.

Table 2: In Vitro Selectivity Profile Against Other Steroid Receptors
CompoundAndrogen Receptor (AR) Ki/IC50 (nM)Glucocorticoid Receptor (GR) Ki/IC50 (nM)Mineralocorticoid Receptor (MR) Ki (nM)Estrogen Receptor (ER)Reference(s)
This compound 11302710307No agonism at 10 µM[6]
Vilaprisan (BAY 1002670) No activitySignificantly lower than mifepristoneNo activityNo activity[1]
Mifepristone (RU-486) Weakly binds2.6--[9]
Table 3: In Vivo Efficacy and Pharmacokinetic Parameters in Humans
CompoundIndication StudiedKey In Vivo EffectsHalf-life (t1/2)BioavailabilityClearanceReference(s)
This compound EndometriosisBlocked endometrial thickening and LH surge34 - 48 hours-Low in humans[6][10]
Vilaprisan (BAY 1002670) Uterine Fibroids, EndometriosisDose-dependent induction of amenorrhea31 - 38 hours~60%~7 L/h[1][3][6][11]
Lonaprisan (ZK 230211) Breast CancerLimited efficacy in Phase II--Rapidly metabolized to active metabolites[12][13][14]

Experimental Methodologies

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for key assays are crucial.

Progesterone Receptor Competitive Binding Assay

Objective: To determine the affinity of a test compound for the progesterone receptor by measuring its ability to displace a radiolabeled ligand.

Diagram of Competitive Binding Assay Workflow

Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis Receptor PR Preparation (e.g., cell lysate) Incubate Incubate Receptor, Radioligand, and Test Compound Receptor->Incubate Radioligand Radiolabeled Progesterone ([3H]-Progesterone) Radioligand->Incubate Test_Compound Test Compound (Serial Dilutions) Test_Compound->Incubate Separate Separate Bound from Free Radioligand (e.g., filtration) Incubate->Separate Detect Quantify Bound Radioactivity (Scintillation Counting) Separate->Detect Analyze Calculate IC50 and Ki values Detect->Analyze Transactivation_Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_incubation2 Incubation cluster_lysis_detection Lysis & Detection cluster_analysis2 Data Analysis Cells Culture PR-expressing cells (e.g., T47D) Transfection Transfect with PRE-luciferase reporter plasmid Cells->Transfection Treat Treat cells with Progesterone and varying concentrations of Test Compound Transfection->Treat Incubate2 Incubate for a defined period (e.g., 24 hours) Treat->Incubate2 Lyse Lyse cells Incubate2->Lyse Luciferase_Assay Measure Luciferase Activity Lyse->Luciferase_Assay Analyze2 Calculate IC50 value Luciferase_Assay->Analyze2

References

A Comparative Guide to the Gene Expression Effects of PF-02413873 and Progesterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the gene expression effects of the nonsteroidal progesterone receptor (PR) antagonist, PF-02413873, and the endogenous steroid hormone, progesterone. The information presented is based on available experimental data and is intended to inform research and drug development in fields such as oncology, gynecology, and endocrinology.

Introduction: Progesterone and its Antagonist this compound

Progesterone is a critical steroid hormone that regulates a multitude of physiological processes, primarily through its interaction with the progesterone receptor (PR), a ligand-activated transcription factor.[1][2] Upon binding to progesterone, the PR undergoes a conformational change, translocates to the nucleus, and binds to progesterone response elements (PREs) on the DNA, thereby modulating the transcription of target genes.[3] This genomic signaling pathway is central to progesterone's role in the female reproductive system and its implication in the progression of certain cancers, notably breast cancer.

This compound is a potent and selective, nonsteroidal progesterone receptor antagonist.[1][4] It acts as a competitive inhibitor, blocking the binding of progesterone to the PR and preventing the receptor's nuclear translocation and subsequent gene regulatory activities.[4][5] Understanding the differential effects of progesterone and this compound on gene expression is crucial for elucidating their respective mechanisms of action and for the development of targeted therapies.

Comparative Gene Expression Analysis

While direct head-to-head transcriptome-wide comparisons of this compound and progesterone are not extensively available in published literature, the antagonistic mechanism of this compound allows for a predictive comparison based on known progesterone-regulated genes. Progesterone treatment of PR-positive breast cancer cell lines, such as T47D, has been shown to induce significant changes in gene expression, affecting pathways related to cell cycle progression, apoptosis, and cell signaling.[6][7][8] As a competitive antagonist, this compound is expected to reverse or inhibit these progesterone-mediated transcriptional changes.

The following table summarizes the expected differential expression of key progesterone-regulated genes in response to progesterone and this compound treatment, based on their opposing mechanisms of action. The data is compiled from studies on progesterone-regulated gene expression in T47D breast cancer cells and the known antagonistic function of PR antagonists like mifepristone, which is expected to be similar to this compound.

Gene SymbolGene NameFunctionExpected Change with ProgesteroneExpected Change with this compound (in the presence of Progesterone)
Upregulated by Progesterone
CCND1Cyclin D1Cell cycle regulation, G1/S transitionUpregulatedDownregulated
SGK1Serum/glucocorticoid regulated kinase 1Cell survival, proliferationUpregulatedDownregulated
E2F1E2F transcription factor 1Cell cycle progressionUpregulatedDownregulated
FOXM1Forkhead box M1Cell cycle progression, proliferationUpregulatedDownregulated
MYCMYC proto-oncogeneCell proliferation, apoptosisUpregulatedDownregulated
Downregulated by Progesterone
DSCAM-AS1DSCAM antisense RNA 1lncRNA, involved in cell migration and invasionDownregulatedUpregulated
CDKN1A (p21)Cyclin dependent kinase inhibitor 1ACell cycle arrestDownregulatedUpregulated

Signaling Pathways and Mechanisms of Action

The differential effects of progesterone and this compound on gene expression are a direct consequence of their distinct interactions with the progesterone receptor and the subsequent downstream signaling events.

Progesterone Signaling Pathway

Progesterone exerts its genomic effects by binding to the intracellular progesterone receptor. This binding event triggers a cascade of events leading to the regulation of target gene expression.

Progesterone_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR_complex Inactive PR-HSP Complex Progesterone->PR_complex Binds PR_active Active PR Dimer PR_complex->PR_active Conformational Change & Dimerization PR_active_nuc Active PR Dimer PR_active->PR_active_nuc Nuclear Translocation PRE Progesterone Response Element (PRE) PR_active_nuc->PRE Binds Gene Target Gene PRE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation

Caption: Progesterone signaling pathway leading to gene expression.

Mechanism of Action of this compound

This compound acts as a competitive antagonist at the progesterone receptor, effectively blocking the downstream signaling cascade initiated by progesterone.

PF02413873_MoA cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR_complex Inactive PR-HSP Complex Progesterone->PR_complex Binding Blocked PF02413873 This compound PF02413873->PR_complex Competitively Binds PR_active_nuc Active PR Dimer PR_complex->PR_active_nuc Nuclear Translocation Inhibited PRE Progesterone Response Element (PRE) PR_active_nuc->PRE Binding Inhibited Gene Target Gene PRE->Gene Transcription Blocked

Caption: Antagonistic mechanism of this compound.

Experimental Protocols

The following is a representative protocol for an in vitro study designed to compare the effects of progesterone and this compound on gene expression in a human breast cancer cell line (e.g., T47D).

Cell Culture and Treatment
  • Cell Line Maintenance: T47D cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Hormone Deprivation: Prior to hormone treatment, cells are grown to 70-80% confluency and then switched to a phenol red-free RPMI-1640 medium containing 5% charcoal-stripped FBS for 48-72 hours to deplete endogenous steroids.

  • Hormone and Antagonist Treatment: Cells are treated with one of the following for a specified time course (e.g., 6, 12, or 24 hours):

    • Vehicle control (e.g., 0.1% ethanol)

    • Progesterone (e.g., 10 nM)

    • This compound (e.g., 100 nM)

    • Progesterone (10 nM) + this compound (100 nM)

RNA Extraction and Quality Control
  • RNA Isolation: Total RNA is extracted from the treated cells using a TRIzol-based method or a commercial RNA isolation kit according to the manufacturer's instructions.

  • RNA Quality and Quantity Assessment: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed using an Agilent Bioanalyzer or similar capillary electrophoresis system. Samples with an RNA Integrity Number (RIN) > 8 are typically used for downstream applications.

Gene Expression Analysis (RNA-Sequencing)
  • Library Preparation: RNA-sequencing libraries are prepared from the high-quality total RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This process typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (e.g., 20-30 million).

  • Data Analysis:

    • Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.

    • Alignment: Reads are aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.

    • Quantification: Gene expression levels are quantified as read counts per gene using tools like HTSeq-count or featureCounts.

    • Differential Expression Analysis: Differential gene expression between treatment groups is determined using statistical packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 are considered significantly differentially expressed.

    • Pathway and Functional Analysis: Gene ontology (GO) and pathway enrichment analysis (e.g., using GSEA or DAVID) are performed on the lists of differentially expressed genes to identify enriched biological processes and signaling pathways.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_sequencing RNA Sequencing cluster_data_analysis Data Analysis A T47D Cell Culture B Hormone Deprivation (Charcoal-stripped serum) A->B C Treatment Groups: - Vehicle - Progesterone - this compound - Progesterone + this compound B->C D Total RNA Extraction C->D E RNA Quality Control (NanoDrop, Bioanalyzer) D->E F Library Preparation (polyA selection, fragmentation, etc.) E->F G High-Throughput Sequencing (e.g., Illumina) F->G H Read Alignment & Quantification G->H I Differential Gene Expression Analysis (DESeq2/edgeR) H->I J Pathway & Functional Enrichment Analysis I->J

Caption: Experimental workflow for comparative gene expression analysis.

Conclusion

The comparative analysis of gene expression profiles following treatment with progesterone and this compound provides valuable insights into the molecular mechanisms underlying their physiological and pharmacological effects. While progesterone acts as an agonist to drive the expression of genes involved in processes like cell proliferation, this compound functions as a potent antagonist, effectively blocking these transcriptional programs. This opposing action on gene expression underscores the therapeutic potential of PR antagonists like this compound in progesterone-driven diseases. The provided experimental framework offers a robust methodology for further dissecting the nuanced effects of these compounds on the transcriptome.

References

Validating PF-02413873 Efficacy in Endometriosis Models Using In Vivo Imaging: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the non-steroidal progesterone receptor (PR) antagonist, PF-02413873, with alternative endometriosis treatments, focusing on the validation of its efficacy using in vivo imaging techniques. While direct in vivo imaging data for this compound is not yet published, this document outlines how its therapeutic potential can be assessed and quantified using established imaging modalities, drawing comparisons with existing data for other endometriosis treatments.

Progesterone Receptor Signaling Pathway

This compound is a selective and competitive progesterone receptor antagonist.[1][2] It functions by blocking the binding of progesterone to its receptor, thereby inhibiting the downstream signaling that promotes the growth and maintenance of endometrial tissue.[1] The canonical progesterone receptor signaling pathway is initiated by the binding of progesterone to its intracellular receptor, leading to receptor dimerization, nuclear translocation, and the modulation of target gene transcription. By competitively inhibiting this first step, this compound effectively blocks the entire downstream cascade.

Progesterone Receptor Signaling Pathway Progesterone Receptor Signaling and Antagonism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR Binds HSP Heat Shock Proteins PF02413873 This compound PF02413873->PR Blocks Binding PR->HSP Bound to (inactive state) PR_Progesterone Active PR Complex PR->PR_Progesterone Conformational Change Dimerization Dimerization PR_Progesterone->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation PRE Progesterone Response Element Nuclear_Translocation->PRE Binds to Gene_Transcription Gene Transcription (e.g., cell survival, proliferation) PRE->Gene_Transcription Regulates Biological_Response Endometrial Growth Gene_Transcription->Biological_Response Leads to

Caption: Progesterone receptor signaling and the antagonistic action of this compound.

Comparative In Vivo Efficacy Data

While this compound has demonstrated efficacy in preclinical models by reducing endometrial thickness and proliferation, in vivo imaging offers a non-invasive, longitudinal method to assess treatment effects on endometriotic lesions directly.[3][4] The following tables compare the available in vivo data for this compound with data from an alternative endometriosis therapy, the GnRH antagonist Cetrorelix, for which in vivo bioluminescence imaging data is available.[5]

Table 1: In Vivo Efficacy of this compound in a Cynomolgus Macaque Model of Endometriosis

Treatment GroupDoseEndpointResult
Vehicle Control-Endometrial Functionalis ThicknessBaseline
This compound2.5 mg/kg p.o. b.i.d.Endometrial Functionalis ThicknessSignificant reduction compared to vehicle
This compound10 mg/kg p.o. b.i.d.Endometrial Functionalis ThicknessSignificant reduction compared to vehicle
RU-486 (Mifepristone)20 mg/kg p.o. q.i.d.Endometrial Functionalis ThicknessSignificant reduction compared to vehicle
Vehicle Control-Proliferation Rate (BrdU Incorporation)Baseline
This compound10 mg/kg p.o. b.i.d.Proliferation Rate (BrdU Incorporation)Decrease in proliferation
RU-486 (Mifepristone)20 mg/kg p.o. q.i.d.Proliferation Rate (BrdU Incorporation)Decrease in proliferation

Data summarized from Howe et al., 2011.[3]

Table 2: In Vivo Efficacy of Cetrorelix in a Mouse Model of Endometriosis using Bioluminescence Imaging

Treatment GroupDoseEndpointResult
Vehicle Control-Bioluminescence Signal (photons/second)Progressive increase over time
Cetrorelix0.25 mg/kgBioluminescence Signal (photons/second)Significant reduction in signal compared to vehicle

Data summarized from Greaves et al., 2021.[5]

Proposed In Vivo Imaging Workflow for this compound

To directly visualize and quantify the efficacy of this compound on endometriotic lesions, a longitudinal in vivo imaging study in a mouse model of endometriosis is proposed.

In_Vivo_Imaging_Workflow Proposed In Vivo Imaging Workflow for this compound cluster_setup Model Setup cluster_imaging_treatment Imaging and Treatment cluster_analysis Data Analysis node1 Induce Endometriosis in Mice (e.g., uterine tissue transplantation) node2 Allow Lesion Establishment (e.g., 2-4 weeks) node1->node2 node3 Baseline In Vivo Imaging (Bioluminescence or MRI) node2->node3 node4 Randomize into Treatment Groups (Vehicle, this compound, Positive Control) node3->node4 node5 Daily Dosing node4->node5 node6 Longitudinal In Vivo Imaging (e.g., weekly) node5->node6 node7 Quantify Lesion Burden (Bioluminescence signal or Lesion volume) node6->node7 node8 Statistical Analysis (Compare treatment groups to vehicle) node7->node8

Caption: Proposed workflow for in vivo imaging of this compound efficacy.

Detailed Experimental Protocols

Bioluminescence Imaging (BLI) Protocol for Endometriosis Mouse Model

This protocol is adapted from established methods for in vivo imaging of endometriosis.[6][7][8]

1. Animal Model:

  • Use immunodeficient mice (e.g., nude or NSG) to allow for the transplantation of human or luciferase-expressing rodent endometrial tissue.

  • Surgically induce endometriosis by intraperitoneal injection or suturing of minced endometrial tissue fragments.[7]

  • Allow 2-4 weeks for endometriotic lesions to establish and vascularize.

2. Imaging Procedure:

  • Anesthetize mice using isoflurane (2-3% for induction, 1-2% for maintenance).

  • Administer D-luciferin substrate (e.g., 150 mg/kg) via intraperitoneal or subcutaneous injection.

  • Wait for the peak of the bioluminescent signal (typically 10-15 minutes post-injection).

  • Place the mouse in a light-tight imaging chamber of an in vivo imaging system (e.g., IVIS Spectrum).

  • Acquire images with an exposure time of 1-5 minutes, depending on signal intensity.

  • Acquire both a photographic image and a luminescent overlay.

3. Data Analysis:

  • Define regions of interest (ROIs) around the bioluminescent signals corresponding to the endometriotic lesions.

  • Quantify the total photon flux (photons/second) within each ROI.

  • Normalize the data to the baseline imaging timepoint for each animal.

  • Compare the change in bioluminescent signal over time between treatment groups.

Magnetic Resonance Imaging (MRI) Protocol for Endometriosis Mouse Model

This protocol is based on guidelines for preclinical MRI of endometriosis.[9][10]

1. Animal Preparation:

  • Anesthetize the mouse with isoflurane and maintain anesthesia throughout the imaging session.

  • Monitor the animal's respiratory rate and body temperature.

  • Use a respiratory gating system to minimize motion artifacts.

2. MRI Acquisition:

  • Utilize a high-field small-animal MRI scanner (e.g., 7T or 9.4T).

  • Acquire T2-weighted (T2W) and T1-weighted (T1W) images of the pelvic region.

    • T2W sequences (e.g., fast spin-echo): Provide excellent soft-tissue contrast to visualize the anatomy and identify endometriotic lesions, which often appear as hyperintense cystic structures.

    • T1W sequences (e.g., spin-echo): Useful for identifying hemorrhagic content within lesions, which will appear hyperintense. Fat suppression techniques can improve the conspicuity of lesions.

  • Optional: Administer a gadolinium-based contrast agent to assess lesion vascularity.

3. Data Analysis:

  • Manually or semi-automatically segment the endometriotic lesions on the T2W images.

  • Calculate the volume of each lesion.

  • Compare the change in lesion volume over time between the different treatment groups.

Conclusion

While this compound has demonstrated promising preclinical efficacy in reducing endometrial growth, the use of in vivo imaging techniques such as bioluminescence and MRI would provide a more direct, non-invasive, and quantitative assessment of its impact on endometriotic lesions. The proposed experimental workflows and protocols offer a robust framework for validating the therapeutic potential of this compound and enabling a direct comparison with other treatment modalities for endometriosis. This approach will provide crucial data for further clinical development and a deeper understanding of the in vivo mechanism of action of this novel progesterone receptor antagonist.

References

A Comparative Analysis of PF-02413873 and Ulipristal Acetate in Endometrial Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two selective progesterone receptor modulators (SPRMs), PF-02413873 and ulipristal acetate, with a specific focus on their effects on endometrial cells. This document synthesizes available experimental data to offer a comprehensive resource for researchers in gynecology and reproductive medicine.

Overview and Mechanism of Action

This compound is a nonsteroidal, selective, and fully competitive progesterone receptor (PR) antagonist.[1][2] In vitro studies have demonstrated its ability to block progesterone binding and subsequent nuclear translocation of the progesterone receptor.[1][2] Its pharmacological profile suggests a distinct mechanism of action compared to steroidal PR antagonists like mifepristone.[1][2]

Ulipristal acetate (UPA) is a well-established SPRM that exhibits both antagonistic and partial agonistic activity at the progesterone receptor.[3][4][5] This dual activity allows it to modulate progesterone-regulated gene expression in the endometrium, leading to a reduction in cell proliferation.[6][7] UPA has been extensively studied for its effects on uterine fibroids and endometriosis.[5][8]

Comparative Efficacy on Endometrial Cells

The following tables summarize the quantitative data on the effects of this compound and ulipristal acetate on endometrial cells, based on available preclinical and clinical studies.

Table 1: In Vitro Receptor Binding and Activity
ParameterThis compoundUlipristal AcetateReference
Binding Affinity (Ki) 2.6 nM (to PR in MCF-7 cytosol)High affinity to PR[1]
Functional Antagonist Activity (Ki) 9.7 nM (in T47D cells)Potent antagonist and partial agonist[1][4]
Receptor Selectivity Selective for PRBinds to androgen and glucocorticoid receptors with lower affinity[1][9]
Table 2: Effects on Endometrial Thickness and Proliferation
ParameterThis compoundUlipristal AcetateReference
Effect on Endometrial Thickness Dose-dependent blockage of follicular phase increaseDecreases endometrial thickness[1][2][9]
Effect on Cell Proliferation Decrease in proliferation rate (measured by BrdU incorporation)Reduces endometrial cell proliferation (measured by Ki67 mRNA levels)[1][2][6]

Signaling Pathways and Molecular Mechanisms

The distinct mechanisms of this compound and ulipristal acetate lead to different downstream effects on signaling pathways within endometrial cells.

This compound: Progesterone Receptor Antagonism

As a pure antagonist, this compound directly competes with progesterone for binding to the PR. This competitive inhibition prevents the conformational changes in the receptor necessary for its activation and subsequent translocation to the nucleus. As a result, the transcription of progesterone-responsive genes is blocked.

PF02413873_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR PF02413873 This compound PF02413873->PR Competitively Inhibits PF_PR_complex This compound-PR Complex (Inactive) PRE Progesterone Response Element PF_PR_complex->PRE No Translocation Gene_Transcription Gene Transcription (Blocked) PRE->Gene_Transcription

This compound signaling pathway.
Ulipristal Acetate: Selective Progesterone Receptor Modulation

Ulipristal acetate's mixed agonist/antagonist profile results in a more complex interaction with the PR. Depending on the cellular context and the presence of co-regulators, UPA can either block or partially activate the transcription of progesterone-responsive genes. This modulation is thought to be responsible for its antiproliferative and pro-apoptotic effects in uterine fibroid cells.[8] Furthermore, UPA has been shown to interfere with actin remodeling induced by estradiol and progesterone in endometrial stromal cells.[7]

Ulipristal_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR Ulipristal Ulipristal Acetate Ulipristal->PR Binds and Modulates UPA_PR_complex UPA-PR Complex (Modulatory) PRE Progesterone Response Element UPA_PR_complex->PRE Translocation Gene_Transcription Modulated Gene Transcription PRE->Gene_Transcription

Ulipristal acetate signaling pathway.

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of this compound and ulipristal acetate.

In Vitro Progesterone Receptor Binding Assay (for this compound)
  • Objective: To determine the binding affinity (Ki) of this compound to the progesterone receptor.

  • Cell Line: MCF-7 human breast cancer cell line cytosol.

  • Method: A competitive radioligand binding assay was used.

  • Procedure:

    • MCF-7 cell cytosol, containing the progesterone receptor, was incubated with a fixed concentration of a radiolabeled progesterone analog.

    • Increasing concentrations of unlabeled this compound were added to compete with the radioligand for binding to the PR.

    • After incubation, the bound and free radioligand were separated.

    • The amount of bound radioactivity was measured using a scintillation counter.

    • The Ki value was calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Endometrial Cell Proliferation Assay (Ki67 Immunohistochemistry for Ulipristal Acetate)
  • Objective: To assess the effect of ulipristal acetate on endometrial cell proliferation.

  • Tissue Samples: Endometrial biopsies obtained from patients before and after treatment with ulipristal acetate.

  • Method: Immunohistochemical staining for the proliferation marker Ki67.

  • Procedure:

    • Endometrial biopsy samples were fixed in formalin and embedded in paraffin.

    • Thin sections of the tissue were cut and mounted on microscope slides.

    • The sections were deparaffinized and rehydrated.

    • Antigen retrieval was performed to unmask the Ki67 antigen.

    • The sections were incubated with a primary antibody specific for Ki67.

    • A secondary antibody conjugated to an enzyme was added, followed by a chromogenic substrate to visualize the Ki67-positive cells.

    • The slides were counterstained, dehydrated, and mounted.

    • The percentage of Ki67-positive cells (proliferation index) was determined by microscopic examination.

Experimental Workflow for Clinical Assessment of Endometrial Thickness

The following diagram illustrates a typical workflow for a clinical study evaluating the effect of a compound on endometrial thickness.

Clinical_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment Phase cluster_assessment Assessment & Follow-up Patient_Recruitment Patient Recruitment (Healthy Volunteers) Inclusion_Criteria Inclusion/Exclusion Criteria Assessment Patient_Recruitment->Inclusion_Criteria Baseline_Ultrasound Baseline Endometrial Thickness Measurement (Transvaginal Ultrasound) Inclusion_Criteria->Baseline_Ultrasound Randomization Randomization Baseline_Ultrasound->Randomization Placebo_Group Placebo Group Randomization->Placebo_Group Treatment_Group Treatment Group (e.g., this compound or UPA) Randomization->Treatment_Group Dosing Daily Dosing (e.g., 14 days) Placebo_Group->Dosing Treatment_Group->Dosing Follow_up_Ultrasound Follow-up Endometrial Thickness Measurement Dosing->Follow_up_Ultrasound Data_Analysis Data Analysis (Comparison between groups) Follow_up_Ultrasound->Data_Analysis

Clinical trial workflow.

Conclusion

This compound and ulipristal acetate are both modulators of the progesterone receptor with significant effects on endometrial cells. This compound acts as a pure competitive antagonist, while ulipristal acetate exhibits a mixed agonist/antagonist profile. Both compounds have been shown to reduce endometrial proliferation and thickness, making them promising candidates for the treatment of hormone-dependent gynecological conditions such as endometriosis and uterine fibroids. Further head-to-head comparative studies are warranted to fully elucidate their relative efficacy and safety profiles in various clinical settings.

References

Assessing the Purity and Identity of PF-02413873 for Research Use: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the nonsteroidal progesterone receptor (PR) antagonist PF-02413873, ensuring the purity and identity of the compound is paramount for the validity and reproducibility of experimental results. This guide provides a framework for assessing the quality of this compound, comparing it with other alternative nonsteroidal PR modulators, and offers detailed experimental protocols for its characterization.

Introduction to this compound and Its Alternatives

This compound is a potent and selective, orally active nonsteroidal progesterone receptor antagonist.[1] In preclinical and clinical studies, it has been shown to block progesterone binding and PR nuclear translocation, leading to the inhibition of endometrial growth.[2][3][4] Its mechanism of action and potential therapeutic applications in conditions such as endometriosis make it a valuable tool in reproductive health research.[5]

When selecting a nonsteroidal PR modulator for research, it is crucial to consider not only its biological activity but also its purity profile. Common alternatives to this compound include Ulipristal Acetate and Asoprisnil, which are selective progesterone receptor modulators (SPRMs) with mixed agonist/antagonist activities.[6][7] The quality of these compounds can vary between suppliers, and potential impurities can significantly impact experimental outcomes.

Comparison of Quality Attributes

The purity and identity of a research compound are established through a combination of analytical techniques. Below is a comparative table summarizing key quality attributes for this compound and its alternatives, based on typical specifications for high-purity research-grade chemicals.

FeatureThis compoundUlipristal AcetateAsoprisnil
Chemical Formula C₂₁H₂₂N₄O₂SC₃₀H₃₇NO₄C₂₉H₃₃NO₃
Molecular Weight 410.5 g/mol 475.6 g/mol 443.6 g/mol
Appearance White to off-white solidWhite to off-white crystalline powderWhite to off-white powder
Purity (by HPLC) ≥98%≥98%≥98%
Identity Confirmation Conforms to structure by ¹H NMR and MSConforms to structure by ¹H NMR and MSConforms to structure by ¹H NMR and MS
Solubility Soluble in DMSOSoluble in DMSO, ChloroformSoluble in DMSO, Methanol
Potential Impurities Synthesis-related impurities (e.g., starting materials, reagents, by-products), degradation products.Synthesis-related impurities, N-oxide and N-nitroso derivatives.[8]Synthesis-related impurities, metabolites (e.g., J912).[7]

Experimental Protocols for Purity and Identity Assessment

A comprehensive assessment of this compound involves a multi-faceted analytical approach. The following are detailed methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To determine the purity of this compound and quantify any impurities.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Gradient Program:

    • Start with 20% acetonitrile, hold for 2 minutes.

    • Linearly increase to 95% acetonitrile over 15 minutes.

    • Hold at 95% acetonitrile for 5 minutes.

    • Return to 20% acetonitrile and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of this compound in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Mass Spectrometry (MS) for Identity Confirmation

Objective: To confirm the molecular weight of this compound.

Methodology:

  • Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Mass Analyzer: Time-of-flight (TOF) or quadrupole.

  • Sample Introduction: The sample can be introduced directly via infusion or through the HPLC system.

  • Data Analysis: The resulting mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of this compound (expected m/z ≈ 411.15).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of this compound.

Methodology:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in the deuterated solvent.

  • Experiments:

    • ¹H NMR: Provides information on the number and environment of protons in the molecule.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • 2D NMR (e.g., COSY, HSQC, HMBC): Used to establish connectivity between atoms and confirm the overall structure.

  • Data Analysis: The chemical shifts, coupling constants, and correlations in the NMR spectra should be consistent with the known structure of this compound.

Visualizing Key Processes

To further aid in the understanding of this compound's context and analysis, the following diagrams illustrate the progesterone receptor signaling pathway and a typical experimental workflow for purity assessment.

Progesterone_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR Binds PR_HSP_complex Inactive PR-HSP Complex PR_dimer Active PR Dimer PR->PR_dimer Dimerization & Translocation HSP HSP PR_HSP_complex->PR Dissociation PF02413873 This compound PF02413873->PR Blocks Binding PRE Progesterone Response Element (PRE) PR_dimer->PRE Binds Transcription Gene Transcription PRE->Transcription Regulates

Caption: Progesterone Receptor Signaling Pathway and the antagonistic action of this compound.

Purity_Assessment_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Interpretation Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC Analysis Dissolution->HPLC MS Mass Spectrometry Dissolution->MS NMR NMR Spectroscopy Dissolution->NMR Purity Purity (%) HPLC->Purity Identity Molecular Weight MS->Identity Structure Structural Confirmation NMR->Structure CoA Certificate of Analysis Purity->CoA Identity->CoA Structure->CoA

Caption: Experimental workflow for the purity and identity assessment of this compound.

Conclusion

The rigorous assessment of purity and identity is a critical step in the use of this compound and other small molecule modulators in a research setting. By employing a combination of analytical techniques such as HPLC, mass spectrometry, and NMR spectroscopy, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible scientific findings. This guide provides a foundational framework for these essential quality control procedures.

References

Safety Operating Guide

Navigating the Disposal of PF-02413873: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists working with the potent, nonsteroidal progesterone receptor antagonist PF-02413873, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS), a risk-based approach guided by general principles of chemical waste management is essential. This guide provides a framework for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.

Recommended Disposal Procedures

Given that this compound is a pharmacologically active compound, it should be treated as hazardous chemical waste. The primary recommended method for the disposal of unwanted pharmaceuticals is high-temperature incineration.[1] This process is designed to destroy the active compounds, minimizing the risk of environmental contamination.

Step-by-Step Disposal Guidance:

  • Consult Local and Institutional Regulations: Before proceeding with any disposal method, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and review local and national regulations regarding pharmaceutical waste. Regulations for chemical waste disposal can vary significantly.

  • Segregate Waste: Do not mix this compound waste with general laboratory trash or other non-hazardous materials. It should be collected in a designated, properly labeled, and sealed waste container.

  • Container Labeling: The waste container must be clearly labeled with the chemical name ("this compound"), any known hazard classifications (e.g., "Potent Compound," "Hormone Antagonist"), and the appropriate waste codes as determined by your EHS department.

  • Arrange for Professional Disposal: Contact your institution's hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste. These contractors are equipped to handle and transport hazardous materials to an approved waste disposal facility.[2]

  • Personal Protective Equipment (PPE): When handling this compound, including for disposal, always wear appropriate PPE, such as gloves, a lab coat, and safety glasses, to prevent skin and eye contact.

Experimental Protocols

Detailed experimental protocols involving this compound can be found in published research. For instance, in vitro assays have been used to characterize its activity as a selective and fully competitive progesterone receptor antagonist.[3] These studies often involve cell-based functional reporter gene assays and radioligand binding assays to determine the compound's potency and selectivity.[3][4]

Disposal Decision Workflow

The following diagram illustrates a logical workflow for making decisions regarding the disposal of a research compound like this compound.

A Start: Have this compound waste for disposal B Is a specific Safety Data Sheet (SDS) available? A->B C Follow disposal instructions in the SDS B->C Yes D Treat as hazardous chemical waste B->D No H End: Waste disposed of safely C->H E Consult Institutional EHS & Local Regulations D->E F Segregate and label waste container E->F G Arrange for professional high-temperature incineration F->G G->H

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these guidelines and consulting with safety professionals, researchers can ensure the responsible and safe disposal of this compound, upholding the highest standards of laboratory practice and environmental stewardship.

References

Essential Safety and Handling of PF-02413873: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of investigational compounds like PF-02413873 is paramount to ensure personal safety and maintain experimental integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, a potent, selective, and orally active nonsteroidal progesterone receptor (PR) antagonist.[1][2]

Hazard Identification and Risk Assessment

This compound is a potent compound designed to interact with biological systems.[2][3] While a specific, publicly available Safety Data Sheet (SDS) from the original manufacturer is not readily accessible, the known pharmacological activity and data from similar hormonal compounds warrant a high degree of caution. As a progesterone receptor antagonist, it may have effects on the reproductive system and could pose a risk to unborn children.[4] Similar hormonal compounds have been classified as potentially carcinogenic.[4][5] Therefore, it should be handled as a hazardous substance, with measures in place to minimize any potential for exposure through inhalation, skin contact, or ingestion.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when working with this compound. The following table summarizes the recommended PPE, drawing on best practices for handling potent pharmaceutical compounds and hazardous drugs.[6][7][8]

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Prevents skin contact and absorption. The outer glove should be removed immediately after handling the compound.[8]
Eye Protection Chemical safety goggles or a face shield.[6][9]Protects mucous membranes from splashes or airborne particles.
Lab Coat/Gown Disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[8]Provides a barrier against contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used when handling the powder form outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation.[7]Minimizes the risk of inhaling aerosolized particles of the compound.

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is essential to minimize exposure and prevent contamination.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area don_ppe Don Full PPE prep_area->don_ppe 1. Designate weigh_compound Weigh Compound in Ventilated Enclosure don_ppe->weigh_compound 2. Prepare prepare_solution Prepare Solution in Fume Hood weigh_compound->prepare_solution 3. Handle decontaminate Decontaminate Surfaces prepare_solution->decontaminate 4. Clean doff_ppe Doff PPE Correctly decontaminate->doff_ppe 5. Doff dispose_waste Dispose of Waste as Hazardous doff_ppe->dispose_waste 6. Dispose

Caption: A six-step workflow for the safe handling of this compound.

Experimental Protocols: Step-by-Step Guidance

  • Preparation:

    • Designate a specific area for handling this compound, such as a certified chemical fume hood or a Class II Biosafety Cabinet.[7]

    • Before entering the designated area, don all required PPE as specified in the table above.

  • Handling:

    • If working with the solid form, weigh the compound in a ventilated balance enclosure or a fume hood to contain any dust.

    • When preparing solutions, perform all manipulations within the fume hood.

  • Cleanup and Disposal:

    • After handling, decontaminate all surfaces with an appropriate cleaning agent.

    • Doff PPE in a manner that avoids self-contamination, removing gloves last.

    • Wash hands thoroughly with soap and water after removing PPE.[8]

    • All disposable PPE and any materials that have come into contact with this compound should be considered hazardous waste.

    • Dispose of all contaminated materials according to your institution's and local regulations for pharmaceutical or hazardous waste.[10][11] Do not dispose of this compound down the drain.[11]

Emergency Procedures

In the event of accidental exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[12]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

By adhering to these safety protocols, researchers can minimize the risks associated with handling the potent investigational compound this compound and ensure a safe laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PF-02413873
Reactant of Route 2
PF-02413873

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。